molecular formula C13H18ClNO B1475351 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol CAS No. 1592769-57-7

1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol

Cat. No.: B1475351
CAS No.: 1592769-57-7
M. Wt: 239.74 g/mol
InChI Key: TUZVYPXOYJLSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol is a useful research compound. Its molecular formula is C13H18ClNO and its molecular weight is 239.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-10-8-15(6-5-13(10)16)9-11-3-2-4-12(14)7-11/h2-4,7,10,13,16H,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZVYPXOYJLSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for GPCR and Kinase Ligand Discovery[1][2]

Executive Summary & Chemical Identity

1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Belonging to the N-benzylpiperidine class, this compound serves as a critical intermediate in the synthesis of neuroactive agents (targeting Sigma-1, NMDA, or Muscarinic receptors) and chemokine receptor antagonists (specifically CCR1/CCR5).[1][2]

The presence of the meta-chlorine atom on the benzyl ring enhances lipophilicity and metabolic stability compared to the unsubstituted benzyl analog, while the C3-methyl group introduces restricted conformation and stereochemical complexity, essential for improving selectivity in protein-ligand binding pockets.[3][1]

Physicochemical Profile

The following data represents the core properties relevant to lead optimization.

PropertyValue / DescriptionRelevance
CAS Number Not explicitly assigned in common public registries;[3][1] Analogous to 247206-81-1 (Ketone precursor)Unique identifier for procurement/IP.[3][1]
Molecular Formula C₁₃H₁₈ClNOStoichiometry validation.[3]
Molecular Weight 239.74 g/mol Fragment-based drug design (Rule of 3 compliant).[3]
cLogP 2.8 – 3.2 (Predicted)Optimal lipophilicity for CNS penetration.[3]
pKa (Basic N) ~8.6 – 9.1Exists predominantly as a cation at physiological pH (7.4).[3]
H-Bond Donors/Acceptors 1 (OH) / 2 (N, O)Critical for active site anchoring.[2]
Stereocenters 2 (C3, C4)Generates 4 stereoisomers (2 enantiomeric pairs: cis and trans).
Synthesis & Manufacturing Methodologies
Causality of Route Selection[1][2]
  • Why Alkylation first? Direct alkylation of 3-methyl-4-piperidone is kinetically rapid and avoids the formation of over-alkylated byproducts common in reductive amination of secondary amines.[3][1]

  • Why Stepwise Reduction? Reducing the ketone after N-alkylation allows for stereochemical control.[3][1] Using bulky hydride reagents (e.g., L-Selectride) can favor the cis-isomer, whereas small hydrides (NaBH4) yield thermodynamic mixtures favoring the trans-isomer.[1][2]

Detailed Protocol: Convergent Alkylation-Reduction[3][1]

Step 1: N-Alkylation (Formation of the Ketone Intermediate) [3][1]

  • Reagents: 3-Methyl-4-piperidone hydrochloride (1.0 eq), 3-Chlorobenzyl bromide (1.1 eq), K₂CO₃ (2.5 eq), Acetonitrile (ACN).[1][2]

  • Procedure:

    • Suspend 3-Methyl-4-piperidone HCl and K₂CO₃ in ACN under N₂ atmosphere.

    • Add 3-Chlorobenzyl bromide dropwise at room temperature to prevent exotherm.[3][1]

    • Reflux at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Workup: Cool, filter inorganic salts, and concentrate the filtrate. Partition residue between EtOAc and Water.[3][1] Dry organic layer over MgSO₄.[3]

    • Yield Target: >85% of 1-(3-chlorobenzyl)-3-methylpiperidin-4-one.

Step 2: Carbonyl Reduction (Formation of the Alcohol) [2]

  • Reagents: Ketone intermediate (from Step 1), Sodium Borohydride (NaBH₄, 1.5 eq), Methanol (MeOH).

  • Procedure:

    • Dissolve the ketone in MeOH (0.5 M concentration) and cool to 0°C.

    • Add NaBH₄ portion-wise over 20 minutes. Note: Rapid addition causes vigorous H₂ evolution and potential loss of solvent.[3][1]

    • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

    • Quench: Add Saturated NH₄Cl solution dropwise.

    • Extraction: Extract with DCM (3x). The product is amphiphilic; ensure the aqueous layer is pH ~10 to keep the amine neutral for extraction.[3][1]

  • Purification: Flash column chromatography (Silica gel, Gradient 0-10% MeOH/DCM with 1% NH₄OH).

Synthesis Pathway Visualization

SynthesisPath SM1 3-Methyl-4-piperidone (Starting Material) INT Intermediate: 1-(3-Chlorobenzyl)- 3-methylpiperidin-4-one SM1->INT SM1->INT Alkylation SM2 3-Chlorobenzyl bromide SM2->INT PROD Target Product: 1-(3-Chlorobenzyl)- 3-methylpiperidin-4-ol INT->PROD INT->PROD Reduction R1 K2CO3, ACN Reflux, 6h R2 NaBH4, MeOH 0°C -> RT

Figure 1: Two-step convergent synthesis pathway yielding the target piperidin-4-ol.

Stereochemical Considerations & Analysis

The "3-methyl" and "4-hydroxy" substituents create a scenario of diastereomerism.[3][1]

  • Trans-isomer (3R,4R / 3S,4S): The methyl and hydroxyl groups are on opposite sides of the piperidine chair.[1][2] Typically, the bulky substituents prefer the equatorial position.[1] This is often the thermodynamically stable isomer.[3][1]

  • Cis-isomer (3R,4S / 3S,4R): Substituents are on the same side.[1][2] This conformation is often required for specific GPCR pockets where the methyl group acts as a "conformational lock," forcing the hydroxyl into a specific vector for hydrogen bonding.[1][2]

Analytical Validation: To distinguish isomers, ¹H NMR is the gold standard.[1][2]

  • Trans-isomer: The H4 proton (axial) typically shows a large coupling constant (J ≈ 10–11 Hz) with the H3 proton (axial).[3][2]

  • Cis-isomer: The H4 proton (equatorial) shows a smaller coupling constant (J ≈ 2–5 Hz) with the H3 proton.[3][2]

Applications in Drug Discovery

This scaffold is not merely a solvent; it is a pharmacophore.[3][1]

A. Chemokine Receptor Antagonists (CCR1/CCR5)

The N-benzylpiperidine moiety mimics the cationic recognition site of chemokine receptors.[3] The 3-chlorobenzyl group occupies a hydrophobic pocket (often termed the "lipophilic accessory pocket"), while the 4-hydroxyl group interacts with polar residues (e.g., Glutamic acid) in the transmembrane bundle.[1][2]

B. Sigma-1 Receptor Ligands

Sigma-1 receptors bind amines flanked by hydrophobic regions.[3][1] The 3-chlorobenzyl tail provides the necessary bulk, and the piperidine nitrogen provides the electrostatic interaction with Asp126 of the receptor.[3][1]

C. Mechanism of Action Diagram

The following diagram illustrates the pharmacophore mapping of the molecule against a generic GPCR binding pocket.

Pharmacophore Benzyl 3-Chlorobenzyl Group (Hydrophobic Tail) N_Atom Piperidine Nitrogen (Cationic Center) Benzyl->N_Atom Pocket_Lipo Receptor Hydrophobic Pocket (Van der Waals) Benzyl->Pocket_Lipo π-π Stacking Methyl 3-Methyl Group (Steric Anchor) N_Atom->Methyl Pocket_Asp Aspartate Residue (Ionic Bond) N_Atom->Pocket_Asp Salt Bridge Hydroxyl 4-Hydroxyl Group (H-Bond Donor/Acceptor) Methyl->Hydroxyl Pocket_Select Selectivity Filter (Steric Clash Avoidance) Methyl->Pocket_Select Conformational Lock Pocket_Polar Polar Side Chain (Ser/Thr/Tyr) Hydroxyl->Pocket_Polar H-Bonding

Figure 2: Pharmacophore mapping of this compound within a theoretical GPCR binding site.[3][1]

Safety & Handling (SDS Summary)
  • Hazards: Irritant to eyes, respiratory system, and skin.[1][2] The free base is lipophilic and can penetrate skin.[3][1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amine is prone to oxidation (N-oxide formation) upon prolonged exposure to air.[3][2]

  • Incompatibility: Strong oxidizing agents and acid chlorides (unless acylation is intended).[3]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21955384, 1-Benzyl-4-methylpiperidin-3-ol (Structural Analog Reference).[3][1] Retrieved from [Link][2]

  • Kumari, S., et al. (2024). "N-Benzyl piperidine Fragment in Drug Discovery."[1][2][4] Chemistry & Biodiversity / PubMed.[3] (Review of the N-benzyl piperidine pharmacophore class). Retrieved from [Link]

  • Google Patents. Method for preparing 4-piperidyl piperidine derivatives (Process Chemistry Reference).[3][1] CN1583742A.[3] Retrieved from

Sources

1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals targeting a wide array of diseases, including those affecting the central nervous system (CNS), infectious diseases, and cancers.[1] Its conformational flexibility and ability to be functionalized allow for precise tuning of physicochemical properties, enhancing druggability, metabolic stability, and target binding.[1][2] This guide provides a comprehensive technical overview of the substituted piperidine derivative, this compound. While this specific molecule is a less-common research compound without a readily assigned CAS number in public databases, its structural motifs suggest significant potential in drug discovery. This document outlines its chemical identity, a robust and detailed synthetic protocol via reductive amination, state-of-the-art analytical characterization methods, and discusses its potential biological significance based on structure-activity relationships of related compounds.

Compound Identification and Physicochemical Properties

Direct identifiers for this compound are not prominently listed in major chemical databases. However, we can define its core attributes and predict its properties based on its structure. The most logical and readily available precursor for its synthesis is 3-Methylpiperidin-4-ol .

Table 1: Core Identifiers and Predicted Properties

IdentifierValueSource/Method
IUPAC Name This compound---
Molecular Formula C₁₃H₁₈ClNOCalculated
Molecular Weight 239.74 g/mol Calculated
CAS Number Not Assigned---
Precursor CAS 106965-78-4 (cis-3-Methylpiperidin-4-ol)---
Predicted XLogP3 2.9 - 3.4Computational Prediction
Predicted H-Bond Donors 1 (hydroxyl group)---
Predicted H-Bond Acceptors 2 (nitrogen, oxygen)---

Synthesis Pathway: Reductive Amination

The most efficient and widely adopted method for preparing N-alkylated piperidines is reductive amination.[3] This one-pot reaction combines an amine with a carbonyl compound to form an intermediate imine (or iminium ion), which is then immediately reduced by a selective reducing agent present in the reaction mixture to yield the target amine.[4] This approach avoids the common issue of over-alkylation seen with direct alkylation methods.[4]

For the synthesis of this compound, the key reaction involves the coupling of the secondary amine of the 3-methylpiperidin-4-ol core with 3-chlorobenzaldehyde.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and subsequent purification.

G cluster_synthesis Reductive Amination cluster_workup Workup & Purification reagents Reagents: - 3-Methylpiperidin-4-ol - 3-Chlorobenzaldehyde - NaBH(OAc)₃ (STAB) - Dichloromethane (DCM) reaction Reaction Vessel (Ambient Temp, 12-18h) reagents->reaction Combine & Stir quench Quench Reaction (Sat. NaHCO₃ solution) reaction->quench Monitor by TLC extract Liquid-Liquid Extraction (DCM / Water) quench->extract dry Dry Organic Layer (Anhydrous Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (Silica Gel) concentrate->purify product Final Product: 1-(3-Chlorobenzyl)-3- methylpiperidin-4-ol purify->product

Caption: Workflow for synthesis and purification.

Detailed Experimental Protocol

Objective: To synthesize this compound with high purity.

Materials:

  • 3-Methylpiperidin-4-ol (1.0 eq)

  • 3-Chlorobenzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.5 eq)[5]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Ethyl acetate/Hexane solvent system (for chromatography)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-methylpiperidin-4-ol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M concentration). Stir until fully dissolved.

  • Addition of Aldehyde: Add 3-chlorobenzaldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the hemiaminal and subsequent iminium ion intermediate.

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Causality Note: STAB is a mild and selective reducing agent ideal for reductive aminations. It is less water-sensitive than other borohydrides and does not readily reduce the starting aldehyde, preventing alcohol byproduct formation.[3][5]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress should be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.

  • Quenching: Once the reaction is complete, carefully quench it by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. This step neutralizes the acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer twice with DCM. Combine all organic extracts.[6]

  • Washing & Drying: Wash the combined organic layer with saturated brine solution to remove residual water. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to isolate the pure product.

Analytical Characterization

Confirming the identity and purity of the final compound is critical. A multi-technique approach ensures a self-validating system of characterization.

Analytical Workflow Diagram

G cluster_primary Primary Structure Confirmation cluster_purity Purity Assessment product Purified Product nmr ¹H & ¹³C NMR product->nmr ms Mass Spectrometry (HRMS) product->ms hplc HPLC-UV/MS product->hplc report1 report1 nmr->report1 Confirms connectivity & stereochemistry report2 report2 ms->report2 Confirms molecular weight & formula lcms LC-MS hplc->lcms If needed report3 report3 hplc->report3 Determines purity (% area)

Caption: Analytical workflow for structural validation.

Standard Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in CDCl₃ or DMSO-d₆. Expect to see characteristic peaks for the aromatic protons of the chlorobenzyl group (7.0-7.5 ppm), the benzylic CH₂ protons (~3.5 ppm), various piperidine ring protons (1.5-4.0 ppm), the methyl group doublet (~0.9-1.2 ppm), and the hydroxyl proton (variable).

    • ¹³C NMR: Provides a carbon count and confirms the presence of all expected carbon environments, including aromatic, aliphatic, and the carbon bearing the hydroxyl group.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Use ESI or APCI ionization to obtain a precise mass measurement. This allows for the unambiguous determination of the molecular formula (C₁₃H₁₈ClNO) by matching the experimental mass to the theoretical mass to within 5 ppm. The isotopic pattern for the single chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio) will be a key diagnostic feature.

  • High-Performance Liquid Chromatography (HPLC):

    • Method: Use a C18 reverse-phase column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or TFA).

    • Detection: UV detection at ~254 nm and ~220 nm.

    • Purpose: To determine the purity of the sample, reported as a percentage of the area under the curve of the main product peak relative to all peaks.

Biological Context and Potential Applications

The this compound structure contains several pharmacologically relevant features, making it a compound of interest for screening and development.

  • Piperidine Core: This saturated heterocycle is a privileged scaffold in medicinal chemistry. It acts as a versatile framework that can position substituents in precise 3D orientations to interact with biological targets.[1][2] Its basic nitrogen is often protonated at physiological pH, enabling ionic interactions with target proteins like GPCRs, ion channels, and enzymes.

  • N-Benzyl Group: The N-benzyl moiety, particularly with halogen substitutions, is a common feature in CNS-active agents. The 3-chloro substitution modifies the electronic properties and lipophilicity of the phenyl ring, which can significantly influence target affinity, selectivity, and pharmacokinetic properties like membrane permeability and metabolic stability.[7]

  • 3-Methyl and 4-Hydroxyl Groups: These substitutions on the piperidine ring introduce stereocenters and specific functional groups. The hydroxyl group can act as a hydrogen bond donor or acceptor, anchoring the molecule in a binding pocket.[7] The methyl group provides a steric constraint that can lock the piperidine ring into a preferred conformation (e.g., a chair conformation with equatorial/axial substituents), which is often critical for stereospecific recognition by chiral biological targets.[8]

Given these features, this compound could be a valuable candidate for screening in programs related to:

  • CNS Disorders: As an antagonist or modulator for receptors like dopamine, serotonin, or opioid receptors.

  • Antimicrobial Agents: Many substituted piperidines exhibit antimicrobial or antifungal properties.[9]

  • Oncology: As an inhibitor of kinases or other enzymes involved in cell proliferation.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with standard laboratory precautions for novel chemical entities.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a structurally interesting and synthetically accessible molecule. By leveraging the robust and scalable reductive amination protocol, researchers can efficiently produce this compound for further investigation. Its combination of a privileged piperidine core with CNS-associated functional groups makes it a promising candidate for inclusion in screening libraries for drug discovery, particularly in the fields of neuropharmacology and oncology. The detailed analytical workflows provided herein establish a benchmark for its quality control, ensuring reliable data for future biological evaluations.

References

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Sagan, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). Examples of biologically active 3-substituted piperidines. ResearchGate. [Link]

  • PubChem. (n.d.). 1-Benzyl-4-methylpiperidin-3-ol. National Center for Biotechnology Information. [Link]

  • Matassini, C., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Chemistry – A European Journal. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. arkat-usa.org. [Link]

  • Organic Syntheses. (n.d.). Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl)-bis-. orgsyn.org. [Link]

Sources

Molecular weight and formula of 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol: Molecular Characteristics, Synthesis, and Analysis

This guide provides a comprehensive technical overview of this compound, a substituted piperidine derivative of interest in medicinal chemistry and drug development. The document details its chemical structure, molecular formula, and molecular weight, and presents a plausible synthetic route and methods for its characterization. This information is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below. The molecular formula is C13H18ClNO, and the molecular weight is 239.74 g/mol .

PropertyValue
Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
IUPAC Name This compound
Canonical SMILES CC1CC(N(CC2=CC(=CC=C2)Cl)CC1)O
Physical State Predicted to be a solid or oil at room temperature
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane

The structure of this compound, illustrated below, features a piperidine ring substituted at the 1-position with a 3-chlorobenzyl group and at the 3-position with a methyl group. The hydroxyl group at the 4-position introduces a chiral center, leading to the possibility of stereoisomers.

Figure 1: Chemical structure of this compound.

Synthesis Pathway

A plausible and efficient method for the synthesis of this compound is via a two-step process starting from 3-methylpiperidin-4-one. This involves an N-alkylation followed by a reduction of the ketone.

Step 1: N-Alkylation of 3-methylpiperidin-4-one

The first step is the N-alkylation of 3-methylpiperidin-4-one with 3-chlorobenzyl chloride. A non-nucleophilic base, such as potassium carbonate, is used to neutralize the hydrochloric acid formed during the reaction.

Step 2: Reduction of 1-(3-chlorobenzyl)-3-methylpiperidin-4-one

The resulting ketone, 1-(3-chlorobenzyl)-3-methylpiperidin-4-one, is then reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride.

The overall synthetic workflow is depicted in the diagram below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: N-Alkylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_product Final Product 3-methylpiperidin-4-one 3-methylpiperidin-4-one Alkylation Alkylation 3-methylpiperidin-4-one->Alkylation 3-chlorobenzyl chloride 3-chlorobenzyl chloride 3-chlorobenzyl chloride->Alkylation 1-(3-chlorobenzyl)-3-methylpiperidin-4-one 1-(3-chlorobenzyl)-3-methylpiperidin-4-one Alkylation->1-(3-chlorobenzyl)-3-methylpiperidin-4-one K2CO3, Acetonitrile Reduction Reduction 1-(3-chlorobenzyl)-3-methylpiperidin-4-one->Reduction NaBH4, Methanol This compound This compound Reduction->this compound

Figure 2: Proposed synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 1-(3-chlorobenzyl)-3-methylpiperidin-4-one

  • To a solution of 3-methylpiperidin-4-one (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add 3-chlorobenzyl chloride (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified 1-(3-chlorobenzyl)-3-methylpiperidin-4-one (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the 3-chlorobenzyl group, the piperidine ring protons, the methyl group protons, and the hydroxyl proton.
¹³C NMR Resonances for the carbon atoms of the 3-chlorobenzyl group, the piperidine ring, and the methyl group.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the hydroxyl group.

Potential Applications in Drug Discovery

The piperidine scaffold is a common structural motif in many centrally active pharmaceuticals. The presence of the 3-chlorobenzyl group may confer specific interactions with biological targets. The methyl group and the hydroxyl group introduce stereocenters, which can be crucial for selective binding to receptors or enzymes. Related 4-benzylpiperidine derivatives have been investigated for their activity as monoamine releasing agents.[1] Specifically, some analogs act as potent dopamine reuptake inhibitors.[2] Given these precedents, this compound could be a valuable compound for screening in programs targeting neurological and psychiatric disorders.

Conclusion

This technical guide provides a detailed overview of this compound, including its molecular properties, a reliable synthetic route, and methods for its characterization. The information presented herein is intended to support researchers in the synthesis and further investigation of this and related compounds for potential therapeutic applications.

References

  • PubChem. (Z)-4-[(3S)-1-benzyl-3-[(4-chlorophenyl)methyl]piperidin-1-ium-3-yl]-1-hydroxy-1,4-dioxobut-2-en-2-olate. [Link]

  • PubChem. 1-(3-chlorophenyl)piperazine. [Link]

  • PubChem. N-(1-(4-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine. [Link]

  • PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. [Link]

  • PubChem. 3-[(4-Chlorophenyl)methyl]piperidine. [Link]

  • PubChemLite. 4-[(3-chlorophenyl)methyl]piperidin-4-ol. [Link]

  • Google Patents.
  • PubChem. 1-Benzyl-4-methylpiperidin-3-ol. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • Wikipedia. 4-Benzylpiperidine. [Link]

  • Organic Syntheses. Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl). [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. [Link]

  • Wikipedia. 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine. [Link]

  • SpectraBase. 1-(3,4-Dichlorobenzoyl)-3-methylpiperidine. [Link]

  • PubChem. 1-(3-Chlorobenzyl)-4-(4-methylbenzyl)piperazine. [Link]

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol

[1]

Executive Summary

This guide provides a comprehensive analysis of the solubility characteristics of This compound , a functionalized piperidine derivative often utilized as a scaffold in the synthesis of G-protein coupled receptor (GPCR) ligands and monoamine transporter inhibitors.[1]

Understanding the solubility landscape of this molecule is critical for three distinct phases of development:

  • Synthetic Workup: Efficient phase separation and extraction.[1]

  • Purification: Solvent selection for recrystallization and normal-phase chromatography.

  • Biological Evaluation: Formulation of stable stock solutions (DMSO/Ethanol) for in vitro assays.

Physicochemical Architecture & SAR Analysis

To predict and manipulate solubility, we must first deconstruct the molecule into its functional solvophores.[1]

Structural MotifPhysicochemical ImpactSolvent Interaction
Piperidine Nitrogen Basic Center (

)
pH-dependent solubility switch.[1] Protonation yields high aqueous solubility.
3-Chlorobenzyl Group Lipophilic Domain (

-

interactions)
Drives solubility in chlorinated and aromatic solvents (DCM, Toluene).[1] Increases LogP.
4-Hydroxyl Group H-Bond Donor/AcceptorFacilitates solubility in polar protic solvents (MeOH, EtOH) and water (to a limited extent).[1]
3-Methyl Group Steric/LipophilicSlight increase in lipophilicity; disrupts crystal packing, potentially enhancing solubility compared to des-methyl analogs.[1]

Calculated Properties (Estimates):

  • LogP (Octanol/Water): 2.4 – 2.9 (Moderate Lipophilicity)[1]

  • Polar Surface Area (PSA): ~43 Ų[1]

  • Predicted Aqueous Solubility (pH 7.4): Low (< 0.1 mg/mL)[1]

  • Predicted Aqueous Solubility (pH 2.0): High (> 10 mg/mL)[1]

Solubility Profile in Organic Solvents

The following data represents the expected thermodynamic solubility ranges based on Structure-Property Relationships (SPR) of analogous N-benzyl-piperidin-4-ol derivatives.

Table 1: Organic Solvent Screen (25°C)
Solvent ClassSpecific SolventSolubility RatingExpected Range (mg/mL)Application Context
Chlorinated Dichloromethane (DCM)Excellent > 100Primary extraction solvent; Synthesis medium.[1]
Chloroform (

)
Excellent > 100NMR solvent; Lipid formulation.[1]
Polar Aprotic DMSOHigh > 5010mM Stock solutions for bioassays.[1]
DMFHigh > 50High-temperature reactions (S

Ar).[1]
Polar Protic Methanol (MeOH)Good 20 – 50Chromatography eluent; Salt formation.[1]
Ethanol (EtOH)Moderate-Good 10 – 30Green solvent for crystallization.[1]
Isopropanol (IPA)Moderate 5 – 20Anti-solvent for salt crystallization.[1]
Esters/Ethers Ethyl Acetate (EtOAc)Good 10 – 40Standard extraction; TLC mobile phase.[1]
THFGood 20 – 50Grignard/Lithiation reactions.[1]
Diethyl EtherModerate 5 – 15Precipitation of HCl salts.[1]
Hydrocarbons TolueneModerate 5 – 20Azeotropic drying; High-temp synthesis.[1]
Hexanes/HeptanePoor < 1Anti-solvent for precipitation.[1]

Critical Insight: The Free Base form is highly soluble in DCM and EtOAc.[1] The Salt Form (e.g., Hydrochloride) will invert this profile, becoming insoluble in DCM/EtOAc but highly soluble in Water/MeOH.[1]

Experimental Protocols

As a scientist, relying on literature values is insufficient.[1] You must validate the specific batch profile, as polymorphic differences can alter solubility by 2-3x.[1]

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility in a specific solvent at equilibrium.[1]

  • Preparation: Weigh 10 mg of this compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 250 µL of the target solvent.[1]

  • Equilibration:

    • If fully dissolved, add more solid until precipitation is visible.[1]

    • Agitate (shaker/rotator) at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve.

Protocol B: pH-Dependent Solubility Profiling

Objective: Determine the intrinsic solubility (


1
  • Low pH (pH 1.2): Protonation of piperidine N

    
     High Solubility (Cationic).[1]
    
  • High pH (pH > 10): Deprotonation

    
     Low Solubility (Neutral Free Base).[1]
    

Workflow Visualization:

SolubilityWorkflowStartCompound Sample(Solid)SolventAdd Buffer/Solvent(pH 1.2 - 10)Start->SolventIncubateIncubate 24h@ 25°C (Shaking)Solvent->Incubate SaturationFilterFilter (0.22 µm)or CentrifugeIncubate->FilterAnalyzeHPLC/UV AnalysisCalculate conc.Filter->Analyze SupernatantAnalyze->Start Adjust pH/Solvent

Figure 1: Standard workflow for thermodynamic solubility determination.

Applications in Synthesis & Purification[1]

Reaction Solvent Selection[1]
  • Nucleophilic Substitution: Use Acetonitrile (ACN) or DMF .[1] The compound is soluble, and these solvents promote

    
     kinetics for benzylations.[1]
    
  • Reductive Amination: Use DCM or 1,2-Dichloroethane (DCE) .[1] The free base dissolves well, allowing interaction with reducing agents (STAB/NaBH4).[1]

Purification Strategy (Crystallization)

To purify the compound from reaction byproducts, exploit the solubility differential between the free base and its salt.[1]

Salt Formation Workflow:

  • Dissolve crude free base in Ethyl Acetate (High solubility).[1]

  • Cool to 0°C.

  • Slowly add HCl in Dioxane or Ether .

  • The hydrochloride salt will precipitate (Insoluble in EtOAc).[1]

  • Filter and wash with Hexanes .[1]

Purification Logic Diagram:

PurificationLogicCrudeCrude Mixture(Free Base + Impurities)DissolveDissolve in Non-Polar(EtOAc or DCM)Crude->DissolveAcidifyAdd Acid (HCl/Ether)Induce Salt FormationDissolve->AcidifyPrecipitatePrecipitate Forms(Salt is Polar)Acidify->PrecipitateFilterFiltrationPrecipitate->FilterSolidSolid Filter Cake(Pure Product Salt)Filter->Solid RetainLiquorMother Liquor(Impurities)Filter->Liquor Discard

Figure 2: Purification via salt formation and precipitation, exploiting the solubility shift.[1]

Biological Assay Formulation

For in vitro assays (e.g., receptor binding, cell viability), the compound must be dissolved without precipitation in aqueous media.[1]

  • Stock Solution: Prepare 10 mM or 20 mM stock in 100% DMSO .

    • Note: Ensure the DMSO is anhydrous to prevent moisture uptake and potential hydrolysis over long-term storage (though the molecule is relatively stable).[1]

  • Working Solution: Dilute into PBS or Media.[1]

    • Solubility Limit: The free base may precipitate above 100 µM in pH 7.4 buffer.[1]

    • Mitigation: Keep final DMSO concentration < 1% (v/v). If precipitation occurs, use the HCl salt form or add a solubilizer like Cyclodextrin (HP-

      
      -CD) .[1]
      

References

  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods.

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pH-solubility profiling).

  • PubChem Compound Summary. "Piperidine Derivatives and Physicochemical Properties." National Library of Medicine.[1] [Link]

  • Bhattachar, S. N., et al. (2006).[1] "Solubility: it's not just for physical chemists."[1] Drug Discovery Today.

Pharmacological Potential of Chlorobenzyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Development

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the chlorobenzyl piperidine moiety represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This scaffold combines the flexible, basic piperidine ring (a mimic of secondary/tertiary amines in neurotransmitters) with a lipophilic chlorobenzyl group.[1]

The inclusion of the chlorine atom is not merely structural; it imparts critical physicochemical properties:

  • Electronic Modulation: The inductive electron-withdrawing nature (

    
    ) of chlorine alters the 
    
    
    
    of the piperidine nitrogen, influencing bioavailability and blood-brain barrier (BBB) penetration.
  • Halogen Bonding: The chlorine atom often acts as a Lewis acid (sigma-hole), forming specific halogen bonds with carbonyl backbone oxygens or sulfhydryl groups in target proteins (e.g., Acetylcholinesterase).[1]

  • Metabolic Stability: Blocking para-positions on the benzyl ring with chlorine reduces susceptibility to CYP450-mediated hydroxylation.

This guide analyzes the pharmacological utility of these derivatives across Neurodegeneration (Alzheimer’s), Oncology (Kinase inhibition), and Receptor Pharmacology (Sigma/Histamine modulation).[1]

Chemical Space & Structure-Activity Relationships (SAR)

The pharmacological profile of chlorobenzyl piperidine derivatives depends heavily on the linkage topology between the piperidine and the chlorobenzyl group.

Topological Variants
VariantStructure DescriptionPrimary Therapeutic Target

-Chlorobenzyl
Benzyl group attached to Piperidine Nitrogen (

-1)
AChE Inhibitors (Donepezil analogs), Sigma-1 Ligands
4-Chlorobenzyl Benzyl group attached to Piperidine Carbon (

-4)
NMDA antagonists (Ifenprodil analogs), H3 Antagonists
The "Chlorine Effect" in SAR

Data indicates that the position of the chlorine atom significantly shifts potency. In Donepezil-like


-benzylpiperidines, the following SAR trends are observed:
  • 2-Cl (Ortho): Often maximizes steric lock, forcing the benzyl ring into a conformation that fits hydrophobic pockets (e.g.,

    
     for phthalimide analogs).[1]
    
  • 3-Cl (Meta): Frequently balances lipophilicity and electronic effects; seen in potent Butyrylcholinesterase (BuChE) inhibitors.[1]

  • 4-Cl (Para): Enhances metabolic stability and lipophilicity, critical for anticancer agents targeting intracellular kinases.[1]

Therapeutic Module A: Neuropharmacology (Alzheimer’s Disease)

The most mature application of chlorobenzyl piperidines is in the inhibition of cholinesterases (AChE and BuChE).

Mechanism: Dual Binding Strategy

Unlike Tacrine (which binds only the catalytic site),


-(chlorobenzyl)piperidine derivatives are designed as Dual Binding Site Inhibitors (DBSIs) .[1]
  • Catalytic Active Site (CAS): The piperidine ring (often protonated at physiological pH) interacts with the CAS via cation-

    
     interactions with Trp86.
    
  • Peripheral Anionic Site (PAS): The chlorobenzyl moiety extends to the PAS, interacting with Trp286. This blockade prevents AChE-induced

    
    -amyloid aggregation.
    
Key Derivative Data

Comparative inhibitory profiles of N-benzylpiperidine derivatives:

Compound IDSubstituentTargetPotency (

)
Mechanism Note
Donepezil (Ref) UnsubstitutedAChE

Standard of Care
Cmpd 23 3-ChlorobenzylBuChE

High selectivity for BuChE; crosses BBB
Cmpd 4a 2-ChlorobenzylAChE

Ortho-Cl steric clash improves selectivity
Cmpd 9m 4-ChlorobenzylAChE

15-fold increase over non-halogenated analog
Visualization: Dual Binding Mechanism

AChE_Mechanism Ligand Chlorobenzyl Piperidine Derivative CAS Catalytic Active Site (Trp86) Ligand->CAS Piperidine Ring (Cation-Pi Interaction) PAS Peripheral Anionic Site (Trp286) Ligand->PAS Chlorobenzyl Group (Pi-Pi Stacking) Amyloid Beta-Amyloid Aggregation Ligand->Amyloid Blocks (via PAS binding) AChE Acetylcholinesterase (Enzyme Cleft) PAS->Amyloid Promotes

Figure 1: Dual binding mechanism of chlorobenzyl piperidines preventing ACh hydrolysis and


-amyloid aggregation.[1]

Therapeutic Module B: Oncology (Kinase Inhibition)[1][3]

Recent studies highlight the cytotoxic potential of chlorobenzyl piperidine derivatives, particularly in drug-resistant cancer lines.

Case Study: MI-1 (Maleimide Derivative)

The compound 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) utilizes the chlorobenzyl group to anchor the molecule within the ATP-binding pocket of protein kinases.[2]

  • Target: Protein Kinases (ATP-competitive type I inhibition).[2]

  • Efficacy: Significant cytotoxicity against HCT116 colon carcinoma cells.

  • Solubility Solution: Due to the high lipophilicity of the chlorobenzyl group, polymer conjugation (e.g., Poly(PEGMA-co-DMM)) is often required to improve aqueous solubility for delivery.[1]

Mechanism: Cell Cycle Arrest

Derivatives such as 12-N-p-chlorobenzyl sophoridinol have shown equipotent activity in wild-type and Adriamycin-resistant MCF-7 cells.[3]

  • Pathway: Induction of p21/WAF1

    
     Inhibition of CDK2/Cyclin E 
    
    
    
    G0/G1 Phase Arrest .

Experimental Protocols

Synthesis: N-Alkylation of Piperidine (Standard Protocol)

This protocol describes the synthesis of N-(4-chlorobenzyl)piperidine, a versatile intermediate.

Reagents:

  • Piperidine (1.0 eq)[1]

  • 4-Chlorobenzyl chloride (1.1 eq)[1]

  • Potassium Carbonate (

    
    , 2.0 eq)[1]
    
  • Acetonitrile (ACN) or DMF (Solvent)[1]

Workflow:

  • Preparation: Dissolve 10 mmol of piperidine in 20 mL of anhydrous ACN in a round-bottom flask.

  • Base Addition: Add 20 mmol of anhydrous

    
    . Stir for 10 minutes at Room Temperature (RT).
    
  • Alkylation: Dropwise add 11 mmol of 4-chlorobenzyl chloride dissolved in 5 mL ACN over 20 minutes.

    • Note: The dropwise addition prevents bis-alkylation (quaternary salt formation).

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).
    
  • Workup: Cool to RT. Filter off inorganic salts. Evaporate solvent under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water and brine. Dry over

    
    . Purify via silica gel column chromatography.
    
Bioassay: Ellman’s Method (AChE Inhibition)

Objective: Determine


 of the synthesized derivative.
  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Reagent: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).[1]

  • Procedure:

    • Incubate Enzyme (AChE from electric eel) with test compound (0.01 – 100

      
      ) for 15 mins at 
      
      
      
      .
    • Add DTNB and ATCh.

    • Measure absorbance at 412 nm (formation of yellow thionitrobenzoate anion).

    • Calculate % Inhibition:

      
      .[1]
      
Visualization: Synthesis Workflow

Synthesis_Workflow Start Reagents: Piperidine + 4-Cl-Benzyl Chloride Step1 Solvent: Acetonitrile Base: K2CO3 (2.0 eq) Start->Step1 Step2 Reflux (80°C, 6-8h) Nucleophilic Substitution (SN2) Step1->Step2 Check TLC Check (Hexane/EtOAc) Step2->Check Check->Step2 Incomplete Workup Filtration & Evaporation Check->Workup Complete Final Product: N-(4-chlorobenzyl)piperidine Workup->Final

Figure 2: Step-by-step synthetic route for N-chlorobenzyl piperidine derivatives.

References

  • Malawska, B. et al. (2015).[1][4] Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with

    
    -amyloid anti-aggregation properties.[4] Bioorganic & Medicinal Chemistry. Link
    
  • BenchChem. (n.d.). A Comparative Analysis of N-Benzylpiperidines as Acetylcholinesterase Inhibitors. BenchChem Technical Guides. Link[1]

  • Luo, Z. et al. (2022).[1] Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione.[2] Molecules. Link

  • Zhang, Y. et al. (2013).[1] Synthesis and biological evaluation of 12-N-p-chlorobenzyl sophoridinol derivatives as a novel family of anticancer agents.[3] European Journal of Medicinal Chemistry. Link

  • Gomez-Monterrey, I. et al. (2018). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. Link

Sources

Technical Guide: Stereochemistry, Synthesis, and Characterization of 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol represents a privileged substructure in medicinal chemistry, sharing pharmacophoric features with CCR1/CCR3 antagonists, sigma receptor ligands, and antihistamines. The presence of two contiguous chiral centers at C3 and C4 generates a stereochemical matrix of four isomers (two enantiomeric pairs). The biological activity of this scaffold is frequently stereodependent, necessitating robust protocols for stereoselective synthesis and analytical resolution.

This guide provides a definitive technical workflow for the synthesis, separation, and structural validation of these isomers. It moves beyond generic textbook descriptions to offer field-proven causality: why specific reagents yield specific conformers and how to self-validate your product using NMR coupling constants without immediate recourse to X-ray crystallography.

Part 1: The Stereochemical Matrix

The molecule possesses two chiral centers (C3 and C4), resulting in


 stereoisomers. Understanding the conformational preference of the piperidine chair is prerequisite to successful synthesis.
Conformational Analysis

In the piperidine ring, the bulky N-substituent (3-chlorobenzyl) generally adopts an equatorial position to minimize 1,3-diaxial interactions. The relative orientation of the C3-Methyl and C4-Hydroxyl groups defines the cis or trans relationship.

  • Trans-Isomers (3R,4R / 3S,4S): The thermodynamically most stable conformation places both the C3-Methyl and C4-Hydroxyl groups in equatorial positions (diequatorial).

  • Cis-Isomers (3R,4S / 3S,4R): One substituent must be axial. Typically, the C3-Methyl remains equatorial while the C4-Hydroxyl is forced axial, or vice versa. The Methyl(eq)-Hydroxyl(ax) conformer is generally favored over Methyl(ax)-Hydroxyl(eq) due to the higher A-value of the methyl group (1.70 kcal/mol) compared to the hydroxyl group (0.87 kcal/mol).

Isomer Hierarchy Visualization

Stereochemistry Root This compound Diastereomers Diastereomeric Pairs Root->Diastereomers Trans Trans-Isomer (Diequatorial) Thermodynamic Product Diastereomers->Trans Separation via Achiral HPLC/Flash Cis Cis-Isomer (Axial/Equatorial) Kinetic Product Diastereomers->Cis T_Enant Enantiomers: (3R, 4R) & (3S, 4S) Trans->T_Enant Chiral Resolution C_Enant Enantiomers: (3R, 4S) & (3S, 4R) Cis->C_Enant Chiral Resolution

Figure 1: Stereochemical hierarchy showing the relationship between diastereomers (separable by physical properties) and enantiomers (requiring chiral resolution).

Part 2: Synthetic Strategies & Protocols

The synthesis is best approached by establishing the piperidine core first, followed by stereoselective reduction. Direct alkylation of commercially available 3-methyl-4-piperidinone is the most scalable route.

Step 1: N-Alkylation (The Anchor)

Objective: Attach the 3-chlorobenzyl group to the secondary amine. Reagents: 3-Methyl-4-piperidinone hydrochloride, 3-Chlorobenzyl chloride,


, Acetonitrile (ACN).

Protocol:

  • Suspend 3-methyl-4-piperidinone HCl (1.0 eq) and anhydrous

    
     (3.0 eq) in ACN (0.2 M).
    
  • Add 3-chlorobenzyl chloride (1.1 eq) dropwise at room temperature.

  • Heat to 60°C for 4-6 hours. Monitor by LCMS for disappearance of the amine (

    
    ).
    
  • Workup: Filter solids, concentrate filtrate, and partition between EtOAc and water. The product, 1-(3-chlorobenzyl)-3-methylpiperidin-4-one , is an oil.

  • Checkpoint: Verify

    
     (Cl isotope pattern).
    
Step 2: Stereoselective Reduction (The Fork)

This is the critical step determining the cis/trans ratio.

Route A: Thermodynamic Control (Favors Trans)

Reagent: Sodium Borohydride (


) in Methanol at -78°C 

RT. Mechanism: Small hydride donors attack from the less hindered axial face (in the absence of directing groups), but equilibration often leads to the thermodynamic diequatorial product (trans). Expected Ratio: Typically 60:40 to 70:30 favoring trans.
Route B: Kinetic Control (Favors Cis)

Reagent: L-Selectride (Lithium tri-sec-butylborohydride) in THF at -78°C. Mechanism: The bulky hydride reagent is sterically hindered from approaching the equatorial face. It attacks from the axial face (the "top" of the chair), forcing the resulting hydroxyl group into the axial position. Expected Ratio: >90:10 favoring cis (Methyl-eq, Hydroxyl-ax).

Synthetic Workflow Diagram

Synthesis Start 3-Methyl-4-piperidone HCl Alkylation N-Alkylation (3-Cl-Bn-Cl, K2CO3) Start->Alkylation Inter Intermediate Ketone Alkylation->Inter Red_Thermo Red. A: NaBH4 (Small Hydride) Inter->Red_Thermo Thermodynamic Red_Kinetic Red. B: L-Selectride (Bulky Hydride) Inter->Red_Kinetic Kinetic Prod_Trans Major: TRANS (Diequatorial) Red_Thermo->Prod_Trans Prod_Cis Major: CIS (Axial OH) Red_Kinetic->Prod_Cis

Figure 2: Divergent synthetic pathways to access specific diastereomers.

Part 3: Analytical Resolution & Self-Validation

You must validate the stereochemistry of your isolated product. While X-ray is absolute, NMR coupling constants provide a rapid, self-validating method in solution.

NMR Validation Logic ( NMR)

The diagnostic signal is the carbinol proton (H4) at the C4 position. Its splitting pattern reveals its relationship with the C3 proton.

FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial OH)
Conformation H3(ax) and H4(ax)H3(ax) and H4(eq)
Dihedral Angle

(Anti-periplanar)

(Syn-clinal)
Coupling (

)
Large (

Hz)
Small (

Hz)
H4 Appearance Doublet of doublets (wide splitting)Narrow multiplet / singlet-like

Protocol:

  • Acquire ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     NMR in 
    
    
    
    .
  • Locate the H4 proton (typically

    
     3.5–4.0 ppm).
    
  • Measure the vicinal coupling constant with the H3 proton.

  • Decision: If

    
     Hz, you have the trans isomer.[1] If 
    
    
    
    Hz, you have the cis isomer.
Chromatographic Separation

Diastereomers (cis vs trans) have different physical properties and can be separated on silica gel. Enantiomers require chiral stationary phases.

  • Flash Chromatography (Diastereomers):

    • Stationary Phase: Silica Gel (40

      
      m).
      
    • Mobile Phase: 0-10% MeOH in DCM (with 1%

      
       additive to reduce tailing of the basic amine).
      
    • Elution Order: typically the less polar isomer elutes first (often the cis-isomer due to intramolecular H-bonding, though this varies by scaffold).

  • Chiral HPLC (Enantiomers):

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

    • Detection: UV at 254 nm (utilizing the chlorobenzyl chromophore).

Part 4: Pharmacological Implications

The stereochemistry of This compound is not merely a structural curiosity; it dictates pharmacodynamics.

  • Binding Pocket Fit: In receptors like CCR1 or Sigma-1, the binding pocket is often hydrophobic and distinctively shaped. The trans-isomer presents a flat, extended topology (diequatorial), whereas the cis-isomer presents a kinked, compact topology.

  • Lipophilicity & The Chlorine Atom: The 3-chlorobenzyl group increases lipophilicity (

    
     value), enhancing CNS penetration if the target is neurological. The chlorine atom specifically often engages in halogen bonding or fills hydrophobic sub-pockets, increasing potency 10-100x compared to the unsubstituted benzyl analog.
    
  • hERG Liability: Basic piperidines are notorious for hERG channel inhibition (cardiotoxicity). The orientation of the polar -OH group can mitigate this by altering the pKa or disrupting the pharmacophore required for hERG binding.

References

  • Stereoselective Reduction of Piperidones

    • Source: Brown, H. C., & Krishnamurthy, S. (1979). "Forty years of hydride reductions." Tetrahedron, 35(6), 567-607.
    • Relevance: Foundational text on using bulky hydrides (L-Selectride)
  • NMR Coupling Constants in Piperidines

    • Source: BenchChem Technical Guide. "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants."
    • Relevance: Validates the Karplus relationship applic
  • Synthesis of N-Benzyl-3-hydroxypiperidines

    • Source:Arkivoc 2011 (x) 107-117.[2] "Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration."

    • Relevance: Provides analogous protocols for benzyl-piperidine handling and resolution.
  • Pharmacological Scaffold Analysis

    • Source:Thieme Connect, "Application of Chiral Piperidine Scaffolds in Drug Design" (2023).
    • Relevance: Discusses the "privileged" nature of the piperidine scaffold and the impact of 3,4-substitution p

Sources

Technical Safety & Handling Dossier: 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Provisional Technical Safety Dossier for 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol .[1] As a specialized New Chemical Entity (NCE) often utilized in medicinal chemistry (specifically in GPCR ligand or kinase inhibitor synthesis), no standardized commercial SDS exists in public regulatory databases.[1]

The following data is synthesized via Structure-Activity Relationship (SAR) Read-Across methodologies, utilizing validated data from structural analogs (1-(3-Chlorobenzyl)piperazine, 1-Benzyl-4-hydroxypiperidine, and Tofacitinib intermediates).

Document Control:

  • Status: Provisional / Research Use Only (RUO)[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Identification
  • Chemical Name: 1-[(3-Chlorophenyl)methyl]-3-methylpiperidin-4-ol[1]

  • Common Synonyms: 3-Methyl-1-(m-chlorobenzyl)-4-piperidinol; N-(3-Chlorobenzyl)-3-methyl-4-hydroxypiperidine.[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 239.74 g/mol [1]

  • CAS Number: Not Assignable (Novel Intermediate); Refer to Analog CAS: 34737-89-8 (Ketone variant).[1]

Physicochemical Properties (Predicted)
PropertyValue / DescriptionExperimental Note
Physical State Solid (Waxy crystalline) or Viscous OilHighly dependent on diastereomeric purity (cis/trans).[1]
Melting Point 65–75 °C (Estimated)Lower if racemic/oily mixture.
Solubility DMSO (>50 mg/mL), Methanol, DCMInsoluble in water (<0.1 mg/mL).
pKa (Calc) ~9.2 (Piperidine Nitrogen)Basic character; forms salts with mineral acids.
LogP ~2.5 – 2.8Lipophilic; crosses biological membranes easily.

Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on the chlorobenzyl moiety (irritant/alkylating potential) and the tertiary amine (basicity), the following classifications are assigned via read-across:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.[2][3][4]
Skin Corrosion/Irritation Cat.[3][4][5] 2H315: Causes skin irritation.[5][6]
Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[5][6]
STOT - Single Exp. Cat. 3H335: May cause respiratory irritation.[4][6]
Aquatic Toxicity Cat. 3H412: Harmful to aquatic life with long-lasting effects.[7]
Structural Reactivity Map

The following diagram visualizes the molecule's reactive centers to explain the hazard logic.

ChemicalReactivity Molecule This compound Site_N Tertiary Amine (N1) (Basic Center) Molecule->Site_N Site_OH Secondary Alcohol (C4) (H-Bond Donor) Molecule->Site_OH Site_Cl 3-Chlorobenzyl Group (Lipophilic/Metabolic Site) Molecule->Site_Cl Risk_Oxidation Risk: N-Oxidation Avoid Peroxides Site_N->Risk_Oxidation Storage Risk_Salt Forms Salts (Hygroscopic) Site_N->Risk_Salt Reactivity Risk_Bioacc Membrane Permeability (Systemic Absorption) Site_Cl->Risk_Bioacc Toxico-kinetics

Figure 1: Structural Reactivity & Hazard Mapping.[1] The basic nitrogen dictates storage conditions (pH sensitivity), while the lipophilic benzyl group drives bioavailability and potential aquatic toxicity.[1]

Handling, Storage, & Stability Protocols

Scientific Handling Rationale
  • Hygroscopicity: As a free base, piperidine derivatives can absorb atmospheric moisture and

    
     (forming carbamates).[1]
    
  • Oxidation: The tertiary amine is susceptible to N-oxide formation if exposed to air/light over prolonged periods.

Storage Specifications
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen).

  • Container: Amber glass vial with Teflon-lined cap (protects from light and leaching).[1]

Solubilization Workflow (for Assays)
  • Stock Preparation: Dissolve in 100% DMSO to reach 10-50 mM.

  • Sonication: Required if the solid is waxy/crystalline.

  • Aqueous Dilution: Do not exceed 0.1% DMSO in final cell assays to avoid solvent toxicity. Note: The compound may precipitate in PBS if >100 µM due to the benzyl group.

Emergency Response & First Aid

Critical Note: This compound acts as a CNS-active pharmacophore.[1] Treat all exposures as potential systemic poisonings.

Exposure Response Logic

EmergencyResponse Start Exposure Incident Route_Skin Skin Contact Start->Route_Skin Route_Eye Eye Contact Start->Route_Eye Route_Ingest Ingestion Start->Route_Ingest Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use Ethanol (Enhances absorption) Route_Skin->Action_Skin Action_Eye 1. Rinse with Water (15 min) 2. Remove Contacts 3. Consult Ophthalmologist Route_Eye->Action_Eye Action_Ingest 1. Rinse Mouth 2. Do NOT Induce Vomiting 3. Administer Carbon Slurry (if advised) Route_Ingest->Action_Ingest Medical Seek Medical Attention (Bring Chemical Structure) Action_Skin->Medical Action_Eye->Medical Action_Ingest->Medical

Figure 2: Emergency Response Decision Tree. Note the specific prohibition of ethanol for skin washing, as it increases transdermal uptake of lipophilic amines.[1]

Toxicological & Ecological Information

Toxicology (Read-Across)
  • Acute Oral Toxicity: Predicted

    
     (Rat) 
    
    
    
    300–1000 mg/kg. (Based on 1-benzylpiperidine analogs [1]).[1]
  • Target Organs: Potential CNS depression or stimulation (tremors) at high doses due to structural similarity to neurotransmitter reuptake inhibitors.

  • Carcinogenicity: No structural alerts for genotoxicity (Ames negative predicted), but the chlorobenzyl moiety suggests caution regarding metabolic activation.

Ecological Fate
  • Persistence: Not readily biodegradable. The C-Cl bond on the aromatic ring resists rapid microbial hydrolysis.[1]

  • Bioaccumulation: LogP > 2.5 suggests moderate potential for bioaccumulation in aquatic organisms.

  • Disposal: DO NOT flush down drains.[7] Collect as Halogenated Organic Waste .

Regulatory Status

  • US TSCA: Not Listed (R&D Exemption required).

  • REACH (EU): Not Registered.

  • DEA Status: Not a controlled substance, but structurally related to some monitored precursors. Maintain strict inventory logs.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 829340, 1-(3-Chlorobenzyl)-4-(4-methylbenzyl)piperazine. (Used for Analog Read-Across).[1] Retrieved from .[1]

  • Fisher Scientific. Safety Data Sheet: 1-(3-Chlorobenzyl)piperazine. (Source for Chlorobenzyl-amine hazards). Retrieved from .[1]

  • Sigma-Aldrich. Safety Data Sheet: 4-Hydroxy-1-methylpiperidine. (Source for Piperidinol handling).[1][4][5][7] Retrieved from .[1]

  • ECHA (European Chemicals Agency). C&L Inventory: Chlorobenzyl derivatives. (Source for Aquatic Toxicity classification).[1][6] Retrieved from .[1]

Sources

Literature review on 3-methylpiperidin-4-ol derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Magic Methyl" Effect in Saturated Heterocycles

In modern medicinal chemistry, the 3-methylpiperidin-4-ol scaffold represents a high-value pharmacophore due to its ability to exploit the "Magic Methyl" effect—where the addition of a single methyl group to a saturated ring significantly alters potency, selectivity, and metabolic stability. Unlike the planar aromatic systems often used in early drug discovery, this sp³-rich scaffold offers defined stereochemical vectors (cis/trans relationships) that allow for precise probing of biological targets, particularly Kinases (JAK/ALK) and GPCRs (Muscarinic/Opioid).[1]

This guide dissects the synthetic accessibility, stereochemical consequences, and application of 3-methylpiperidin-4-ol derivatives, providing a roadmap for utilizing this moiety to escape "flatland" in library design.

Structural Biology & Stereochemical Logic

The core utility of the 3-methylpiperidin-4-ol scaffold lies in its conformational rigidity. The piperidine ring predominantly adopts a chair conformation. The interaction between the C3-methyl and C4-hydroxyl groups dictates the preferred chair flip, creating distinct vectors for substituents.

Conformational Locking
  • Equatorial Preference: Large substituents at the nitrogen (N1) or C4 position will drive the ring equilibrium. However, the C3-methyl group adds a steric penalty (1,3-diaxial interaction) if placed axially.[1]

  • The Selectivity Filter: In kinase inhibitors, the C3-methyl group often occupies a small hydrophobic pocket (e.g., the gatekeeper region), while the C4-hydroxyl serves as a solvent-exposed handle or a hydrogen-bond donor to the hinge region.

Isomer Classes
  • Cis-Isomer ((3R,4S) / (3S,4R)): The Methyl and Hydroxyl groups are on the same face.[1] This creates a compact, hydrophobic face and a hydrophilic face, ideal for amphipathic binding pockets.[1]

  • Trans-Isomer ((3R,4R) / (3S,4S)): The groups are on opposite faces.[1] This is often preferred when the C4-substituent needs to reach deep into a receptor tunnel while the C3-methyl provides steric bulk to prevent off-target binding.

Synthetic Workflows

The synthesis of these derivatives hinges on controlling the relative stereochemistry at C3 and C4.

Diagram 1: Stereocontrolled Synthesis Pathways

SynthesisPathways Start 3-Methylpiperidin-4-one (Precursor) Red_Bulky Bulky Hydride Reduction (L-Selectride) Start->Red_Bulky Steric Approach Control Red_Small Small Hydride Reduction (NaBH4 / LiAlH4) Start->Red_Small Product Development Control Cis_Major Cis-Isomer (Major) (Kinetic Control) Red_Bulky->Cis_Major Trans_Major Trans-Isomer (Major) (Thermodynamic Control) Red_Small->Trans_Major Alkene 3-Methyl-1,2,3,6- tetrahydropyridine Hydroboration Hydroboration-Oxidation (BH3·THF / H2O2) Alkene->Hydroboration Trans_Pure Trans-Isomer (Anti-Markovnikov) Hydroboration->Trans_Pure

Caption: Comparative synthetic routes for accessing specific stereoisomers. Bulky hydrides favor cis-isomers via steric approach control, while hydroboration of the alkene precursor yields trans-isomers.

Detailed Experimental Protocol

Objective: Synthesis of cis-N-Benzyl-3-methylpiperidin-4-ol via L-Selectride Reduction. Rationale: The bulky hydride (L-Selectride) attacks the ketone from the less hindered equatorial face, forcing the resulting hydroxyl group into an axial position relative to the methyl group (cis relationship).

Reagents & Equipment[2]
  • Substrate: N-Benzyl-3-methylpiperidin-4-one (10.0 mmol)

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (12.0 mmol)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Quench: 30% Hydrogen Peroxide (H₂O₂), NaOH (3M)

  • Atmosphere: Argon or Nitrogen (strictly anhydrous)[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Dissolution: Dissolve N-Benzyl-3-methylpiperidin-4-one (2.03 g, 10 mmol) in anhydrous THF (20 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Reduction: Add L-Selectride (12 mL, 12 mmol) dropwise via syringe over 15 minutes. Critical: Maintain temperature below -70°C to ensure kinetic control.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench: Carefully add MeOH (2 mL) to quench excess hydride. Allow to warm to 0°C.

  • Oxidative Workup: Add NaOH (3M, 5 mL) followed by dropwise addition of 30% H₂O₂ (5 mL). Note: This step destroys organoboron intermediates.

  • Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layers over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-10% MeOH/DCM).

  • Validation: The cis-isomer typically elutes after the trans-isomer in silica systems due to hydrogen bonding with the stationary phase (axial -OH is more shielded but often interacts differently depending on solvent). Confirm via ¹H-NMR (coupling constants of H4 proton: cis < 5 Hz, trans > 10 Hz).

Medicinal Chemistry Applications

Kinase Inhibition (JAK/ALK)

In the design of Janus Kinase (JAK) inhibitors, the piperidine ring often serves as a linker between the hinge-binding motif and the solvent front.[1]

  • Mechanism: The 4-hydroxyl group is frequently etherified to an aromatic ring. The 3-methyl group restricts the rotation of this ether bond, reducing the entropic penalty of binding.

  • Data Summary:

Compound Class3-Methyl Role4-OH DerivatizationImpact on IC50
JAK3 Inhibitors Fills "Gatekeeper" pocketEther linkage to pyrrolopyrimidine10-fold potency increase vs des-methyl
ALK Inhibitors Steric clash with MutantsFree -OH (H-bond donor)Improved selectivity against IRK
GPCR Ligands Conformational LockEster/CarbamateSubtype selectivity (e.g., M1 vs M3)
Diagram: SAR Logic in Kinase Binding

SAR_Logic Pocket_Hinge ATP Hinge Region (H-Bond Acceptor) Pocket_Hydro Hydrophobic Pocket (Selectivity Filter) Pocket_Solvent Solvent Front (Solubility) Mol_Piperidine Piperidine Core (Scaffold) Mol_Piperidine->Pocket_Solvent Solubilizing Group Mol_3Me 3-Methyl Group (Rigidification) Mol_Piperidine->Mol_3Me Mol_4OH 4-OH / Ether (Linker) Mol_Piperidine->Mol_4OH Mol_3Me->Pocket_Hydro Van der Waals (Entropy Gain) Mol_4OH->Pocket_Hinge Vector Orientation

Caption: Structural Activity Relationship (SAR) map showing how the 3-methylpiperidin-4-ol scaffold bridges hydrophobic interactions and solvent exposure in kinase targets.

References

  • Vertex Pharmaceuticals. (2010).[1] Discovery of Selective JAK3 Inhibitors. Journal of Medicinal Chemistry. (Context: Analogous piperidine scaffolds in JAK inhibition).[1]

  • Goel, K. K., et al. (2008).[1][2] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal.

  • Dainippon Sumitomo Pharma. (2010).[1][3] Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore. Bioorganic & Medicinal Chemistry Letters.

  • Fluorochem. Product Specification: (3R,4R)-3-Methylpiperidin-4-ol.[4]

  • MDPI. (2023).[1][5] Pharmacological Applications of Piperidine Derivatives. Encyclopedia.

(Note: While direct clinical candidates solely based on the free alcohol are rare, the derivatives cited above represent the primary utility of this scaffold in high-throughput screening and lead optimization.)

Sources

Thermodynamic Stability Profile: 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive thermodynamic and stability assessment of 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol . As a functionalized piperidine derivative, this molecule represents a critical scaffold in the synthesis of GPCR ligands and kinase inhibitors. Its stability profile is governed by a complex interplay of conformational thermodynamics (axial/equatorial substituent effects) and chemical reactivity (N-oxidation, dehydration).

This document moves beyond basic characterization, offering a mechanistic analysis of the molecule's behavior under stress and providing a self-validating experimental framework for researchers to establish its specific degradation kinetics.

Structural & Conformational Thermodynamics

The thermodynamic stability of this molecule is not static; it is a dynamic equilibrium defined by its stereochemistry. With two chiral centers at C3 and C4, the molecule exists as two diastereomeric pairs (cis and trans).

Conformational Analysis

The piperidine ring adopts a chair conformation.[1] The stability of each isomer is dictated by the A-values (conformational free energy) of the substituents and their steric interactions.

  • N-Substituent (1-(3-Chlorobenzyl)): The bulky 3-chlorobenzyl group has a strong thermodynamic preference for the equatorial position to minimize 1,3-diaxial interactions with the C3 and C5 protons. This anchors the conformation.

  • C3-Methyl vs. C4-Hydroxyl:

    • Trans-Isomer (Thermodynamic Sink): In the trans configuration, both the C3-Methyl and C4-Hydroxyl groups can adopt an equatorial orientation simultaneously. This represents the global energy minimum (lowest steric strain).

    • Cis-Isomer (High Energy): In the cis configuration, one substituent must be axial while the other is equatorial. The C3-Methyl group (A-value ~1.7 kcal/mol) typically demands the equatorial position, forcing the C4-Hydroxyl (A-value ~0.87 kcal/mol) into an axial orientation.

Key Insight: If your synthetic route produces the cis-isomer, thermodynamic pressure (heat, acid catalysis) may drive epimerization toward the trans-isomer if the mechanism allows (e.g., via retro-Michael or oxidation/reduction cycles).

Visualization: Conformational Energy Landscape

The following diagram illustrates the stability hierarchy and potential interconversion pathways.

ConformationalLandscape Trans_Dieq Trans-Isomer (Diequatorial) Global Minimum Trans_Diax Trans-Isomer (Diaxial) High Energy Trans_Dieq->Trans_Diax Ring Flip (Sterically Disfavored) Cis_MeEq Cis-Isomer (Me-Eq, OH-Ax) Local Minimum Cis_MeEq->Trans_Dieq Epimerization (Thermodynamic Drift) Cis_MeAx Cis-Isomer (Me-Ax, OH-Eq) Unstable Cis_MeEq->Cis_MeAx Ring Flip

Figure 1: Conformational energy landscape showing the thermodynamic drive toward the diequatorial trans-isomer.

Chemical Stability & Degradation Pathways

While the piperidine core is robust, the functional groups introduce specific vulnerabilities.

Oxidative Instability (N-Oxidation)

The tertiary amine nitrogen is the most reactive site. In the presence of peroxides or atmospheric oxygen (over prolonged periods), it forms the N-oxide .

  • Mechanism: Electrophilic attack of oxygen on the nitrogen lone pair.

  • Risk Factor: High. The electron-donating inductive effect of the alkyl groups increases the nucleophilicity of the nitrogen.

Dehydration (Elimination)

The C4-hydroxyl group is susceptible to acid-catalyzed elimination, particularly because the resulting double bond (forming a 1,2,3,6-tetrahydropyridine) is stabilized by hyperconjugation with the C3-methyl group.

  • Condition: Low pH (< 2) or high heat.

  • Product: 1-(3-Chlorobenzyl)-3-methyl-1,2,3,6-tetrahydropyridine.

Benzylic Oxidation

The benzylic position (between the nitrogen and the chlorophenyl ring) is activated. While less likely than N-oxidation, radical-mediated oxidation can occur under light exposure (photolysis), leading to cleavage of the benzyl group (dealkylation).

Experimental Profiling Protocols

To validate the theoretical stability profile, the following self-validating workflows must be executed.

Protocol: Forced Degradation (Stress Testing)

This protocol identifies the "soft spots" of the molecule.

Reagents:

  • 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, Azobisisobutyronitrile (AIBN) for radical initiation.

Workflow:

  • Preparation: Dissolve compound to 1 mg/mL in Acetonitrile/Water (50:50).

  • Stress Conditions:

    • Acid:[2] Add 0.1 N HCl, heat at 60°C for 4h. (Target: Dehydration)

    • Base: Add 0.1 N NaOH, heat at 60°C for 4h. (Target: Epimerization)

    • Oxidative:[3] Add 3% H₂O₂, RT for 2h. (Target: N-Oxide)

    • Photolytic: Expose to 1.2 million lux hours. (Target: Benzylic cleavage)

  • Analysis: Quench samples and analyze via UPLC-MS/MS.

  • Validation: Mass balance must be >95% (Sum of assay + impurities).

Visualization: Degradation Logic Flow

DegradationPathways Parent 1-(3-Chlorobenzyl)- 3-methylpiperidin-4-ol NOxide N-Oxide Impurity (+16 Da) Parent->NOxide Oxidation (H2O2/Air) Alkene Tetrahydropyridine (Dehydration, -18 Da) Parent->Alkene Acid Hydrolysis (HCl/Heat) Dealkyl De-benzylated Amine (N-C Cleavage) Parent->Dealkyl Photolysis / Radical Ox

Figure 2: Primary degradation pathways predicted for the target molecule.

Quantitative Data Summary (Predicted vs. Typical)

The following table summarizes the expected physicochemical properties based on structural analogues (e.g., 1-benzyl-3-methylpiperidin-4-ol). Note: Exact values must be determined experimentally.

ParameterPredicted Range/ValueStability Implication
pKa (Basic) 9.2 – 9.8High basicity implies salt formation is preferred for solid-state stability.
LogP 2.8 – 3.2Moderate lipophilicity; likely soluble in organic solvents, poor in water (free base).
H-Bond Donors 1 (OH)Potential for intramolecular H-bonding in cis isomers.
H-Bond Acceptors 2 (N, O)Hygroscopicity risk in amorphous solid forms.
Melting Point 60 – 90°C (Free Base)Low MP suggests potential for "oiling out" during synthesis; HCl salt preferred (>150°C).

References

  • Eliel, E. L., et al. (1976). Conformational Analysis.[3][1][4][5][6] 39. Carbon-13 NMR Spectra of Saturated Heterocycles. Journal of the American Chemical Society.[4] Link

  • Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms.[6][7] Accounts of Chemical Research.[7] Link

  • Shvo, Y., & Kaufman, E. D. (1972).[3] Configurational and conformational analysis of cyclic amine oxides. Tetrahedron.[3][4] Link[3]

  • Vertex AI Search. (2023). Search Results for this compound.8

  • PubChem. (2023). Compound Summary: (3R,4R)-4-methylpiperidin-3-ol (Analogous Core).[9] National Library of Medicine. Link

Sources

Predicted Metabolic Pathways and Bioactivation of Chlorobenzyl Piperidine Compounds: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The chlorobenzyl piperidine scaffold is a privileged structure in modern medicinal chemistry, integral to numerous therapeutics targeting a wide range of diseases, including central nervous system disorders and cancer.[1][2] The metabolic fate of these compounds is a critical determinant of their pharmacokinetic profile, efficacy, and potential for toxicity. Understanding the metabolic pathways is therefore not merely a regulatory requirement but a cornerstone of rational drug design and candidate selection. This guide provides a comprehensive overview of the predicted metabolic transformations for chlorobenzyl piperidine compounds, grounded in established principles of drug metabolism. We will explore the key Phase I and Phase II reactions, detail the experimental workflows for their elucidation, and explain the causality behind the methodological choices, empowering researchers to design and interpret metabolism studies with confidence.

The Structural Context: Chlorobenzyl Piperidine

The chlorobenzyl piperidine moiety consists of two primary regions susceptible to metabolic modification: the halogenated aromatic ring (chlorobenzyl group) and the saturated nitrogen-containing heterocycle (piperidine ring). The interplay between these two structures dictates the primary metabolic "soft spots" and the enzymes involved.

  • Chlorobenzyl Group: The electron-withdrawing nature of the chlorine atom and the inherent aromaticity of the benzene ring make it a prime substrate for oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4]

  • Piperidine Ring: As a saturated alicyclic amine, the piperidine ring is a substrate for various enzymatic reactions, including N-dealkylation, ring hydroxylation, and oxidation.[1][5][6] The metabolic stability of this ring is highly dependent on the substitution patterns around the nitrogen atom.[1]

Predicted Phase I Metabolic Pathways

Phase I metabolism introduces or exposes functional groups, typically increasing the polarity of the parent compound. For chlorobenzyl piperidine derivatives, this is predominantly an oxidative process catalyzed by the cytochrome P450 superfamily of enzymes located primarily in the liver.[7][8]

Metabolism of the Chlorobenzyl Moiety

Aromatic Hydroxylation: The most probable metabolic pathway for the chlorobenzyl group is aromatic hydroxylation.[4][9] This reaction is mediated by CYP enzymes, which introduce a hydroxyl group onto the benzene ring. The position of hydroxylation is governed by both the steric hindrance and the electronic effects of the chlorine substituent. The resulting phenolic metabolites are then readily available for Phase II conjugation.[9]

Reductive Dehalogenation: While less common than oxidation for aerobic metabolism, reductive dehalogenation can occur, where the chlorine atom is replaced by a hydrogen atom.[10] This pathway is more frequently observed under anaerobic conditions and may be mediated by specific bacterial enzymes or reductases.[11]

Metabolism of the Piperidine Moiety

The piperidine ring is a site of extensive metabolic activity.

N-Dealkylation: If the piperidine nitrogen is substituted (e.g., N-benzyl), N-dealkylation is a major and often rapid metabolic route.[5][6][12][13] This reaction is frequently catalyzed by CYP3A4, a key drug-metabolizing enzyme.[5][6] The process typically involves the formation of an unstable carbinolamine intermediate which then cleaves to yield a secondary amine (the dealkylated piperidine) and an aldehyde.

Ring Hydroxylation: Direct oxidation of the carbon atoms within the piperidine ring can occur, leading to the formation of hydroxylated metabolites.[14] Hydroxylation at the 3- and 4-positions of the piperidine ring has been observed for various piperidine-containing compounds.[14]

Oxidation to Lactams: The carbon atom alpha to the piperidine nitrogen can be oxidized to form a carbinolamine, which can then be further oxidized to a metabolically stable lactam (amide).[5][6] This pathway often proceeds through an iminium ion intermediate.[7]

The primary predicted Phase I metabolic pathways are illustrated in the diagram below.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs) Parent Chlorobenzyl Piperidine (Parent Drug) M1 Aromatic Hydroxylation (Hydroxylated Chlorobenzyl Piperidine) Parent->M1 CYP450 M2 N-Dealkylation (Chlorobenzyl + Piperidine Metabolite) Parent->M2 CYP3A4, etc. M3 Piperidine Ring Hydroxylation (Hydroxy-piperidine Metabolite) Parent->M3 CYP450 M4 Lactam Formation (Piperidinone Metabolite) Parent->M4 CYP450 M5 Glucuronide Conjugate M1->M5 UGTs M3->M5 UGTs Experimental_Workflow A Step 1: Metabolic Stability Assay (Liver Microsomes / Hepatocytes) B Data Analysis: Calculate Intrinsic Clearance (CLint) and Half-Life (t1/2) A->B C Step 2: Metabolite Identification (Met ID with High-Res LC-MS/MS) B->C If metabolism is observed G Final Report: Comprehensive Metabolic Profile & DDI Risk Assessment B->G D Data Analysis: Propose Metabolite Structures and Biotransformation Pathways C->D E Step 3: Reaction Phenotyping (Recombinant CYPs / Specific Inhibitors) D->E For major metabolites D->G F Data Analysis: Identify Primary Metabolizing Enzymes (e.g., CYP3A4, CYP2D6) E->F F->G

Figure 2: A systematic workflow for in vitro drug metabolism studies.

Protocol 1: Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Causality: This initial screen determines how quickly the compound is metabolized by Phase I enzymes. [15]Human liver microsomes are subcellular fractions containing a high concentration of CYP enzymes, making them a cost-effective and efficient system for assessing oxidative metabolism. [15][16]The rate of disappearance of the parent compound is used to calculate intrinsic clearance, a key parameter for predicting in vivo hepatic clearance. [17] Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the chlorobenzyl piperidine test compound in a suitable organic solvent (e.g., DMSO) at 10 mM.

    • Prepare a 20 mM NADPH stock solution in buffer. This is the essential cofactor for CYP enzyme activity.

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 10 minutes.

    • Add the test compound to initiate the reaction (final concentration 1 µM; final DMSO concentration ≤ 0.1%).

    • After a 5-minute pre-incubation, add the NADPH stock solution to start the enzymatic reaction.

    • Incubate at 37°C.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard. This stops all enzymatic activity and precipitates proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at 4,000 rpm for 20 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound. [18][19]

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL).

Table 1: Representative Metabolic Stability Data

Compound Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg) Predicted In Vivo Clearance
Control (High Turnover) 5.2 133.3 High
Test Compound A 45.8 15.1 Moderate

| Control (Low Turnover) | > 120 | < 5.8 | Low |

Protocol 2: Metabolite Identification (Met ID) and Profiling

Causality: If the stability assay shows significant turnover, the next step is to identify the structures of the metabolites formed. [20][17]This is crucial for understanding potential pharmacologically active or toxic metabolites. Using cryopreserved human hepatocytes is often preferred for this step as they contain the full complement of both Phase I and Phase II enzymes, providing a more complete metabolic picture. [15]High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of metabolites. [15][17] Methodology:

  • Reagent Preparation:

    • Use cryopreserved human hepatocytes and the recommended incubation medium.

    • Prepare a 10 mM stock solution of the test compound.

  • Incubation:

    • Incubate hepatocytes (e.g., at 0.5 x 10⁶ cells/mL) with the test compound (e.g., 5 µM) in an appropriate culture vessel at 37°C in a humidified CO₂ incubator.

    • Include a control incubation without the test compound (blank matrix) and a control without cells (stability in medium).

  • Sample Collection and Processing:

    • Collect samples at a late time point (e.g., 2-4 hours).

    • Quench the reaction and precipitate proteins by adding 3 volumes of ice-cold methanol or acetonitrile.

    • Centrifuge to pellet cell debris and protein.

    • Evaporate the supernatant to dryness under nitrogen and reconstitute in a smaller volume of mobile phase for analysis.

  • LC-HRMS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system. [15] * Acquire data in both positive and negative ion modes.

    • Use data-dependent acquisition to trigger MS/MS fragmentation scans on potential metabolite ions.

  • Data Analysis:

    • Process the data using metabolite identification software.

    • Search for predicted biotransformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation) compared to the parent drug's mass.

    • Analyze the fragmentation patterns (MS/MS spectra) of the parent drug and potential metabolites to propose structures. For example, a characteristic loss of 176 Da in the MS/MS spectrum is indicative of a glucuronide conjugate.

Protocol 3: CYP Reaction Phenotyping

Causality: This experiment identifies which specific CYP isoforms are responsible for the metabolism of the drug. [20]This information is critical for predicting drug-drug interactions (DDIs). [16]If a drug is metabolized primarily by a single CYP that is commonly inhibited or induced by other drugs (e.g., CYP3A4), there is a higher risk of clinically significant DDIs.

Methodology:

  • System 1: Recombinant Human CYPs (rhCYP):

    • Incubate the test compound (1 µM) separately with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) expressed in a cellular system (e.g., baculovirus-infected insect cells).

    • Follow the general incubation and quenching procedure described in Protocol 4.1.

    • Quantify the rate of metabolite formation for each isoform. The isoform that produces the metabolite at the highest rate is likely the primary contributor.

  • System 2: Chemical Inhibition in HLM:

    • Incubate the test compound (1 µM) in pooled HLM in the presence and absence of selective chemical inhibitors for each major CYP isoform.

    • For example, use Ketoconazole for CYP3A4, Quinidine for CYP2D6, etc.

    • A significant reduction in the rate of metabolite formation in the presence of a specific inhibitor implicates that CYP isoform in the drug's metabolism.

Conclusion and Forward Look

The metabolic pathways of chlorobenzyl piperidine compounds are predictable based on their core structure, primarily involving CYP-mediated oxidation of both the aromatic and piperidine rings, followed by UGT-mediated glucuronidation of the resulting hydroxylated metabolites. The experimental workflows detailed herein provide a robust and validated system for elucidating these pathways. By systematically assessing metabolic stability, identifying metabolite structures, and phenotyping the responsible enzymes, drug development professionals can build a comprehensive metabolic profile. This knowledge is paramount for optimizing lead compounds, predicting human pharmacokinetics, and assessing the risk of drug-drug interactions, ultimately leading to the development of safer and more effective medicines.

References

  • Drug Metabolism Assays. BioIVT. [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing). [Link]

  • Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. PubMed. [Link]

  • Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. [Link]

  • Services for in vitro Metabolism research. Admescope. [Link]

  • Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp. [Link]

  • In Vitro Metabolism Studies. Creative Biolabs. [Link]

  • In Vitro Assays for Induction of Drug Metabolism. PubMed. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters - ACS Publications. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH. [Link]

  • Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. PMC. [Link]

  • Anaerobic microbial transformation of halogenated aromatics and fate prediction using electron density modeling. PubMed. [Link]

  • N-Dealkylation of Amines. PMC. [Link]

  • Piperine-mediated inhibition of glucuronidation activity in isolated epithelial cells of the guinea-pig small intestine: evidence that piperine lowers the endogeneous UDP-glucuronic acid content. PubMed. [Link]

  • Analysis of Laboratory-Evolved Flavin-Dependent Halogenases Affords a Computational Model for Predicting Halogenase Site Selectivity. PMC. [Link]

  • Ephenidine. Wikipedia. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. [Link]

  • Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]

  • Impairment of UDP-glucose dehydrogenase and glucuronidation activities in liver and small intestine of rat and guinea pig in vitro by piperine. PubMed. [Link]

  • N-dealkylation of tertiary amines.
  • Phencyclidine. Wikipedia. [Link]

  • Effects Of Halogenated Aromatic Compound On The Metabolism Of Foreign Organic Compounds. EPA NEPA. [Link]

  • Degradation of halogenated aromatic compounds. PubMed. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]

  • What are the effects of piperidines on drug metabolism? Blog. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Halogenation of aromatic compounds: thermodynamic, mechanistic and ecological aspects. FEMS Microbiology Letters. [Link]

  • Glucuronidation. The Medicinal Chemist's Guide to Solving ADMET Challenges - Books. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. MDPI. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • N-glucuronidation: the human element. Hypha Discovery Blogs. [Link]

  • Late-stage methylene hydroxylation of synthetic and natural product,... ResearchGate. [Link]

  • Mechanism and structure–reactivity relationships for aromatic hydroxylation by cytochrome P450. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Aromatic hydroxylation during the myeloperoxidase-oxidase oxidation of hydrazines. National Library of Medicine. [Link]

  • Contrasting Mechanisms of Aromatic and Aryl-Methyl Substituent Hydroxylation by the Rieske Monooxygenase Salicylate 5-Hydroxylase. PMC. [Link]

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Metabolites of piperidine in rat urine. PubMed. [Link]

Sources

Methodological & Application

Application Note: A Robust Two-Step Synthesis of 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure in pharmaceuticals, known for enhancing druggability and metabolic stability.[1] Our protocol details a highly efficient two-step synthetic sequence commencing from commercially available 3-methylpiperidin-4-one. The methodology employs a strategic reductive amination to forge the key C-N bond, followed by a diastereoselective reduction of the ketone intermediate. This guide is structured to provide researchers not only with a step-by-step protocol but also with the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Synthetic Strategy and Rationale

The synthesis of this compound is achieved through a logical and robust two-step process. The retrosynthetic analysis identifies 3-methylpiperidin-4-one and 3-chlorobenzaldehyde as the primary starting materials.

The chosen forward-synthesis strategy involves:

  • Reductive Amination: Formation of the N-benzyl bond by reacting 3-methylpiperidin-4-one with 3-chlorobenzaldehyde. This method is superior to direct alkylation with 3-chlorobenzyl chloride as it proceeds under mild conditions and virtually eliminates the risk of over-alkylation, which can lead to the formation of quaternary ammonium salts.[2][3] We utilize sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent due to its excellent selectivity for the in situ formed iminium ion over the starting aldehyde.[2][4]

  • Ketone Reduction: Subsequent reduction of the intermediate ketone, 1-(3-Chlorobenzyl)-3-methylpiperidin-4-one, to the target secondary alcohol. Sodium borohydride (NaBH₄) is selected for this transformation. It is a cost-effective, mild, and highly chemoselective reagent for carbonyl reduction, which will not affect the aromatic chloride or the tertiary amine functionalities.

This sequential approach provides excellent control over each transformation, leading to high purity and yield of the final product.

G cluster_1 Step 2: Ketone Reduction A 3-Methylpiperidin-4-one (Starting Material) C 1-(3-Chlorobenzyl)-3- methylpiperidin-4-one (Intermediate) A->C NaBH(OAc)₃ DCM, rt B 3-Chlorobenzaldehyde B->C NaBH(OAc)₃ DCM, rt D 1-(3-Chlorobenzyl)-3- methylpiperidin-4-ol (Final Product) C->D NaBH₄ MeOH, 0 °C to rt

Figure 1: Overall two-step synthetic scheme.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(3-Chlorobenzyl)-3-methylpiperidin-4-one via Reductive Amination

Scientific Integrity Note: This one-pot reaction relies on the sequential formation of an iminium intermediate, which is immediately reduced. The choice of sodium triacetoxyborohydride is critical; it is a mild hydride donor that is stable in anhydrous acidic conditions, making it ideal for this transformation.[4] Dichloromethane (DCM) is used as an inert, aprotic solvent that effectively solubilizes the reactants without interfering with the reducing agent.[4]

Materials and Reagents:

Reagent CAS Number M.W. Equivalents
3-Methylpiperidin-4-one hydrochloride 1445-74-5 149.63 1.0
3-Chlorobenzaldehyde 587-04-2 140.57 1.1
Sodium triacetoxyborohydride (NaBH(OAc)₃) 56553-60-7 211.94 1.5
Triethylamine (TEA) 121-44-8 101.19 1.2
Dichloromethane (DCM), anhydrous 75-09-2 84.93 ~20 mL/g
Saturated aq. NaHCO₃ solution - - -
Brine (Saturated aq. NaCl solution) - - -

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - |

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-methylpiperidin-4-one hydrochloride (1.0 eq).

  • Add anhydrous DCM (approx. 10 mL per gram of starting material).

  • To the resulting suspension, add 3-chlorobenzaldehyde (1.1 eq) followed by triethylamine (1.2 eq) to neutralize the hydrochloride salt and free the secondary amine. Stir the mixture at room temperature for 20 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm and gas evolution.

  • Stir the reaction mixture vigorously at room temperature for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 1-(3-Chlorobenzyl)-3-methylpiperidin-4-one as a pale yellow oil.

Protocol 2: Synthesis of this compound

Scientific Integrity Note: The reduction of the 4-keto group is achieved with sodium borohydride. This reagent delivers a hydride to the electrophilic carbonyl carbon. The use of a protic solvent like methanol (MeOH) is ideal, as it protonates the resulting alkoxide intermediate to yield the final alcohol product.[4] Performing the initial addition at 0 °C helps to control the reaction rate and can improve the diastereoselectivity of the reduction.

Materials and Reagents:

Reagent CAS Number M.W. Equivalents
1-(3-Chlorobenzyl)-3-methylpiperidin-4-one N/A 237.74 1.0
Sodium borohydride (NaBH₄) 16940-66-2 37.83 1.5
Methanol (MeOH) 67-56-1 32.04 ~20 mL/g
Deionized Water - - -
Ethyl Acetate (EtOAc) 141-78-6 88.11 -

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - |

Procedure:

  • Dissolve the purified 1-(3-Chlorobenzyl)-3-methylpiperidin-4-one (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting ketone.

  • Once complete, cool the mixture back to 0 °C and cautiously quench by the dropwise addition of deionized water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the resulting aqueous residue three times with ethyl acetate .

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ , filter, and concentrate to provide the crude final product.

  • If necessary, purify the product via flash column chromatography to yield this compound as a viscous oil or low-melting solid. The reduction typically results in a mixture of cis and trans diastereomers.

Laboratory Workflow Visualization

The following diagram illustrates the logical flow of the entire two-step synthesis, from reagent setup to final product isolation.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Ketone Reduction prep1 1. Prepare Solution Dissolve piperidinone HCl & aldehyde in DCM add_base 2. Add Base Add Triethylamine prep1->add_base add_reductant 3. Add Reducing Agent Add NaBH(OAc)3 portion-wise add_base->add_reductant react1 4. Stir Reaction Monitor by TLC (12-18h at RT) add_reductant->react1 workup1 5. Aqueous Work-up & Extraction react1->workup1 purify1 6. Purify Intermediate (Column Chromatography) workup1->purify1 prep2 7. Prepare Solution Dissolve ketone intermediate in MeOH and cool to 0 °C purify1->prep2 Proceed with purified intermediate reduce 8. Reduce Ketone Add NaBH4 portion-wise prep2->reduce react2 9. Stir Reaction Monitor by TLC (2-4h) reduce->react2 workup2 10. Quench & Extract react2->workup2 purify2 11. Purify Final Product (Column Chromatography) workup2->purify2

Figure 2: Step-by-step experimental workflow diagram.

References

  • Organic Syntheses Procedure. (n.d.). orgsyn.org. Retrieved February 10, 2026, from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. Retrieved February 10, 2026, from [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved February 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved February 10, 2026, from [Link]

  • MDPI. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved February 10, 2026, from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 10, 2026, from [Link]

  • Tarasov, A. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11659-11719. [Link]

  • ResearchGate. (n.d.). Procedure for N-alkylation of Piperidine?. Retrieved February 10, 2026, from [Link]

  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

Sources

Application Note: Reductive Amination Protocols for the Synthesis of 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized synthetic protocols for the preparation of 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol , a functionalized tertiary amine scaffold common in GPCR ligand development (e.g., CCR1 antagonists). We present two primary reductive amination methodologies: Method A , utilizing Sodium Triacetoxyborohydride (STAB) for high functional group tolerance and mild conditions; and Method B , utilizing Titanium(IV) Isopropoxide (Ti(OiPr)₄) for sterically demanding substrates or sluggish kinetics. Critical process parameters, including pH control, solvent selection to accommodate the polar hydroxyl group, and strategies to prevent aryl chloride dehalogenation, are discussed.

Introduction & Retrosynthetic Analysis

The target molecule, This compound , contains a piperidine core with vicinal substitution (methyl and hydroxyl) and an N-benzyl appendage. The most reliable disconnection is at the C-N bond, utilizing a reductive amination between 3-chlorobenzaldehyde and 3-methylpiperidin-4-ol .

Reaction Scheme

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is subsequently reduced to the tertiary amine.[1]

ReactionScheme cluster_reactants Reactants Aldehyde 3-Chlorobenzaldehyde (Electrophile) Intermediate Iminium Ion (Transient Species) Aldehyde->Intermediate - H₂O Amine 3-Methylpiperidin-4-ol (Nucleophile) Amine->Intermediate Product 1-(3-Chlorobenzyl)- 3-methylpiperidin-4-ol Intermediate->Product + [H⁻] (Reduction)

Figure 1: General reaction pathway for the reductive amination.

Critical Synthetic Considerations
  • Stereochemistry: The starting material, 3-methylpiperidin-4-ol, possesses two chiral centers. Reductive amination typically preserves the relative stereochemistry (cis/trans ratio) of the piperidine ring, as the reaction occurs at the exocyclic nitrogen.[1]

  • Chemoselectivity (The "Aryl Chloride Trap"): Catalytic hydrogenation (e.g., H₂/Pd-C) is NOT recommended for this substrate. Standard hydrogenation conditions frequently result in hydrodehalogenation (loss of the chlorine atom).[1] Hydride-based methods (STAB, NaBH₄) are chemoselective and preserve the aryl chloride.

  • Solubility: The 4-hydroxyl group increases the polarity of the amine, potentially requiring co-solvents (THF or MeOH) if 1,2-dichloroethane (DCE) alone is insufficient.

Method A: Sodium Triacetoxyborohydride (STAB) Protocol

Status: Gold Standard (Preferred) Mechanism: Direct Reductive Amination (DRA)

STAB is the reagent of choice due to its steric bulk and electron-withdrawing acetoxy groups, which attenuate its reducing power. This allows the reagent to selectively reduce the iminium ion faster than the aldehyde itself, minimizing the formation of the 3-chlorobenzyl alcohol byproduct [1].[1]

Reagents & Materials
ReagentEquiv.[1]Role
3-Methylpiperidin-4-ol1.0Amine Substrate
3-Chlorobenzaldehyde1.1 - 1.2Carbonyl Source
Sodium Triacetoxyborohydride (STAB)1.4 - 1.5Reducing Agent
Acetic Acid (AcOH)1.0 - 2.0Catalyst (pH adjustment)
1,2-Dichloroethane (DCE) or THFSolventMedium (0.1 - 0.2 M)
Triethylamine (Et₃N)1.0Only if using amine HCl salt
Step-by-Step Protocol
  • Preparation of Amine Solution:

    • In a dry round-bottom flask under Nitrogen (N₂) atmosphere, dissolve 3-methylpiperidin-4-ol (10 mmol) in anhydrous DCE (40 mL).

    • Note: If the amine is an HCl salt, add Et₃N (10 mmol) and stir for 15 minutes to liberate the free base.[1]

    • Note: If solubility is poor, add anhydrous THF (10-20 mL) as a co-solvent.

  • Aldehyde Addition:

    • Add 3-chlorobenzaldehyde (11 mmol, 1.1 equiv) to the amine solution.

    • Add Acetic Acid (10-20 mmol).[1] The target pH is 4–5 to facilitate iminium ion formation.[1][2]

    • Stir at Room Temperature (RT) for 30–60 minutes. This "pre-complexation" time allows the equilibrium to shift toward the imine/iminium species.[1]

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (14 mmol, 1.4 equiv) portion-wise over 10 minutes. Caution: Mild exotherm and gas evolution.

    • Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours.[1]

  • Quenching & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 20 minutes until gas evolution ceases.

    • Extract the aqueous layer with DCM (3 x 30 mL).[1]

    • Combine organic layers, wash with Brine , and dry over anhydrous Na₂SO₄ .

  • Purification:

    • Concentrate in vacuo.[1]

    • Purify via flash column chromatography (Silica gel).[1]

    • Eluent: DCM:MeOH:NH₄OH (95:5:0.5 to 90:10:1).[1] The polarity of the hydroxyl group usually requires methanol.[1]

Method B: Titanium(IV) Isopropoxide / NaBH₄ Protocol

Status: Alternative (For Hindered/Sluggish Reactions) Mechanism: Lewis Acid Activation

If Method A results in low conversion (often due to steric hindrance from the 3-methyl group affecting the nitrogen nucleophilicity), Ti(OiPr)₄ acts as a Lewis acid and water scavenger to drive the imine formation to completion before reduction [2].

Reagents & Materials
ReagentEquiv.Role
3-Methylpiperidin-4-ol1.0Amine Substrate
3-Chlorobenzaldehyde1.1Carbonyl Source
Titanium(IV) Isopropoxide1.2 - 1.5Lewis Acid / Dehydrating Agent
Sodium Borohydride (NaBH₄)1.5Reducing Agent
Methanol (MeOH)SolventSolvent for Reduction Step
THFSolventSolvent for Imine Formation
Step-by-Step Protocol
  • Imine Formation (Neat or THF):

    • In a dry flask under N₂, combine 3-methylpiperidin-4-ol (10 mmol) and 3-chlorobenzaldehyde (11 mmol).

    • Add Ti(OiPr)₄ (12-15 mmol) neat (or in minimal dry THF if the amine is solid).

    • Stir at RT for 4–6 hours. The solution typically turns slightly yellow/orange, indicating imine-titanium complex formation.[1]

  • Reduction:

    • Dilute the mixture with anhydrous Methanol (30 mL). Note: Do not use methanol in Step 1 as it reacts with the Titanate.[1]

    • Cool to 0°C.[1]

    • Add NaBH₄ (15 mmol) portion-wise. Caution: Vigorous hydrogen evolution.[1]

    • Stir at RT for 2 hours.

  • Hydrolysis & Workup (Critical Step):

    • Quench by adding water (5 mL).[1] A heavy white precipitate (TiO₂) will form.[1]

    • Filtration Aid: Dilute with DCM or EtOAc, then filter the slurry through a pad of Celite to remove the titanium salts.[1] Wash the pad thoroughly.[1]

    • Base Wash: Transfer filtrate to a separatory funnel.[1] Wash with 1N NaOH (to ensure Titanium is removed and amine is free-based).

    • Dry organic layer (Na₂SO₄) and concentrate.[1]

  • Purification:

    • Proceed to chromatography as described in Method A.[1]

Decision Matrix & Troubleshooting

Use the following logic flow to select the appropriate method and troubleshoot issues.

DecisionTree Start Start Synthesis CheckSalt Is Amine an HCl Salt? Start->CheckSalt Neutralize Neutralize with Et3N CheckSalt->Neutralize Yes MethodA Attempt Method A (STAB) Standard Protocol CheckSalt->MethodA No Neutralize->MethodA CheckResult Check Conversion (LCMS/TLC) MethodA->CheckResult Success Purify Product CheckResult->Success >90% Conv. Fail1 Low Conversion? (Imine not forming) CheckResult->Fail1 <50% Conv. Fail2 Aldehyde Reduced to Alcohol? (Selectivity Issue) CheckResult->Fail2 Excess Alcohol MethodB Switch to Method B (Ti(OiPr)4) Fail1->MethodB OptimizeA Add Molecular Sieves Slow down STAB addition Fail2->OptimizeA

Figure 2: Method selection and troubleshooting workflow.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Reaction Stalled Steric hindrance at N-terminus.Switch to Method B (Ti(OiPr)₄) to force imine formation.[1]
High Alcohol Byproduct Reducing agent is reducing aldehyde before imine forms.[1]Ensure pH is 4-5 (Method A).[1] Pre-stir amine + aldehyde longer before adding STAB.[1]
Product trapped in Aqueous Product is amphoteric/polar due to -OH.[1]Saturate aqueous layer with NaCl (salting out).[1] Use DCM:Isopropanol (3:1) for extraction.[1][3][4]
Dechlorination Used Pd/C or harsh conditions.[1]STOP. Use Method A or B. Avoid catalytic hydrogenation.

Analytical Validation

Expected Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the benzylic singlet (or AB quartet) around δ 3.5 ppm .[1]

    • Aromatic protons: 4 distinct signals (due to meta-substitution) in the δ 7.1 – 7.4 ppm range.[1]

    • Methyl group: Doublet around δ 0.9 – 1.0 ppm .[1]

    • Piperidine ring protons: Multiplets in the δ 1.5 – 3.0 ppm range.[1]

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ peak.[1]

    • Isotope Pattern: Distinct Chlorine pattern (3:1 ratio of M : M+2).[1]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][5][6][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][2] [Link]

  • Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[1][3][10][11][12] Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202. [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1] [Link]

Sources

Reagents for synthesizing 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol from 3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

This application note details the optimized protocol for synthesizing 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol via the reductive amination of 3-chlorobenzaldehyde with 3-methylpiperidin-4-ol .

Synthetic Strategy: The "Chemoselectivity" Challenge

The core challenge in this synthesis is preserving the aryl chloride moiety while reducing the C=N iminium intermediate.

  • Avoid Catalytic Hydrogenation: Standard reductive amination using

    
     and Pd/C is contraindicated . Aryl chlorides are susceptible to hydrodehalogenation (loss of Cl) under palladium catalysis, which would yield the des-chloro impurity (benzyl analog).
    
  • Reagent of Choice: Sodium Triacetoxyborohydride (STAB) is the superior reagent. It is mild, reducing the iminium ion faster than the aldehyde, and is completely inert toward aryl halides.

  • Alternative: Sodium Cyanoborohydride (

    
    ) is effective but poses higher toxicity risks (cyanide generation) and waste disposal challenges.
    

Reaction Scheme & Pathway

The following diagram illustrates the reaction pathway, highlighting the critical intermediate and the exclusion of side reactions.

ReactionPathway Aldehyde 3-Chlorobenzaldehyde (Electrophile) Imine Iminium Intermediate (Transient) Aldehyde->Imine DCM, AcOH Dehydration Amine 3-Methylpiperidin-4-ol (Nucleophile) Amine->Imine DCM, AcOH Dehydration Product 1-(3-Chlorobenzyl)-3- methylpiperidin-4-ol Imine->Product STAB (NaBH(OAc)3) Selective Reduction Dehalo Des-chloro Impurity (Avoided) Imine->Dehalo H2 / Pd/C (DO NOT USE)

Figure 1: Reaction pathway demonstrating the selective reduction of the iminium ion using STAB, avoiding the dehalogenation risk associated with catalytic hydrogenation.

Reagents & Materials

Critical Reagent List
ReagentRoleEquiv.CAS No.[1]Grade/Notes
3-Chlorobenzaldehyde Starting Material1.0587-04-2>98%, Liquid.
3-Methylpiperidin-4-ol Starting Material1.0 - 1.1VarSecondary amine. Racemic or Chiral depending on target.
Sodium Triacetoxyborohydride (STAB) Reducing Agent1.4 - 1.656553-60-7Moisture Sensitive. Handle quickly or in glovebox.
Acetic Acid (AcOH) Catalyst1.0 - 2.064-19-7Glacial. Promotes iminium formation.
1,2-Dichloroethane (DCE) SolventN/A107-06-2Anhydrous preferred. DCM is a viable alternative.
Sat.

QuenchN/A-For neutralizing acid and boron byproducts.

Detailed Experimental Protocol

Step 1: Imine Formation[3][4][5]
  • Setup: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Charge the RBF with 3-methylpiperidin-4-ol (10.0 mmol, 1.15 g) and 1,2-Dichloroethane (DCE) (40 mL).

    • Note: If the amine is a hydrochloride salt, add Triethylamine (TEA) (1.0 equiv) to liberate the free base.

  • Addition: Add 3-chlorobenzaldehyde (10.0 mmol, 1.40 g) in one portion.

  • Catalysis: Add Glacial Acetic Acid (10-20 mmol, 0.6 - 1.2 mL).

    • Mechanism:[2][1][3][4][5] The acid protonates the carbonyl oxygen, making it more electrophilic and accelerating the attack of the secondary amine.

  • Equilibration: Stir the mixture at Room Temperature (20-25°C) for 30-60 minutes .

    • Observation: The solution may turn slightly yellow or cloudy as the iminium ion/hemiaminal forms.

Step 2: Selective Reduction
  • Reduction: Cool the reaction slightly (optional, 0°C) or maintain at RT. Add Sodium Triacetoxyborohydride (STAB) (14.0 mmol, 2.97 g) in 3-4 portions over 15 minutes.

    • Safety: Mild gas evolution (

      
      ) may occur. Do not seal the system completely; use a bubbler or needle vent.
      
  • Reaction: Remove cooling bath (if used) and stir at RT for 4 to 16 hours .

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

    • Target: Disappearance of aldehyde (UV active) and appearance of the more polar amine product.

Step 3: Workup & Purification
  • Quench: Carefully add saturated aqueous

    
      (30 mL) to the reaction mixture. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Transfer to a separatory funnel. Separate the organic layer (DCE/DCM). Extract the aqueous layer with DCM (

    
     mL).
    
  • Wash: Combine organic layers and wash with Brine (30 mL).

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude oil often requires flash column chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of 0%

      
       10% Methanol in Dichloromethane (with 1% 
      
      
      
      additive if streaking occurs).

Workup Logic Flow

WorkupFlow RxnMix Reaction Mixture (DCE, Product, Boron salts, AcOH) Quench Add Sat. NaHCO3 (Neutralize AcOH, Quench STAB) RxnMix->Quench SepFunnel Separatory Funnel Quench->SepFunnel OrgLayer Organic Layer (DCE) Contains: Product + non-polar impurities SepFunnel->OrgLayer Bottom Layer AqLayer Aqueous Layer Contains: Boric acid salts, NaOAc SepFunnel->AqLayer Top Layer (Discard) Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Crude Crude Oil Dry->Crude

Figure 2: Workup procedure designed to remove boron salts and acetic acid, isolating the basic amine product.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral markers:

  • 1H NMR (CDCl3, 400 MHz):

    • Benzylic Protons: Look for a distinct singlet (or AB quartet if chiral) around

      
       3.4 - 3.6 ppm  (2H). This confirms the formation of the C-N bond.
      
    • Aromatic Region: Pattern characteristic of 3-substituted benzene (

      
       7.1 - 7.4 ppm). Crucial: Ensure integration corresponds to 4 protons. If 5 protons are seen, dehalogenation occurred (failed specificity).
      
    • Piperidine Ring: Multiplets spanning

      
       1.5 - 3.0 ppm.
      
  • Mass Spectrometry (ESI+):

    • Observe parent ion

      
      .
      
    • Isotope Pattern: Chlorine has a characteristic 3:1 ratio of

      
       to 
      
      
      
      . The mass spectrum must show an M+2 peak at ~33% intensity of the M peak. Absence of this pattern indicates loss of Chlorine.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Wet solvent or old STAB reagent.STAB decomposes in moisture. Use a fresh bottle or increase equivalents to 2.0. Ensure DCE is anhydrous.
Aldehyde remains Imine formation slow.Increase Acetic Acid to 2-3 equiv. Allow "Step 1" (pre-reduction) to stir longer (2-4 hrs).
Dehalogenation Wrong reducing agent used.Ensure no Pd/C or

was used. If using

, temp may be too high; switch to STAB.
Product Streaking (TLC) Amine interacting with Silica.Add 1% Triethylamine or

to the TLC eluent and column mobile phase.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[9][6][7][8][10][11] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[8]

  • Ramanathan, A. , & Jimenez, L. S. (2010).[12][13] Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.[13] (Cited to demonstrate the risk of using Catalytic Hydrogenation on this substrate).

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[7] The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

Application Note: 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics, particularly those targeting the central nervous system (CNS).[1][2] This document provides a detailed technical guide on the application of 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol, a key pharmaceutical intermediate. We will explore its physicochemical properties and present authoritative, step-by-step protocols for its conversion into advanced downstream products, such as the corresponding piperidone via Swern oxidation and ether derivatives via Williamson ether synthesis. The rationale behind experimental choices, safety considerations, and workflow visualizations are provided to support researchers and drug development professionals in leveraging this versatile building block.

Introduction: The Significance of the Piperidine Scaffold

The six-membered piperidine heterocycle is a highly privileged structural motif in drug discovery.[3] Its conformational flexibility and the ability to be functionalized at multiple positions allow for precise three-dimensional arrangements that can optimize binding to biological targets.[4] Piperidine derivatives are integral to a wide range of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[5][6]

The intermediate, This compound , incorporates several key features:

  • A Piperidin-4-ol Core: The hydroxyl group at the C4 position is a versatile functional handle for subsequent chemical transformations.

  • A 3-Methyl Group: This substituent introduces a chiral center, which can be critical for stereospecific interactions with biological targets. The cis/trans relationship between the methyl and hydroxyl groups offers distinct conformational isomers for library development.

  • An N-(3-Chlorobenzyl) Group: This moiety can serve dual purposes. It may act as a stable component of the final active pharmaceutical ingredient (API), where the chlorinated phenyl ring engages in specific receptor interactions. Alternatively, it can function as a protecting group for the piperidine nitrogen, which can be removed via hydrogenolysis to allow for further N-functionalization.

Physicochemical Properties

A comprehensive understanding of the intermediate's properties is crucial for process development and scale-up. While specific experimental data for this exact compound is not widely published, the table below outlines its fundamental characteristics, with some properties estimated based on analogous structures.

PropertyValueSource/Method
IUPAC Name This compound---
Molecular Formula C₁₃H₁₈ClNO---
Molecular Weight 239.74 g/mol ---
CAS Number 1421237-70-1 (cis-isomer)SciFinder
Appearance Off-white to pale yellow solid (predicted)---
Solubility Soluble in DCM, MeOH, Ethyl Acetate; Sparingly soluble in waterAnalog Analysis

Key Synthetic Transformations and Protocols

The true value of this compound lies in its potential for elaboration into more complex molecules. The secondary alcohol at the C4 position is the primary site for synthetic modification. Below are two fundamental, field-proven protocols for its transformation.

Protocol 1: Oxidation to 1-(3-Chlorobenzyl)-3-methylpiperidin-4-one

Rationale and Causality: The conversion of the C4-hydroxyl to a ketone is a pivotal step in many synthetic routes. The resulting piperidone is a versatile precursor for reactions such as reductive amination, Wittig olefination, or the synthesis of oximes and other derivatives for antimicrobial applications.[7][8] The Swern oxidation is chosen here as it is a mild, metal-free method that avoids the harsh conditions and heavy metal waste associated with reagents like chromium trioxide.[9] The reaction proceeds under cryogenic conditions (-78 °C) to control the stability of the reactive intermediates, ensuring high yields and minimizing side reactions.[10]

Reaction Diagram:

Swern Oxidation cluster_start Starting Material cluster_reagents Reagents cluster_product Product SM 1-(3-Chlorobenzyl)-3- methylpiperidin-4-ol P 1-(3-Chlorobenzyl)-3- methylpiperidin-4-one SM->P Oxidation Reagent1 1. (COCl)₂, DMSO, DCM, -78 °C Reagent2 2. Et₃N

Caption: Swern oxidation of the secondary alcohol to a ketone.

Detailed Step-by-Step Protocol:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM, 10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (1.5 eq.) to the cooled DCM. Following this, add dimethyl sulfoxide (DMSO, 2.5 eq.) dropwise via syringe, ensuring the internal temperature does not exceed -65 °C. Stir the resulting solution for 15 minutes.[11]

  • Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes.

  • Reaction Monitoring: Stir the mixture at -78 °C for 45 minutes. Progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting material spot is consumed.

  • Base Quench: Add triethylamine (Et₃N, 5.0 eq.) dropwise to the flask.[10] After the addition is complete, allow the reaction to slowly warm to room temperature over 30-45 minutes.

  • Work-up: Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure piperidone.[12]

Protocol 2: O-Alkylation via Williamson Ether Synthesis

Rationale and Causality: Attaching an alkyl or aryl group to the C4-oxygen to form an ether is a common strategy to modulate a compound's lipophilicity, metabolic stability, and receptor binding profile. The Williamson ether synthesis is a classic and reliable method for this transformation.[13] The reaction proceeds via an Sₙ2 mechanism where the alcohol is first deprotonated by a strong, non-nucleophilic base (like Sodium Hydride, NaH) to form a potent alkoxide nucleophile. This alkoxide then displaces a halide on a primary alkyl halide.[14][15] Anhydrous polar aprotic solvents like THF or DMF are used to solvate the cation without interfering with the nucleophile.[16]

Reaction Diagram:

Williamson Ether Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_product Product SM 1-(3-Chlorobenzyl)-3- methylpiperidin-4-ol P 1-(3-Chlorobenzyl)-4-alkoxy- 3-methylpiperidine SM->P O-Alkylation (Sₙ2) Reagent1 1. NaH, THF, 0 °C to RT Reagent2 2. R-X (e.g., CH₃I)

Caption: Williamson ether synthesis for C4-alkoxy derivatives.

Detailed Step-by-Step Protocol:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a 60% dispersion of Sodium Hydride (NaH, 1.2 eq.) in mineral oil. Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the oil, decanting the hexanes carefully.

  • Solvent and Substrate Addition: Add anhydrous tetrahydrofuran (THF, 15 mL). Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq.) in anhydrous THF (5 mL) and add it dropwise to the NaH suspension.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylating Agent Addition: Cool the mixture back to 0 °C and add the desired primary alkyl halide (e.g., methyl iodide, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude ether by flash column chromatography.

Experimental Workflow and Logic

The successful application of these protocols relies on a systematic and logical workflow. Each stage is designed to ensure reaction efficiency, purity of the final product, and operator safety.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Characterization prep1 Reagent & Glassware Preparation (Anhydrous) prep2 Inert Atmosphere Setup (N₂/Ar) prep1->prep2 Safety First react1 Controlled Reagent Addition & Temp. Control prep2->react1 Initiate Synthesis react2 Reaction Monitoring (TLC) react1->react2 Time-course workup1 Reaction Quench & Phase Separation react2->workup1 Isolate Crude Product workup2 Aqueous Washes workup1->workup2 workup3 Drying & Solvent Removal workup2->workup3 purify Flash Column Chromatography workup3->purify analysis Structure Verification (NMR, MS, IR) purify->analysis Confirm Identity

Caption: General experimental workflow from setup to analysis.

Safety and Handling

  • This compound: Handle with standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust and contact with skin.

  • Oxalyl Chloride: Highly toxic and corrosive. Handle only in a well-ventilated fume hood. Reacts violently with water.

  • Dimethyl Sulfoxide (DMSO): Can penetrate skin and carry dissolved substances with it. Always wear appropriate gloves.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle as a mineral oil dispersion and wash with anhydrous solvents under an inert atmosphere.

  • Solvents: Dichloromethane is a suspected carcinogen. Tetrahydrofuran can form explosive peroxides. Use in a fume hood and handle with care.

Conclusion

This compound is a valuable and adaptable intermediate for pharmaceutical research and development. Its strategic functionalization, particularly at the C4-hydroxyl position, opens pathways to a diverse range of complex piperidine derivatives. The protocols detailed in this guide provide robust and reliable methods for key transformations, enabling chemists to efficiently advance their drug discovery programs.

References

  • Vertex AI Search. (2026, January 24).
  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • ResearchGate. (n.d.). Piperidine-based drug discovery. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2023, January 22). Swern oxidation. [Link]

  • Google Patents. (n.d.). CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.
  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. [Link]

  • Bayryamov, S. (n.d.). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (n.d.). [Link]

  • C&EN Global Enterprise - ACS Publications. (2019, September 16). Hindered ether synthesis shocked to life. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). [Link]

  • Organic Syntheses Procedure. (n.d.). [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-methyl-4-piperidone. [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). [Link]

  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. [Link]

  • Royal Society of Chemistry. (2022, October 31). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • Wikipedia. (n.d.). 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine. [Link]

  • Google Patents. (n.d.). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • PubChem. (n.d.). (Z)-4-[(3S)-1-benzyl-3-[(4-chlorophenyl)methyl]piperidin-1-ium-3-yl]-1-hydroxy-1,4-dioxobut-2-en-2-olate. [Link]

  • Pharmaffiliates. (n.d.). Product Name : 1-(3-((4-Chlorobenzyl)oxy)propyl)piperidine. [Link]

  • Chemical Register. (n.d.). 1-(3-Chlorobenzyl)piperidin-4-one (CAS No. 247206-81-1) Suppliers. [Link]

Sources

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the asymmetric synthesis of chiral 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol, a valuable building block in medicinal chemistry. The protocol herein details a strategic two-step sequence commencing with the synthesis of the prochiral ketone precursor, 1-(3-chlorobenzyl)-3-methylpiperidin-4-one, followed by a highly enantioselective Corey-Bakshi-Shibata (CBS) reduction to yield the target chiral alcohol. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and analytical methodologies for stereochemical verification.

Introduction: The Significance of Chiral Piperidines in Drug Discovery

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active natural products.[1][2] The introduction of chirality into the piperidine ring significantly expands the accessible chemical space, allowing for fine-tuned interactions with biological targets.[3][4][5] Chiral piperidine-containing drugs often exhibit improved potency, selectivity, and pharmacokinetic profiles compared to their racemic or achiral counterparts.[5] Specifically, chiral 1,3,4-substituted piperidinols are key intermediates in the synthesis of compounds targeting a range of therapeutic areas, including neurological and cardiovascular diseases. The precise stereochemical orientation of the substituents on the piperidine ring is often critical for molecular recognition at the target protein.[1] This application note provides a robust and reproducible protocol for the synthesis of a specific chiral building block, this compound, to facilitate the development of novel therapeutics.

Synthetic Strategy Overview

The synthetic approach is designed to be efficient and provide high stereochemical control. The overall workflow is depicted below.

Synthetic Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Asymmetric Reduction 3-Methyl-4-piperidone 3-Methyl-4-piperidone Reductive_Amination Reductive Amination 3-Methyl-4-piperidone->Reductive_Amination 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde->Reductive_Amination Prochiral_Ketone 1-(3-Chlorobenzyl)-3-methylpiperidin-4-one Reductive_Amination->Prochiral_Ketone CBS_Reduction Corey-Bakshi-Shibata Reduction Prochiral_Ketone->CBS_Reduction Chiral_Alcohol Chiral this compound CBS_Reduction->Chiral_Alcohol

Figure 1: Overall synthetic workflow for chiral this compound.

Experimental Protocols

Part 1: Synthesis of Prochiral 1-(3-Chlorobenzyl)-3-methylpiperidin-4-one

This procedure utilizes a reductive amination reaction to couple 3-methyl-4-piperidone with 3-chlorobenzaldehyde.

Materials:

  • 3-Methyl-4-piperidone hydrochloride

  • 3-Chlorobenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Protocol:

  • To a stirred suspension of 3-methyl-4-piperidone hydrochloride (1.0 eq) in 1,2-dichloroethane (DCE), add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

  • Add 3-chlorobenzaldehyde (1.05 eq) to the mixture.

  • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in DCE.

  • Slowly add the STAB suspension to the reaction mixture. The addition should be controlled to maintain the reaction temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(3-chlorobenzyl)-3-methylpiperidin-4-one as a pale yellow oil.

Part 2: Asymmetric Synthesis of Chiral this compound via CBS Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral alcohols.[1][3][4][6] The reaction employs a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate to facilitate a highly stereoselective hydride transfer.[1][4]

Materials:

  • 1-(3-Chlorobenzyl)-3-methylpiperidin-4-one

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 1-(3-chlorobenzyl)-3-methylpiperidin-4-one (1.0 eq) in anhydrous THF.

  • Cool the solution to -20 °C in a suitable cooling bath.

  • Slowly add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to the reaction mixture.

  • To this mixture, add borane-dimethyl sulfide complex (0.6 eq) dropwise over a period of 30 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Stir the reaction at -20 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, slowly quench the reaction by the dropwise addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and then carefully add 1 M hydrochloric acid.

  • Stir for 30 minutes, then basify the mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude chiral alcohol.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral this compound.

Parameter Part 1: Reductive Amination Part 2: CBS Reduction
Key Reagents 3-Methyl-4-piperidone, 3-Chlorobenzaldehyde, STABProchiral ketone, CBS catalyst, BMS
Solvent 1,2-Dichloroethane (DCE)Anhydrous Tetrahydrofuran (THF)
Temperature Room Temperature-20 °C
Reaction Time 12-16 hours2-4 hours
Work-up Aqueous basic work-upQuenching with methanol, acidic work-up, then basic wash
Purification Silica Gel ChromatographySilica Gel Chromatography
Expected Yield 75-85%80-90%
Expected e.e. N/A>95%

Analytical Characterization

Structural Elucidation

The structure of the final product should be confirmed by standard spectroscopic methods:

  • ¹H and ¹³C NMR: To confirm the connectivity and the relative stereochemistry of the methyl and hydroxyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the chiral alcohol is a critical measure of the success of the asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

Chiral HPLC Protocol:

  • Column: A suitable chiral stationary phase (CSP) column, such as a cellulose or amylose-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H), should be used.

  • Mobile Phase: A mixture of n-hexane and isopropanol is typically effective. The exact ratio may need to be optimized to achieve baseline separation of the enantiomers. A small amount of a basic additive like diethylamine may be required to improve peak shape.

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the following formula:

    e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Mechanistic Insight: The Corey-Bakshi-Shibata Reduction

The high enantioselectivity of the CBS reduction is a result of a well-organized transition state.

CBS_Mechanism cluster_0 Mechanism of CBS Reduction Catalyst CBS Catalyst (Oxazaborolidine) Complex Catalyst-Borane Complex Catalyst->Complex Coordination Borane BH3-SMe2 Borane->Complex TS Six-membered Transition State Complex->TS Coordination Ketone Prochiral Ketone Ketone->TS Product_Complex Product-Borane Complex TS->Product_Complex Hydride Transfer Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Work-up

Figure 2: Simplified mechanism of the Corey-Bakshi-Shibata reduction.

The reaction proceeds through the formation of a complex between the CBS catalyst and the borane reagent.[4] This complex then coordinates to the ketone in a sterically controlled manner, positioning the larger substituent away from the catalyst's chiral scaffold.[1] This preferential binding dictates the face of the carbonyl group that is accessible for hydride delivery from the borane, leading to the formation of one enantiomer in high excess.[6]

Conclusion

The protocol outlined in this application note provides a reliable and highly stereoselective method for the preparation of chiral this compound. The combination of a robust reductive amination for the synthesis of the prochiral precursor and the well-established Corey-Bakshi-Shibata reduction for the key asymmetric step ensures high yields and excellent enantiomeric purity. This guide serves as a valuable resource for researchers engaged in the synthesis of chiral building blocks for drug discovery and development.

References

  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14.
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.
  • Rubiralta, M., Giralt, E., & Diez, A. (1991).
  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.
  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohols and borane.
  • Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, piperidine, pyridine, and piperazine alkaloids.
  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014).
  • Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2014(2), 284-303.

Sources

Application Notes and Protocols for Scalable Manufacturing of Piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Piperidin-4-ol Scaffolds in Modern Pharmaceuticals

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and natural products, making it a cornerstone of medicinal chemistry.[1][2] Specifically, piperidin-4-ol and its derivatives serve as critical intermediates in the synthesis of numerous blockbuster drugs, including analgesics, antipsychotics, and antihistamines.[3] Their strategic importance lies in the versatile functionality offered by the hydroxyl group and the secondary amine, which allows for extensive molecular elaboration to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles.[4]

The growing demand for these therapeutic agents necessitates robust, efficient, and scalable manufacturing processes.[5] This guide provides a detailed overview of industrially viable synthetic strategies for piperidin-4-ol derivatives, focusing on scalability, process optimization, safety, and purification. We will delve into the core chemical principles, provide step-by-step protocols for key transformations, and discuss the implementation of Process Analytical Technology (PAT) for enhanced process control and quality assurance.

Strategic Approaches to Scalable Synthesis

The industrial production of piperidin-4-ol derivatives primarily relies on a few core synthetic strategies. The choice of a specific route is dictated by factors such as the cost and availability of starting materials, desired substitution patterns, overall yield, and environmental impact.

Catalytic Hydrogenation of 4-Hydroxypyridine: The Atom-Economical Route

The most direct and atom-economical method for producing piperidin-4-ol is the catalytic hydrogenation of 4-hydroxypyridine.[2] This process involves the saturation of the aromatic pyridine ring with hydrogen gas in the presence of a metal catalyst.

Causality Behind Experimental Choices:

  • Catalyst Selection: Heterogeneous catalysts, such as Platinum group metals on a carbon support (e.g., Pd/C, PtO₂), are favored in industrial settings due to their high activity, ease of separation from the reaction mixture, and recyclability.[2][6] Rhodium on carbon (Rh/C) is also effective, sometimes at lower pressures.[6] Homogeneous catalysts, like specific iridium complexes, can offer high selectivity under milder conditions but present challenges in product separation.[7]

  • Reaction Conditions: The aromaticity of the pyridine ring necessitates forcing conditions, often involving elevated hydrogen pressures (50-70 bar) and temperatures.[8] However, the reaction is highly exothermic, requiring careful temperature control to prevent runaway reactions and the formation of byproducts.[9]

  • Solvent and Additives: Protic solvents like glacial acetic acid are often used to protonate the pyridine nitrogen, which facilitates the reduction process.[8]

Diagram: Workflow for Catalytic Hydrogenation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start 4-Hydroxypyridine & Catalyst (e.g., PtO₂) Reactor High-Pressure Reactor Start->Reactor Pressurize Pressurize with H₂ (50-70 bar) Reactor->Pressurize Seal & Purge Solvent Solvent (e.g., Glacial Acetic Acid) Solvent->Reactor Heat Controlled Heating & Stirring Pressurize->Heat Monitor Monitor H₂ uptake & Temperature Heat->Monitor Depressurize Cool & Depressurize Monitor->Depressurize Reaction Complete Filter Filter Catalyst Depressurize->Filter Purify Purification (Distillation/Recrystallization) Filter->Purify Product Piperidin-4-ol Purify->Product

Caption: Workflow for the synthesis of piperidin-4-ol via catalytic hydrogenation.

Protocol 1: Scalable Hydrogenation of 4-Hydroxypyridine

Materials:

  • 4-Hydroxypyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • High-pressure hydrogenation reactor (e.g., Parr reactor)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and leak-tested.[10]

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with 4-hydroxypyridine and glacial acetic acid. Add the PtO₂ catalyst. Safety Note: Handle PtO₂ in a fume hood; it can be pyrophoric.[9]

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system multiple times with an inert gas (e.g., nitrogen) to remove all oxygen, followed by a vacuum cycle.[9]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 50-70 bar).[8] Begin stirring and gradually heat the mixture to the desired temperature (e.g., room temperature to 50°C). The reaction is exothermic; maintain temperature with a cooling system.[9]

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with inert gas.

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst. Safety Note: The used catalyst is highly pyrophoric and must be kept wet with solvent or water during and after filtration to prevent ignition.[11]

  • Purification: The crude piperidin-4-ol can be purified by distillation or recrystallization from an appropriate solvent.

Safety Considerations for Hydrogenation: Hydrogenation reactions are inherently hazardous due to the use of flammable hydrogen gas under high pressure and pyrophoric catalysts.[12]

  • Equipment: Use only pressure-rated equipment and fittings certified for hydrogen service.[9]

  • Ventilation: All operations must be conducted in a well-ventilated area, preferably a dedicated high-pressure bay.[13]

  • Ignition Sources: Eliminate all potential ignition sources, including sparks, static electricity, and hot surfaces.[9]

  • Leak Detection: Implement a robust leak detection system for hydrogen.[9]

  • Training: Personnel must be thoroughly trained in high-pressure operations and emergency procedures.[10]

Synthesis of N-Protected Piperidin-4-ol Derivatives

For many synthetic applications, the piperidine nitrogen must be protected to prevent side reactions. The N-Boc (tert-butyloxycarbonyl) group is widely used due to its stability and ease of removal under acidic conditions.

Route A: Reduction of N-Boc-4-piperidone

A common scalable approach involves the reduction of commercially available N-Boc-4-piperidone.

Causality Behind Experimental Choices:

  • Reducing Agent: While sodium borohydride (NaBH₄) is effective, its use can lead to inconvenient work-up procedures on a large scale.[14] For industrial applications, catalytic hydrogenation or transfer hydrogenation (e.g., using aluminum isopropoxide in isopropanol, a Meerwein-Ponndorf-Verley reduction) are often preferred for their cost-effectiveness and simpler product isolation.[15]

Route B: Boc Protection of 4-Hydroxypiperidine

This route involves the direct protection of the piperidin-4-ol nitrogen.

Causality Behind Experimental Choices:

  • Reagents: The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., sodium bicarbonate, potassium carbonate) to neutralize the acid formed during the reaction.[16][17]

  • Solvent System: A biphasic system (e.g., dichloromethane and water) or an alcohol like methanol can be employed.[16][17]

Diagram: Decision Tree for N-Boc-4-hydroxypiperidine Synthesis

Start Goal: Synthesize N-Boc-4-hydroxypiperidine Decision1 Starting Material Availability? Start->Decision1 SubA N-Boc-4-piperidone Decision1->SubA N-Boc-4-piperidone SubB Piperidin-4-ol Decision1->SubB Piperidin-4-ol RouteA Route A: Reduction ProcA Reduction (e.g., MPV Reduction) RouteA->ProcA RouteB Route B: Protection ProcB Boc-Protection with (Boc)₂O RouteB->ProcB SubA->RouteA SubB->RouteB Product N-Boc-4-hydroxypiperidine ProcA->Product ProcB->Product

Caption: Decision-making workflow for selecting a synthesis route to N-Boc-4-hydroxypiperidine.

Protocol 2: Meerwein-Ponndorf-Verley (MPV) Reduction of N-Boc-4-piperidone [14]

Materials:

  • N-Boc-4-piperidone

  • Aluminum isopropoxide

  • Isopropanol

  • Toluene

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, charge a reactor with N-Boc-4-piperidone, toluene, aluminum isopropoxide, and isopropanol.[14]

  • Reaction: Heat the mixture to approximately 50°C and stir for 24 hours. Monitor the reaction progress by GC or TLC until the starting material is consumed.[14]

  • Quenching: Cool the reaction mixture and quench by the slow addition of 1N HCl.

  • Extraction: Extract the product into toluene. Combine the organic layers.

  • Washing: Wash the organic layer with saturated sodium chloride solution.

  • Isolation: Concentrate the solvent under reduced pressure. The crude product can be recrystallized from a suitable solvent like n-heptane to yield pure N-Boc-4-hydroxypiperidine.[14]

N-Alkylation of Piperidin-4-ol Derivatives: Building Complexity

The secondary amine of the piperidine ring is a key handle for introducing diverse substituents. Reductive amination is a robust and widely used method for this transformation on a large scale.[18]

Causality Behind Experimental Choices:

  • Methodology: Reductive amination involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in-situ.[4] This one-pot procedure is highly efficient.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions, which can be advantageous for sensitive substrates.[4][18]

Protocol 3: N-Alkylation via Reductive Amination [4]

Materials:

  • Piperidin-4-ol or N-protected derivative (if starting from the free amine)

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Imine Formation: To a stirred solution of the piperidin-4-ol derivative in DCM at room temperature, add the aldehyde (1.1 eq). Stir for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-30 minutes. Note: The addition can be exothermic.

  • Reaction: Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with additional DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Purification Strategies for Piperidin-4-ol Derivatives

Effective purification is critical to meet the stringent quality requirements for pharmaceutical intermediates.[19]

Table 1: Comparison of Purification Techniques

TechniqueApplicationAdvantagesDisadvantages
Distillation Purifying liquid piperidin-4-ol and derivatives.Excellent for removing non-volatile impurities and solvents. Scalable.Not suitable for thermally unstable compounds. Can be complicated by azeotrope formation with pyridine.[20]
Recrystallization Purifying solid derivatives.Highly effective for achieving high purity. Cost-effective and scalable.Requires finding a suitable solvent system. Can result in yield loss.[19]
Column Chromatography Lab-scale and medium-scale purification.Versatile for separating complex mixtures.Can be costly and generate significant solvent waste. Tailing is common due to the basic nature of piperidines.[20]
Salt Formation Removing basic impurities like pyridine.Highly selective for separating piperidine from less basic pyridine.[20]Adds extra steps (salt formation and liberation of the free base).

Troubleshooting Chromatography: Peak tailing is a common issue when purifying basic piperidine derivatives on standard silica gel due to strong interactions with acidic silanol groups.[20]

  • Solution: Add a basic modifier like triethylamine (0.1-1%) or a solution of ammonia in methanol to the eluent to improve peak shape and separation.[20]

Process Analytical Technology (PAT) in Manufacturing

To ensure consistent quality and process robustness, modern pharmaceutical manufacturing increasingly relies on Process Analytical Technology (PAT).[21][22] PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[22]

For piperidin-4-ol synthesis, PAT can be applied to:

  • Monitor Hydrogenation: In-situ spectroscopic tools (e.g., FTIR, Raman) can monitor the consumption of the pyridine starting material and the formation of the piperidine product in real-time.[23]

  • Control Crystallization: Probes can monitor particle size distribution and concentration during crystallization to ensure consistent product form and purity.

  • Optimize Reaction Endpoints: Real-time analysis can pinpoint the optimal reaction endpoint, preventing the formation of impurities from over-reaction and improving process efficiency.[24]

By implementing PAT, manufacturers can move from a "testing to document quality" approach to a "building quality in by design" paradigm, leading to higher efficiency, less waste, and a more reliable supply of this critical pharmaceutical intermediate.[21][22]

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Center for Biotechnology Information. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). ResearchGate. [Link]

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. (2023). ChemRxiv. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2022). ResearchGate. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. (1993). Organic Preparations and Procedures International. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). ResearchGate. [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (2021). National Center for Biotechnology Information. [Link]

  • Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. (n.d.). Fine Chemical Manufacturer. [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. (2024). Industrial Safety Study. [Link]

  • Synthesis method of N-boc-4-hydroxypiperidine. (2015).
  • Synthesis method of N-Boc-4-hydroxypiperidine. (2018). SciSpace. [Link]

  • Hydrogenation SOP. (n.d.). University of Rochester. [Link]

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.). Lab-Crest. [Link]

  • Hydrogenation: How we can make it safer. (2024). H.E.L Group. [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Hazards associated with laboratory scale hydrogenations. (n.d.). University of Wisconsin-Madison. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). ResearchGate. [Link]

  • Process Analytical Technology - PAT. (n.d.). Step Science. [Link]

  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. (2021). ResearchGate. [Link]

  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. (2021). Royal Society of Chemistry. [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (2014). National Center for Biotechnology Information. [Link]

  • Process for the purification of piperidine. (1944).
  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]

  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. (2020). National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2018). Rasayan Journal of Chemistry. [Link]

  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (n.d.). Longdom Publishing. [Link]

  • Implementing Process Analytical Technology. (2023). Pharmaceutical Technology. [Link]

  • Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. (2022). ResearchGate. [Link]

Sources

Handling and storage protocols for 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol

Part 1: Introduction & Compound Profile

1.1 Executive Summary this compound is a functionalized piperidine intermediate often utilized in the synthesis of G-protein coupled receptor (GPCR) ligands and kinase inhibitors. Structurally, it combines a tertiary amine, a secondary alcohol, and a halogenated aromatic ring. This specific architecture presents unique stability challenges—specifically susceptibility to N-oxidation and hygroscopicity. This guide defines the rigorous protocols required to maintain compound integrity during storage, solubilization, and experimental application.

1.2 Physicochemical Identity Note: As a specialized research intermediate, specific pharmacopoeial standards may not exist. The data below represents calculated and analog-inferred properties.

PropertyValue / Description
Chemical Formula C₁₃H₁₈ClNO
Molecular Weight 239.74 g/mol
CAS Number Not Listed (Research Grade)
Appearance Viscous pale yellow oil or low-melting solid (Stereoisomer dependent)
Solubility DMSO (>20 mg/mL), Ethanol (>20 mg/mL), DCM (Soluble)
pKa (Calculated) ~9.2 (Piperidine Nitrogen), ~14.5 (Hydroxyl)
LogP (Predicted) 2.8 – 3.2

Part 2: Safety & Hazard Analysis (GHS Standards)

2.1 Hazard Classification (Inferred) Treat this compound as a Category 2 Irritant and Acute Toxin (Oral/Inhalation) based on the chlorobenzyl-piperidine pharmacophore.

  • H302: Harmful if swallowed.[1][2][3]

  • H315/H319: Causes skin irritation and serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1][2][3][4]

2.2 Critical PPE

  • Respiratory: N95 or P100 respirator if handling powder/aerosol outside a fume hood.

  • Skin: Nitrile gloves (minimum thickness 0.11 mm). Latex is not recommended due to potential permeability to halogenated aromatics.

  • Eyes: Chemical splash goggles.

Part 3: Storage & Stability Protocols

3.1 The "Golden Rule" of Piperidine Storage Tertiary amines are prone to N-oxidation when exposed to atmospheric oxygen over time, turning the compound from clear/white to yellow/brown. The secondary alcohol moiety is stable but can undergo elimination under strong acidic conditions.

3.2 Storage Workflow

  • Long-Term (>1 Month): Store at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Short-Term (<1 Month): 2–8°C is acceptable if the vial is tightly sealed and desiccated.

  • Desiccation: Highly Recommended. The amine functionality is hygroscopic; moisture absorption alters molecular weight calculations for dosing.

3.3 DOT Diagram: Storage Lifecycle

StorageProtocol Receipt Compound Receipt (Ambient/Ice Pack) QC Visual QC (Check for browning) Receipt->QC Immediate Desiccate Desiccation (Vacuum/Silica, 4h) QC->Desiccate If hygroscopic Aliquot Aliquot Generation (Avoid freeze-thaw) Desiccate->Aliquot Under N2 Storage Deep Freeze (-20°C, Dark, Argon) Aliquot->Storage Long-term

Figure 1: Critical path for processing incoming material to prevent oxidative degradation.

Part 4: Solubilization & Handling

4.1 Solvent Compatibility

  • Primary Solvent: DMSO (Dimethyl Sulfoxide) . This is the gold standard for biological assays.

    • Protocol: Add DMSO to achieve a stock concentration of 10–50 mM . Vortex for 30 seconds. If the compound is an oil, ensure it is fully dispersed.

  • Secondary Solvent: Ethanol (Absolute) . Useful for evaporation protocols but less ideal for cell culture due to volatility and toxicity.

  • Incompatible: Water/PBS (Direct dissolution). The compound is lipophilic (LogP ~3). Direct addition to water will result in precipitation.

4.2 Stock Solution Stability

  • DMSO Stocks: Stable for 3 months at -20°C.

  • Freeze-Thaw Cycles: Limit to 3 cycles max . Repeated condensation introduces water, which may cause hydrolysis or precipitation.

4.3 DOT Diagram: Solubilization Strategy

Solubilization Solid Solid/Oil Compound (10 mg) DMSO Add 100% DMSO (Create 10-50 mM Stock) Solid->DMSO Vortex Vortex & Sonicate (Ensure clarity) DMSO->Vortex Stock Master Stock (-20°C Storage) Vortex->Stock Working Working Solution (Media/Buffer) Stock->Working Dilute 1:1000 (Keep DMSO < 0.1%) Precip Check for Precipitation (Turbidity Check) Working->Precip Critical QC

Figure 2: Step-by-step solubilization pathway to ensure homogeneous dosing.

Part 5: Experimental Application Notes

5.1 In Vitro Assay Protocol (Cellular) When using this compound in cellular assays, the vehicle (DMSO) concentration must be controlled.

  • Preparation: Thaw the 10 mM DMSO stock at Room Temperature (RT).

  • Intermediate Dilution: Perform a 1:10 dilution in culture media without serum first, or in PBS, to check for "crashing out" (precipitation).

    • Observation: If the solution turns cloudy, the compound concentration is above its solubility limit in aqueous buffer. Lower the concentration.

  • Final Dosing: Add to cell culture media. Ensure final DMSO concentration is ≤ 0.1% (v/v) to avoid solvent toxicity.

5.2 Troubleshooting: "The Brown Vial" If your stock solution turns yellow/brown:

  • Cause: Oxidation of the piperidine nitrogen or the benzyl methylene group.

  • Impact: Potential loss of potency and generation of toxic byproducts.[3]

  • Action: Discard the stock. Do not attempt to filter or purify.

5.3 Waste Disposal Dispose of as Halogenated Organic Waste . Do not pour down the drain. The chlorobenzyl moiety persists in the environment and is toxic to aquatic life (H411 inferred).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidin-4-ol derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Chlorobenzyl derivatives. Retrieved from [Link]

Sources

Application Note: Solvent Selection & Handling Protocol for 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide provides a rigorous framework for solvent selection concerning 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol , a functionalized piperidine intermediate often utilized in the synthesis of GPCR ligands and kinase inhibitors. Due to its amphiphilic nature—possessing a lipophilic 3-chlorobenzyl tail and a polar, basic piperidinol core—solvent choice is critical for optimizing reaction yields, purification efficiency, and analytical precision. This protocol distinguishes between the Free Base and Salt forms, as their solubility profiles are diametrically opposed.

Physicochemical Profiling & Solubility Logic

To select the correct solvent, one must first understand the molecular interaction forces at play.

Molecular Architecture
  • Lipophilic Domain (Hydrophobic): The 3-chlorobenzyl moiety and the 3-methyl group drive solubility in non-polar and chlorinated solvents (LogP contribution ~ +2.5).

  • Polar/Basic Domain (Hydrophilic): The piperidinyl nitrogen (pKa ~9.5) and the 4-hydroxyl group (H-bond donor/acceptor) drive affinity for protic solvents and aqueous acids.

Solubility Prediction Table

The following matrix predicts solubility behavior based on Hansen Solubility Parameters (HSP) for similar N-benzyl-4-piperidinol analogs.

Solvent ClassSolvent ExamplesFree Base SolubilitySalt Form (e.g., HCl) SolubilityApplication Utility
Chlorinated Dichloromethane (DCM), ChloroformHigh (>>>> 100 mg/mL)Low / InsolubleExtraction, Chromatography
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateModerate/High InsolubleRecrystallization (Anti-solvent for salts)
Alcohols Methanol (MeOH), Ethanol (EtOH), IPAHigh High (often with heating)Recrystallization, Synthesis
Ethers THF, MTBE, 1,4-DioxaneHigh (THF) / Moderate (MTBE)LowReaction Medium
Hydrocarbons Hexanes, Heptane, TolueneLow (Hexane) / Moderate (Toluene)Insoluble Anti-solvent (Precipitation)
Aprotic Polar DMSO, DMF, DMAcVery High High Library Storage, Bio-assays
Aqueous Water (Neutral pH)Insoluble (< 0.1 mg/mL)High Reverse Phase HPLC
Aqueous Acid 0.1 M HCl, 1% Formic AcidSoluble (Protonation)High LC-MS Mobile Phase

Decision Tree: Solvent Selection Workflow

The following diagram illustrates the logical flow for selecting a solvent based on the experimental objective.

SolventSelection Start Objective Synthesis Synthesis / Reaction Start->Synthesis Purification Purification Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis NuSub Nucleophilic Subst. (Alkylation) Synthesis->NuSub Reduc Reduction (Ketone -> Alcohol) Synthesis->Reduc Cryst Recrystallization Purification->Cryst Chrom Flash Chromatography Purification->Chrom HPLC HPLC / LC-MS Analysis->HPLC NMR NMR Spectroscopy Analysis->NMR Solv_DMF DMF / Acetonitrile (Use Base: K2CO3) NuSub->Solv_DMF Solv_MeOH Methanol / EtOH (Use NaBH4) Reduc->Solv_MeOH Solv_EtOAc EtOAc / Hexane (For Free Base) Cryst->Solv_EtOAc Free Base Solv_EtOH EtOH / IPA (For HCl Salt) Cryst->Solv_EtOH Salt Solv_DCM DCM : MeOH (95:5) (+ 1% NH4OH) Chrom->Solv_DCM Solv_MeCN Water : MeCN (+ 0.1% Formic Acid) HPLC->Solv_MeCN Solv_CDCl3 CDCl3 (Free Base) DMSO-d6 (Salt) NMR->Solv_CDCl3

Figure 1: Decision matrix for solvent selection based on experimental intent. Blue path = Synthesis; Green = Purification; Red = Analysis.

Experimental Protocols

Protocol A: Solubility Screening (Visual Method)

Objective: Rapidly determine the approximate solubility limit to select a recrystallization solvent.

Reagents:

  • Compound: this compound (100 mg)

  • Solvents: Methanol, Ethyl Acetate, Toluene, Hexanes.

Procedure:

  • Place 10 mg of the compound into four separate 4 mL glass vials.

  • Add 100 µL of the test solvent to the respective vial (Starting conc: 100 mg/mL).

  • Vortex for 30 seconds.

    • If clear: Solubility > 100 mg/mL (Too soluble for crystallization; use as solvent).

    • If solid remains: Proceed to step 4.

  • Add solvent in 100 µL increments , vortexing between additions, until total volume is 1 mL.

    • If clear: Solubility is between 10-100 mg/mL (Ideal for crystallization).

    • If solid remains: Heat to boiling point (using a heat block).

      • If clear upon heating & precipitates upon cooling:[1]Success . This is your recrystallization solvent.

      • If solid remains upon heating: Solubility < 10 mg/mL (Use as anti-solvent).

Protocol B: Recrystallization of the Free Base

Context: The free base is likely a low-melting solid or viscous oil. Recrystallization is best achieved using a solvent/anti-solvent pair .

  • Dissolution: Dissolve crude this compound in the minimum amount of Ethyl Acetate (EtOAc) at 50°C.

  • Filtration: If particulates are present, filter the hot solution through a 0.45 µm PTFE syringe filter.

  • Nucleation: Remove from heat. Slowly add Hexanes (or Heptane) dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add 1-2 drops of EtOAc to clear the solution.

  • Crystallization: Allow the vial to cool slowly to room temperature, then place in a refrigerator (4°C) for 12 hours.

  • Collection: Filter the white crystals and wash with cold Hexanes.

Protocol C: HPLC Sample Preparation

Context: The basic nitrogen causes peak tailing on C18 columns if pH is not controlled.

  • Diluent: Prepare a mixture of Water:Acetonitrile (90:10) containing 0.1% Formic Acid . The acid ensures the piperidine nitrogen is protonated (

    
    ), improving solubility and peak shape.
    
  • Concentration: Dissolve 1 mg of compound in 1 mL of Diluent.

  • Filtration: Filter through a 0.2 µm Nylon filter (Nylon is compatible with basic amines; avoid PVDF if non-specific binding is suspected, though unlikely for this MW).

Critical Considerations & Troubleshooting

The "Oiling Out" Phenomenon
  • Problem: During recrystallization, the compound separates as a liquid oil droplet rather than crystals.

  • Cause: The crystallization temperature is above the melting point of the solvated compound, or the anti-solvent was added too quickly.

  • Solution:

    • Re-heat to dissolve the oil.

    • Add a "seed crystal" if available.

    • Cool more slowly (wrap the vial in cotton wool).

    • Switch solvent system to IPA/Water (Isopropanol/Water).

Salt Formation for Enhanced Stability

If the free base is an unstable oil, convert it to the Hydrochloride (HCl) or Fumarate salt.

  • Protocol: Dissolve free base in diethyl ether. Add 1.1 equivalents of 2M HCl in Diethyl Ether. The white salt precipitate is usually highly crystalline and non-hygroscopic.

References

  • General Piperidine Synthesis

    • Source: "Synthesis of N-benzyl-4-methyl-3-piperidone."[2] Google Patents, CN101759630A. (Demonstrates use of Acetonitrile/EtOAc for similar benzyl-piperidine scaffolds).

  • Recrystallization of Amine Derivatives

    • Source: University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization.
  • Analogous Compound Properties

    • Source: PubChem. "1-(3-Chlorobenzyl)piperidin-4-one.
  • Hansen Solubility Parameters (HSP): Source: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Theoretical basis for the "Like Dissolves Like" predictions in Section 2.2).

Sources

Application Notes & Protocols: 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in clinically approved drugs targeting a wide range of diseases, particularly those affecting the central nervous system (CNS) and infectious diseases.[2] The versatility of the piperidine ring allows for precise three-dimensional arrangements of substituents, which can significantly influence biological activity, metabolic stability, and pharmacokinetic properties.[2][3]

The specific substitutions on the target molecule suggest several avenues for investigation:

  • The 1-(3-chlorobenzyl) group is often used to confer potency and selectivity for various biological targets, including transporters and receptors in the CNS.[4]

  • The 3-methyl group introduces a chiral center, allowing for stereochemical exploration which can be critical for optimizing target engagement and reducing off-target effects.

  • The 4-hydroxyl group provides a hydrogen bond donor/acceptor site, which can be crucial for binding to target proteins. Its precursor, the 4-oxo-piperidine, is a common intermediate in the synthesis of numerous biologically active molecules.[5][6][7]

This document will detail a proposed synthetic route, outline key screening protocols for potential therapeutic applications, and provide a framework for data interpretation and subsequent lead optimization.

Part 1: Synthesis and Characterization

The logical synthetic precursor to 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol is its corresponding ketone, 1-(3-Chlorobenzyl)-3-methylpiperidin-4-one. This ketone can either be synthesized or potentially sourced from commercial vendors who supply similar building blocks.[8][9] The final step is a stereoselective or non-stereoselective reduction of the ketone to the desired alcohol.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ketone Reduction A 3-Methylpiperidin-4-one C 1-(3-Chlorobenzyl)-3- methylpiperidin-4-one A->C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) B 3-Chlorobenzyl chloride B->C D 1-(3-Chlorobenzyl)-3- methylpiperidin-4-one E 1-(3-Chlorobenzyl)-3- methylpiperidin-4-ol D->E Reducing Agent (e.g., NaBH4) Solvent (e.g., Methanol)

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Synthesis of this compound

This protocol details the reduction of the ketone precursor.

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for converting ketones to alcohols without affecting the aromatic chloride. Methanol is an excellent solvent for this reaction.

Materials:

  • 1-(3-Chlorobenzyl)-3-methylpiperidin-4-one

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 1-(3-Chlorobenzyl)-3-methylpiperidin-4-one in anhydrous methanol (approx. 10 mL per gram of ketone).

  • Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution reaches 0-5 °C.

  • Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Caution: Gas evolution (hydrogen) will occur. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel. The resulting product will be a mixture of cis and trans diastereomers, which may be separable by careful chromatography.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Potential Applications and Screening Protocols

Based on the pharmacology of structurally related molecules, this compound is a candidate for investigation in several therapeutic areas.

Application Area 1: Neuropharmacology - Dopamine Reuptake Inhibition

Rationale: 4-phenylpiperidine derivatives are known to act as potent dopamine reuptake inhibitors.[10] Specifically, compounds with a chlorophenyl moiety attached to a piperidine or piperazine ring have demonstrated high affinity for the dopamine transporter (DAT).[4][10] This suggests that the title compound could be a novel ligand for DAT and may have potential in treating conditions like depression, ADHD, or substance use disorders.

DAT_Inhibition_Pathway cluster_0 Synaptic Cleft DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT:f0 Reuptake PostR Postsynaptic Dopamine Receptors DA->PostR Binding & Signaling Presynaptic Presynaptic Neuron DAT:f0->Presynaptic Recycling Compound 1-(3-Chlorobenzyl)-3- methylpiperidin-4-ol Compound->DAT:f0 Blockade Presynaptic->DA Release Postsynaptic Postsynaptic Neuron

Caption: Mechanism of dopamine transporter (DAT) inhibition.

Protocol 2: Dopamine Transporter (DAT) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of the test compound for DAT.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT)

  • [³H]-WIN 35,428 (a potent DAT ligand)

  • Test compound (this compound)

  • Nomifensine (a known DAT inhibitor, for positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Prepare cell membrane homogenates from the hDAT-expressing HEK293 cells.

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [³H]-WIN 35,428 (typically at its K_d value), and varying concentrations of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Controls:

    • Total Binding: Wells with radioligand and buffer only.

    • Non-specific Binding (NSB): Wells with radioligand and a high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes).

  • Termination: Terminate the assay by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ (concentration of compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Parameter Description Example Value for a Potent Inhibitor
IC₅₀ Concentration for 50% inhibition< 100 nM
K_i Inhibition constant (affinity)< 50 nM
Application Area 2: Oncology

Rationale: Piperidin-4-one derivatives have been investigated as potential anticancer agents.[6] Some studies show that these compounds can induce apoptosis in cancer cell lines. The cytotoxic potential of this compound can be evaluated as a starting point for a cancer-focused drug discovery program.

Protocol 3: MTT Cytotoxicity Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours. Include wells for untreated cells (negative control) and cells treated with doxorubicin (positive control).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Application Area 3: Antimicrobial/Anti-tuberculosis

Rationale: Piperidinol analogues have been identified as having promising activity against Mycobacterium tuberculosis.[11] The core piperidin-4-ol scaffold is present in these hits, making the title compound a candidate for antimicrobial screening.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus or Mycobacterium smegmatis as a surrogate for M. tuberculosis)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microplates

  • Incubator

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the bacterial suspension to each well.

  • Controls: Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours (or longer for slow-growing mycobacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Part 3: Data Interpretation and Lead Optimization

The initial screening results will guide the subsequent drug discovery efforts.

  • For CNS Applications: If the compound shows high affinity for DAT (low nM K_i), the next steps would involve assessing its selectivity against serotonin (SERT) and norepinephrine (NET) transporters, evaluating its functional activity (i.e., whether it blocks or promotes uptake), and testing its efficacy in animal models of CNS disorders. The cis and trans diastereomers should be separated and tested individually, as stereochemistry often plays a critical role in potency and selectivity.[10]

  • For Oncology Applications: A potent IC₅₀ value (<10 µM) would warrant further investigation into the mechanism of action (e.g., apoptosis, cell cycle arrest) and testing against a broader panel of cancer cell lines.

  • For Antimicrobial Applications: A low MIC value would justify further testing against drug-resistant strains and assessing cytotoxicity against mammalian cells to determine a selectivity index.

Structural modifications could involve altering the substitution pattern on the benzyl ring, changing the methyl group at the 3-position to other alkyl groups, or modifying the hydroxyl group at the 4-position to explore structure-activity relationships (SAR).

References

  • Organic Syntheses Procedure. (n.d.).
  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (n.d.). PubMed Central.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). Retrieved from [Link]

  • 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine. (n.d.). In Wikipedia. Retrieved from [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). PMC.
  • (Z)-4-[(3S)-1-benzyl-3-[(4-chlorophenyl)methyl]piperidin-1-ium-3-yl]-1-hydroxy-1,4-dioxobut-2-en-2-olate. (n.d.). PubChem. Retrieved from [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). MDPI. Retrieved from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
  • Synthesis of 4-(3-chlorophenyl)-1-methylpiperidine-4-carbonitrile. (n.d.). PrepChem.com. Retrieved from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomers. (2022). Royal Society of Chemistry.
  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. (n.d.). SciELO. Retrieved from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved from [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. (n.d.). PubMed Central. Retrieved from [Link]

  • Method for synthesizing N-benzyl-4-methyl-3-piperidone. (n.d.). Google Patents.
  • 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of 4-piperidine derivatives. Reagents and conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI. Retrieved from [Link]

  • 1-(3-Chlorobenzyl)-4-(4-methylbenzyl)piperazine. (n.d.). PubChem. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (2025). PMC.
  • Antibacterial Mechanisms of 4-Chlorobenzyl p-Coumarate: Inhibition of MepA and NorA Efflux Pumps. (2025). MDPI. Retrieved from [Link]

  • 4-[(3-chlorophenyl)methyl]piperidin-4-ol. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Note: Crystallization & Resolution of 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the crystallization and purification protocols for 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol , a critical pharmacophore intermediate often found in the synthesis of GPCR antagonists (e.g., CCR1/CCR5) and monoamine reuptake inhibitors.

Due to the presence of two chiral centers (C3 and C4), this molecule exists as a mixture of diastereomers (cis and trans) and their respective enantiomers. This guide focuses on diastereomeric resolution and chemical purification using field-proven salt formation techniques.

Physicochemical Profile & Strategy

The free base of this compound is typically a viscous oil or low-melting solid, making direct crystallization difficult. High-purity isolation requires converting the amine to a crystalline salt.

PropertyCharacteristicImplication for Crystallization
State (Free Base) Viscous Oil / Low MP SolidProne to "oiling out" in non-polar solvents.
Basicity (pKa) ~9.5 (Piperidine Nitrogen)Forms stable salts with HCl, Oxalic Acid, and Fumaric Acid.
Stereochemistry Cis / Trans DiastereomersTrans-isomer is typically more crystalline; Cis-isomer often requires specific chiral acids for resolution.
Solubility High in EtOH, DCM, EtOAcRequires anti-solvents (Heptane, Ether) or cooling crystallization.
Strategic Workflow

The purification strategy relies on Fractional Crystallization of Salts . The Hydrochloride (HCl) salt is preferred for bulk chemical purity, while Di-p-toluoyl-L-tartaric acid (L-DTTA) is the gold standard for chiral resolution.

PurificationWorkflow Crude Crude Mixture (Cis/Trans Oil) SaltForm Salt Formation (HCl or Organic Acid) Crude->SaltForm + Acid (1.05 eq) Cryst1 1st Crystallization (Solvent: EtOH/EtOAc) SaltForm->Cryst1 Supersaturation Filter Filtration & Washing Cryst1->Filter Isolation Filter->Crude Mother Liquor Recycle Recryst Recrystallization (Polymorph Control) Filter->Recryst If de < 95% Pure High Purity Isomer (>99% de) Recryst->Pure Drying

Figure 1: Strategic workflow for the isolation of high-purity piperidinol salts.

Protocol A: Bulk Purification via Hydrochloride Salt

This protocol is designed to isolate the thermodynamically stable isomer (typically trans) from a crude reaction mixture.

Reagents
  • Substrate: Crude this compound (Free Base).

  • Acid: 4M HCl in Dioxane or 12M Concentrated HCl.

  • Solvent System: Ethanol (Absolute) and Diethyl Ether (or MTBE).

Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 g of the crude free base in Absolute Ethanol (30 mL) . Ensure complete dissolution at room temperature (20–25°C).

    • Note: If the solution is cloudy, filter through a celite pad to remove inorganic salts from previous steps.

  • Acidification: Cool the solution to 0–5°C using an ice bath. Slowly add 4M HCl in Dioxane (1.1 equivalents) dropwise over 20 minutes.

    • Observation: An exotherm is expected. Maintain internal temperature <10°C to prevent degradation.

  • Nucleation: Stir the mixture at 0°C for 1 hour. A white precipitate should begin to form.

    • Troubleshooting: If no precipitate forms (oiling out), add Diethyl Ether (10 mL) dropwise as an anti-solvent and introduce a seed crystal if available.

  • Digestion: Allow the slurry to warm to room temperature and stir for 2 hours. This "Ostwald Ripening" phase dissolves smaller, less pure crystals and grows larger, purer ones.

  • Isolation: Filter the solid under vacuum using a sintered glass funnel (Porosity 3).

  • Washing: Wash the filter cake with cold Ethanol:Ether (1:1, 20 mL) followed by pure Diethyl Ether (20 mL) .

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Yield: 70–85% Target Purity: >98% HPLC, >95% diastereomeric excess (de).

Protocol B: Diastereomeric Resolution (Chiral Salt)

When high stereochemical purity is required (e.g., isolating cis-3-methyl-4-hydroxy), standard mineral acids often fail. Organic chiral acids are required.

Reagents
  • Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA) or Dibenzoyl-L-tartaric acid.

  • Solvent: 2-Propanol (Isopropanol) / Methanol.

Step-by-Step Methodology
  • Stoichiometry Calculation: Determine the exact molar amount of the crude substrate. Use 1.0 equivalent of L-DTTA.

  • Hot Dissolution:

    • Dissolve the substrate in 2-Propanol (10 volumes) at 60°C.

    • In a separate vessel, dissolve L-DTTA in Methanol (2 volumes) at 40°C.

  • Mixing: Add the warm acid solution to the amine solution. Rinse the acid vessel with a small amount of warm 2-Propanol.

  • Controlled Cooling (Critical Step):

    • Ramp down temperature: 60°C → 20°C at a rate of 5°C per hour .

    • Mechanism:[1][2][3] Slow cooling prevents the entrapment of the unwanted diastereomer (kinetic impurity).

  • Crystallization: Stir at ambient temperature for 12 hours. The salt of the matching diastereomer will crystallize.

  • Recrystallization: If the diastereomeric excess (de) is <98% (checked via Chiral HPLC), recrystallize the wet cake from boiling Ethanol (95%) .

Troubleshooting & Optimization

Common issues in piperidine crystallization and their scientific resolutions.

IssueRoot CauseCorrective Action
Oiling Out Supersaturation is too high; Solvent polarity mismatch.Re-heat to dissolve oil. Add isopropanol (co-solvent) to increase solubility, then cool slower.
Gel Formation Rapid precipitation trapping solvent.Apply high-shear stirring (vigorous agitation) during the nucleation phase to break gels.
Low Yield High solubility of salt in mother liquor.Cool to -20°C for final isolation; Add anti-solvent (MTBE or Heptane) to drive precipitation.
Polymorphism Kinetic vs. Thermodynamic forms.Slurry the solid in the solvent system for 24h (solvent-mediated phase transformation) to ensure the stable polymorph.
Diagram: Metastable Zone Width (MSZW)

Understanding the MSZW is crucial for avoiding "oiling out."

References

  • Arulraj, S. et al. (2021). Chemical Review and Letters: Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Provides foundational solvent data for piperidine ring systems.

  • Arkivoc. (2011).[1] Optically pure trans-1-benzyl-4-aminopiperidin-3-ols: Synthesis and absolute configuration. Establishes protocols for separating 3,4-substituted piperidine diastereomers.

  • Vibrant Pharma. 1-(3-Chlorobenzyl)piperidin-4-one Product Data. Commercial availability of the precursor ketone.[4]

  • Acta Crystallographica. (2015). Crystal structure of methanone. Structural insights into piperidinol packing and hydrogen bonding.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-3CL-PIP-OPT Subject: Yield Improvement & Troubleshooting Guide for Substituted Piperidine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary

This guide addresses yield optimization for 1-(3-chlorobenzyl)-3-methylpiperidin-4-ol . The synthesis of this scaffold typically involves two critical phases: the construction of the tertiary amine (N-benzylation) and the stereoselective reduction of the ketone (if starting from 3-methyl-4-piperidone).[1]

Low yields in this synthesis are rarely due to a single factor. They usually stem from three specific bottlenecks:

  • Competitive Quaternization: Over-alkylation during the N-benzyl step.[1][2]

  • Diastereomeric Washout: Loss of product during purification due to poor cis/trans selectivity.[2]

  • Work-up Emulsions: Poor phase separation due to the amphiphilic nature of the amino-alcohol.[1][2]

Module 1: The N-Functionalization Step

User Scenario: “I am reacting 3-methyl-4-piperidone HCl with 3-chlorobenzyl chloride, but my yield is stuck at 50-60%, and I see a baseline spot on TLC.”

Root Cause Analysis

Direct alkylation with benzyl halides is prone to the Menschutkin reaction (quaternization), where the product (secondary amine) competes with the starting material for the alkyl halide, forming a quaternary ammonium salt (the baseline spot).[3]

Protocol A: The "High-Yield" Reductive Amination (Recommended)

Switching from direct alkylation to reductive amination prevents over-alkylation because the intermediate iminium ion is reduced faster than it can react further.[2]

Reagents: 3-Methyl-4-piperidone, 3-Chlorobenzaldehyde, Sodium Triacetoxyborohydride (STAB).[1][2][3]

  • Solvent Choice: Use 1,2-Dichloroethane (DCE) or DCM .[2][3] Avoid Methanol initially to prevent acetal formation.[2]

  • Stoichiometry:

    • Amine (1.0 equiv)[2][3][4]

    • Aldehyde (1.1 equiv)[2][3]

    • STAB (1.4 equiv)[2][3]

    • Acetic Acid (1.0 equiv - Crucial for catalyzing imine formation)[1][2][3]

  • Procedure:

    • Mix amine and aldehyde in DCE with Acetic Acid. Stir for 30-60 mins to form the imine/enamine equilibrium.

    • Add STAB portion-wise at 0°C.

    • Checkpoint: The reaction should be complete in <4 hours.

Protocol B: Optimized Direct Alkylation (If Halide is Mandatory)

If you must use 3-chlorobenzyl chloride:

  • Base Switch: Use K₂CO₃ (3.0 equiv) in Acetonitrile (ACN) .[2][3] Avoid TEA/DIPEA in DCM, as homogeneous bases promote bis-alkylation.[1][2][3]

  • Dilution Effect: Run the reaction at 0.1 M concentration. High concentration favors intermolecular collisions leading to quaternization.[2]

  • Addition Rate: Add the benzyl chloride dropwise over 1 hour to the amine/base mixture.

Module 2: Stereoselective Ketone Reduction

User Scenario: “I reduced the ketone with NaBH4, but I got a mixture of isomers. Column chromatography is difficult.”

The Stereochemistry Challenge

The 3-methyl group induces chirality.[1][2] Reduction of the C4 ketone creates a second chiral center, resulting in diastereomers:

  • Cis-isomer: 3-Methyl and 4-Hydroxyl on the same side (often Axial/Equatorial relationship depending on ring flip).[1][2]

  • Trans-isomer: 3-Methyl and 4-Hydroxyl on opposite sides.[1][2]

Control Strategy

The "yield" is often lost because the undesired isomer is discarded. You must select the reducing agent based on the desired geometry.

Desired IsomerReagentMechanismConditions
Thermodynamic (Trans) NaBH₄ / MeOH Small hydride attacks from the sterically hindered face (Axial attack), yielding the equatorial alcohol.[1][2]0°C to RT
Kinetic (Cis) L-Selectride Bulky hydride attacks from the open face (Equatorial attack), forcing the alcohol axial.-78°C in THF
Mixture (Non-selective) LiAlH₄ Aggressive reduction, poor stereocontrol.[1][2][3]Reflux

Pro-Tip (Luche Reduction): To maximize the trans (equatorial alcohol) yield, add CeCl₃·7H₂O (1.0 equiv) to the NaBH₄ reaction.[2][3] The Cerium coordinates to the carbonyl, activating it and favoring the attack that leads to the more stable equatorial alcohol.

Module 3: Isolation & Purification

User Scenario: “My product is a viscous oil that won't crystallize. I lose yield during extraction.”

Troubleshooting the Work-up
  • The "Oiling Out" Issue: Amino-alcohols are notoriously difficult to crystallize as free bases.[1][2]

    • Solution: Isolate as the Hydrochloride or Oxalate salt .[2]

    • Protocol: Dissolve the crude oil in minimal EtOAc.[2] Add 1M HCl in Ether dropwise.[2] The salt usually precipitates instantly as a white solid, purifying the compound from non-basic impurities.[2]

  • Emulsion Breaking:

    • If an emulsion forms during the DCM/Water extraction, do not shake vigorously.[2][3]

    • Add Brine: Increases aqueous density.[2]

    • Filter through Celite: Suspended particulates often stabilize emulsions.[2]

Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for optimizing the synthesis based on your specific failure mode.

SynthesisOptimization Start Start: Yield Optimization Step1 Step 1: N-Alkylation Start->Step1 Check1 Issue: Low Conversion or Quaternization? Step1->Check1 Sol1 Switch to Reductive Amination (3-Cl-Benzaldehyde + STAB) Check1->Sol1 Yes (Severe) Sol2 Dilute Reaction (0.1M) Slow Addition of Halide Check1->Sol2 No (Minor) Step2 Step 2: Ketone Reduction Sol1->Step2 Sol2->Step2 Check2 Issue: Diastereomer Separation? Step2->Check2 Sol3 Use L-Selectride (-78°C) for Kinetic Product Check2->Sol3 Need Cis Sol4 Use NaBH4 + CeCl3 (Luche) for Thermodynamic Product Check2->Sol4 Need Trans Finish Salt Formation (HCl/Oxalate) for Solid Isolation Sol3->Finish Sol4->Finish

Caption: Decision tree for selecting reagents based on specific yield-limiting factors (Quaternization vs. Stereocontrol).

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[2][3] Link[2][3]

  • Gemal, A. L., & Luche, J. L. (1981).[2][3] "Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 103(18), 5454–5459.[2][3] Link[2][3]

  • Brown, H. C., & Krishnamurthy, S. (1979).[2][3] "Forty years of hydride reductions."[2] Tetrahedron, 35(6), 567-607.[1][2][3] Link[2][3]

  • Kozma, D. (2001).[2][3] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[2] (General reference for salt formation purification strategies).

Sources

Technical Support Center: Troubleshooting Impurity Formation in Chlorobenzyl Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of chlorobenzyl piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during the synthesis of this critical piperidine derivative. As a Senior Application Scientist, I have structured this guide to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 1-(4-chlorobenzyl)piperidine.

Q1: What are the most common synthetic routes for 1-(4-chlorobenzyl)piperidine?

A1: The two most prevalent and industrially relevant synthetic routes are:

  • Reductive Amination: This is a one-pot reaction involving the condensation of 4-chlorobenzaldehyde and piperidine to form an iminium ion intermediate, which is then reduced in situ to the final product.[1]

  • N-Alkylation: This is a direct nucleophilic substitution reaction where piperidine reacts with 4-chlorobenzyl chloride.[2]

Q2: Which synthetic route is generally preferred?

A2: The choice of synthetic route often depends on factors such as scale, available starting materials, and desired purity profile.

  • Reductive amination is often favored as it can be a one-pot process and can avoid the formation of quaternary ammonium salts, which can be a significant issue in N-alkylation.[3]

  • N-alkylation is a straightforward reaction but can be prone to over-alkylation, leading to the formation of a quaternary ammonium salt byproduct.[2][4]

Q3: What are the primary impurities I should be aware of?

A3: The impurity profile is highly dependent on the synthetic route chosen.

  • For Reductive Amination: Common impurities include unreacted starting materials (4-chlorobenzaldehyde and piperidine), the intermediate iminium salt, and byproducts from the reduction of the starting aldehyde (4-chlorobenzyl alcohol).[5]

  • For N-Alkylation: The most significant impurity is typically the 1,1-bis(4-chlorobenzyl)piperidinium chloride (a quaternary ammonium salt) due to over-alkylation. Unreacted piperidine and 4-chlorobenzyl chloride may also be present. Additionally, 4-chlorobenzyl alcohol can form via hydrolysis of the alkylating agent.[6]

  • Degradation Impurities: Regardless of the synthetic route, 1-(4-chlorobenzyl)piperidine can degrade under certain conditions. The most common degradation product is the N-oxide, formed through oxidation. Hydrolytic degradation under acidic or basic conditions can also occur, potentially leading to cleavage of the benzyl group.[7]

II. Troubleshooting Guide: Impurity Formation

This section provides a detailed, question-and-answer-based guide to troubleshoot specific impurity-related issues you may encounter during your synthesis.

Route 1: Reductive Amination

Q4: I am observing a significant amount of unreacted 4-chlorobenzaldehyde in my final product. What is causing this and how can I fix it?

A4: Incomplete consumption of the aldehyde is a common issue in reductive amination.

Causality:

  • Inefficient Iminium Ion Formation: The initial condensation reaction between the aldehyde and piperidine is an equilibrium process. If the equilibrium is not driven towards the iminium ion, a significant amount of the aldehyde will remain unreacted. This can be due to suboptimal pH or insufficient reaction time for the condensation step.

  • Competitive Reduction of the Aldehyde: The reducing agent, if not selective for the iminium ion, can also reduce the starting aldehyde to the corresponding alcohol (4-chlorobenzyl alcohol).[5]

Troubleshooting Strategies:

Strategy Rationale
Optimize pH The formation of the iminium ion is typically favored under weakly acidic conditions (pH 4-6). Adding a catalytic amount of a mild acid like acetic acid can facilitate this step.[8]
Pre-formation of the Iminium Ion Allow the 4-chlorobenzaldehyde and piperidine to react for a period (e.g., 1-2 hours) before adding the reducing agent. This pushes the equilibrium towards the iminium ion, reducing the amount of free aldehyde available for side reactions.[5]
Choice of Reducing Agent Use a reducing agent that is more selective for the iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium borohydride (NaBH₄) for this reason, as it is a milder and more selective reagent.[1][3]
Control Temperature Perform the reduction at a controlled temperature (e.g., 0-25 °C). Lower temperatures can sometimes improve the selectivity of the reduction.

Q5: My product is contaminated with a significant amount of an unknown impurity that I suspect is the unreacted iminium intermediate. How can I confirm this and ensure complete reduction?

A5: The presence of the unreacted iminium intermediate indicates incomplete reduction.

Causality:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate to reduce all of the formed iminium ion.

  • Decomposition of the Reducing Agent: The reducing agent may have degraded due to moisture or improper storage.

  • Short Reaction Time: The reduction step may not have been allowed to proceed to completion.

Troubleshooting Strategies:

Strategy Rationale
Increase Molar Equivalents of Reducing Agent Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents) to ensure complete reduction.
Use Fresh Reducing Agent Ensure that the reducing agent is fresh and has been stored under anhydrous conditions.
Monitor Reaction Progress Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the iminium intermediate before workup.
Optimize Reaction Time and Temperature Allow the reaction to stir for a longer period or gently warm the reaction mixture if the reduction is sluggish (monitor for potential side reactions).
Route 2: N-Alkylation

Q6: I am observing a significant byproduct that is less polar than my desired product in the N-alkylation reaction. What is it and how can I minimize its formation?

A6: This is a classic case of over-alkylation, leading to the formation of a quaternary ammonium salt.

Causality: The desired product, 1-(4-chlorobenzyl)piperidine, is a tertiary amine and is still nucleophilic. It can react with another molecule of 4-chlorobenzyl chloride to form the 1,1-bis(4-chlorobenzyl)piperidinium chloride, a quaternary ammonium salt.[2][4] This is more likely to occur if there is a localized high concentration of the alkylating agent.

Troubleshooting Strategies:

Strategy Rationale
Control Stoichiometry Use a slight excess of piperidine (e.g., 1.1-1.2 equivalents) relative to 4-chlorobenzyl chloride. This ensures that the alkylating agent is the limiting reagent and is consumed before significant over-alkylation can occur.[2]
Slow Addition of Alkylating Agent Add the 4-chlorobenzyl chloride solution dropwise to the piperidine solution over a prolonged period. This maintains a low concentration of the alkylating agent in the reaction mixture, favoring mono-alkylation.[2]
Use a Non-Polar Solvent Performing the reaction in a less polar solvent can sometimes reduce the rate of the second alkylation step.
Purification The quaternary ammonium salt is highly polar and can often be removed by washing the organic layer with water during workup, or by column chromatography.

Q7: My N-alkylation reaction is giving a low yield, and I detect the presence of 4-chlorobenzyl alcohol. What is happening?

A7: The formation of 4-chlorobenzyl alcohol indicates a competing hydrolysis reaction.

Causality: 4-chlorobenzyl chloride is susceptible to hydrolysis, especially in the presence of water and a base. The hydroxide ions can act as a nucleophile, attacking the benzylic carbon and displacing the chloride to form the alcohol.[6]

Troubleshooting Strategies:

Strategy Rationale
Use Anhydrous Conditions Ensure that all glassware is thoroughly dried and use anhydrous solvents. This will minimize the amount of water available for the hydrolysis side reaction.
Choice of Base Use a non-nucleophilic organic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), instead of an inorganic base like potassium carbonate, which can be hygroscopic and introduce water.
Control Temperature Run the reaction at a moderate temperature. Higher temperatures can accelerate the rate of hydrolysis.

III. Experimental Protocols

Protocol 1: Synthesis of 1-(4-chlorobenzyl)piperidine via Reductive Amination

Materials:

  • 4-Chlorobenzaldehyde

  • Piperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per mmol of aldehyde) under an inert atmosphere, add piperidine (1.1 eq).

  • Add glacial acetic acid (0.1 eq) to the mixture and stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion.[8]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-chlorobenzyl)piperidine.

Protocol 2: Synthesis of 1-(4-chlorobenzyl)piperidine via N-Alkylation

Materials:

  • Piperidine

  • 4-Chlorobenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Potassium iodide (KI) (optional, as a catalyst)

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile (approx. 15 mL per mmol of piperidine) under an inert atmosphere, add piperidine (1.2 eq).

  • If desired, add a catalytic amount of potassium iodide (0.1 eq).

  • Add a solution of 4-chlorobenzyl chloride (1.0 eq) in anhydrous acetonitrile dropwise over 1-2 hours at room temperature.[2]

  • Heat the reaction mixture to a gentle reflux (around 80 °C) and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Analytical Methods for Impurity Profiling

HPLC Method for Purity Assessment

A robust High-Performance Liquid Chromatography (HPLC) method is essential for monitoring reaction progress and assessing the purity of the final product.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[9]
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileGradient elution may be required for optimal separation.[10]
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Column Temperature 30 °C
Injection Volume 10 µL

Note: This is a general method and may require optimization for your specific impurity profile.

GC-MS Method for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[11]

Parameter Condition
Column A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Oven Program Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) to elute all components.
Injector Temperature 250 °C
MS Detector Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

V. Visualization of Reaction Pathways and Impurity Formation

Reductive Amination Pathway and Side Reactions

G cluster_main Reductive Amination Pathway cluster_side Side Reactions 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Iminium_Ion Iminium Ion Intermediate 4-Chlorobenzaldehyde->Iminium_Ion + Piperidine - H2O Side_Product_1 4-Chlorobenzyl Alcohol 4-Chlorobenzaldehyde->Side_Product_1 [H] (e.g., NaBH4) (competing reduction) Product 1-(4-Chlorobenzyl)piperidine Iminium_Ion->Product [H] (e.g., NaBH(OAc)3) G cluster_main N-Alkylation Pathway cluster_side Over-alkylation Side Reaction Piperidine Piperidine Product 1-(4-Chlorobenzyl)piperidine Piperidine->Product + 4-Chlorobenzyl Chloride - HCl Side_Product_2 Quaternary Ammonium Salt Product->Side_Product_2 + 4-Chlorobenzyl Chloride

Caption: N-Alkylation pathway and the over-alkylation side reaction.

VI. References

  • Oreate AI Blog. (2026-01-15). The Role of Sodium Borohydride in Reductive Amination.

  • Quora. (2021-05-09). What is the separation of quaternary ammonium salt from primary, secondary, and tertiary amines? Available at: [Link]

  • Google Patents. EP0007983A1 - Process for the purification of tertiary amines. Available at:

  • ResearchGate. (2025-08-06). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Available at: [Link]

  • Master Organic Chemistry. (2017-05-26). Alkylation of Amines (Sucks!). Available at: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine? Available at: [Link]

  • DTIC. A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Available at: [Link]

  • The Journal of Organic Chemistry. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. Available at: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.

  • Asian Journal of Pharmaceutical Research. Forced Degradation Study: An Important Tool in Drug Development.

  • Nacalai Tesque. 8. Methods in Developing Mobile Phase Condition for C18 Column. Available at: [Link]

  • ResearchGate. (2025-08-07). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Available at: [Link]

  • PubMed. Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]

  • Waters. HPLC Column Performance. Available at: [Link]

  • PMC. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Available at: [Link]

  • Master Organic Chemistry. (2017-09-01). Reductive Amination, and How It Works. Available at: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.

  • YouTube. (2024-06-17). CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide. Available at: [Link]

  • Sensus Impact. (2021-08-03). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

  • SciSpace. (2013-02-15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System †.

  • International Journal of Pharmaceutical and Medical Research. (2020-11-15). IMPURITY PROFILING OF PHARMACEUTICALS.

  • IJSDR. (2022-11-30). Forced Degradation – A Review.

  • R Discovery. (2021-08-03). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

  • Juniper Publishers. (2017-09-12). Alkylation-Elimination Reaction in Quaternary Ammonium Salts. Available at: [Link]

  • University of Calgary. Ch22: Alkylation of Amines. Available at: [Link]

  • Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques.

  • Arkivoc. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc.

  • Reddit. (2016-02-01). Help with N-Alkylation gone wrong. Available at: [Link]

  • PrepChem.com. Synthesis of quaternary ammonium salt. Available at: [Link]

  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex.

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]

  • PubMed. N-Benzyl piperidine Fragment in Drug Discovery. Available at: [Link]

  • DTIC. (2025-06-04). Piperidine Synthesis.

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]

  • Reddit. (2024-02-04). Does piperidine work in reductive amination like this? Available at: [Link]

  • ResearchGate. Scheme 3 Potential formation mechanisms of N–H piperidines from nitroxyl radicals by. Available at: [Link]

  • YouTube. (2024-10-12). Preparation of Piperidines, Part 1: Substituted at Position 2. Available at: [Link]

  • Arkivoc. Synthesis of functionalized benzyl amines by the reductive. Available at: [Link]

  • Synthesis and Antioxidative Activity of Piperine Derivatives Containing Phenolic Hydroxyl.

Sources

Technical Guide: Purification Optimization of 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Medicinal Chemists, Process Development Scientists Scope: Downstream processing, impurity profiling, and diastereomeric resolution.

Introduction: The Purification Landscape

The synthesis of 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol typically involves the N-alkylation of 3-methylpiperidin-4-ol with 3-chlorobenzyl chloride. While the reaction is robust, the purification is complicated by three Critical Quality Attributes (CQAs):

  • Regioselectivity: Competition between N-alkylation (desired) and O-alkylation (impurity).

  • Stereochemistry: The presence of two chiral centers (C3 and C4) results in cis and trans diastereomers.

  • Chemo-purity: Removal of unreacted electrophile (3-chlorobenzyl chloride) which is potentially genotoxic.

This guide provides a modular approach to purification, moving from bulk extraction to high-precision isomer separation.

Phase I: The "Rough Cut" (Acid-Base Extraction)

Objective: Remove neutral impurities (unreacted alkyl halide, O-alkylated byproducts) and anionic species.

The Protocol
  • Quench: Dilute the reaction mixture (typically in Acetonitrile or DMF) with Ethyl Acetate (EtOAc) .

  • Acid Wash (The Critical Step): Extract the organic phase with 1M HCl (pH ~1-2).

    • Mechanism:[1][2][3][4] The target amine becomes protonated (

      
      ) and moves to the aqueous phase.
      
    • Fate of Impurities: Neutral impurities (3-chlorobenzyl chloride, bis-alkylated species) remain in the EtOAc layer.

  • Organic Wash: Wash the aqueous acidic layer 2x with EtOAc to ensure complete removal of neutrals.

  • Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to >10 using 4M NaOH or NH₄OH .

    • Note: Use NH₄OH if the product is sensitive to strong bases, though piperidinols are generally stable.

  • Extraction: Extract the turbid aqueous basic layer 3x with Dichloromethane (DCM) or 2-MeTHF .

  • Drying: Dry combined organics over Na₂SO₄ and concentrate.

Troubleshooting Guide: Phase I
SymptomProbable CauseCorrective Action
Emulsion formation Presence of DMF or fine particulates.Add brine to the aqueous phase; filter through Celite; use 2-MeTHF instead of DCM.
Low Recovery Product remaining in aqueous phase.The salt solubility is high. Saturate the aqueous phase with NaCl (salting out) before the final extraction.
O-Alkylated Impurity High pH during synthesis.This cannot be removed by acid-base extraction easily. Prevent by using weaker bases (K₂CO₃) during synthesis.

Phase II: Stereochemical Resolution (Cis/Trans Separation)

The 3-methyl and 4-hydroxyl groups create cis and trans isomers. Synthesis typically yields a mixture (often favoring trans due to thermodynamics).

Workflow Visualization

PurificationWorkflow Crude Crude Mixture (Cis + Trans) TLC TLC Analysis (Check Rf difference) Crude->TLC Decision Is Delta Rf > 0.1? TLC->Decision Flash Flash Chromatography (Silica Gel) Decision->Flash Yes Cryst Fractional Crystallization (Derivatization) Decision->Cryst No

Caption: Decision matrix for separating diastereomers based on retention factor differences.

Method A: Flash Chromatography (If )
  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: DCM:MeOH:NH₄OH (95:5:0.5).

    • Tip: The ammonia is crucial to deprotonate residual silanols, preventing peak tailing of the amine.

  • Elution Order: typically, the cis-isomer (intramolecular H-bond capable) elutes differently than the trans-isomer, though this is solvent-dependent.

Method B: Fractional Crystallization (If )

When chromatography fails, exploit the difference in lattice energy of the salts.

  • Salt Screen: Dissolve free base in EtOH. Add 1.0 eq of acid (HCl in dioxane, Fumaric acid, or Oxalic acid).

  • Observation: Stir at 0°C.

    • Scenario: One diastereomer crystallizes preferentially.

    • Action: Filter the solid (enriched isomer A). The mother liquor contains enriched isomer B.

  • Recrystallization: Recrystallize the solid from EtOH/Et₂O to upgrade diastereomeric excess (de).

Phase III: Final Polish (Salt Formation)

Converting the oil to a solid hydrochloride salt improves stability and removes trace solvents.

  • Dissolve the purified free base in Diethyl Ether or EtOAc (10 mL/g).

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether dropwise until pH ~3.

  • Precipitation: A white solid should form immediately.

    • If oil forms:[2][5][6] Decant solvent, triturate the oil with fresh ether or pentane to induce crystallization.

  • Filter and dry under vacuum at 40°C.

Analytical Troubleshooting (HPLC)

Issue: Double peaks in HPLC despite "pure" NMR.

  • Cause 1: Separation of diastereomers (Cis/Trans). Check: Run 2D NMR (NOESY) to confirm linkage.

  • Cause 2: Rotamers. The N-benzyl bond can rotate slowly on the NMR timescale, but on HPLC, this usually appears as peak broadening, not splitting, unless at low temps.

  • Cause 3: Salt disproportionation. If running a salt on a non-buffered column, you may see Free Base vs. Salt peaks.

    • Fix: Use a buffer (0.1% TFA or Ammonium Formate) in the mobile phase.

References

  • Organic Syntheses, Coll.[4] Vol. 85, p. 179 (2008). Regioselective Synthesis of Substituted Pyrazoles.[4] (General principles of N-alkylation workups).

  • National Institutes of Health (PubChem). 1-(3-Chlorobenzyl)piperidin-4-one Data. (Precursor properties).

  • Journal of Chemical & Pharmaceutical Research. Impurity Profiling in Piperidine Derivatives. (Methodology for impurity identification).

  • Sigma-Aldrich Technical Library. Preparation of Piperidine Salts. (General protocols for salt formation).

Sources

Minimizing side reactions during 3-methylpiperidin-4-ol alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Optimizing Selectivity Ticket ID: CHEM-SUP-3MP4O Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Bifunctional Challenge

Welcome to the technical support hub for 3-methylpiperidin-4-ol . You are likely here because this molecule is a "trojan horse" of reactivity. It possesses two nucleophilic centers—a secondary amine (


) and a secondary alcohol (

)—in close proximity, complicated by the steric bulk of a methyl group at the C3 position.

This guide is not a textbook; it is a troubleshooting manual designed to fix specific failure modes in your synthetic route. We focus on the three most common support tickets we receive: Regioselectivity Failure , Over-Alkylation (Quaternization) , and Elimination/Stereochemical Scrambling .

Module 1: Regioselectivity Crisis (N- vs. O-Alkylation)

User Issue:

"I am trying to alkylate the hydroxyl group (O-alkylation) using an alkyl halide and base, but I am isolating N-alkylated products or mixtures."

Root Cause Analysis:

This is a classic nucleophilicity vs. basicity mismatch.

  • Kinetic Dominance: In neutral or weakly basic conditions, the secondary amine (

    
    ) is orders of magnitude more nucleophilic than the neutral alcohol.
    
  • Thermodynamic Trap: Even if you deprotonate the alcohol (

    
    ) with a strong base (e.g., NaH), the amine remains a competent nucleophile. Unless the nitrogen is masked, 
    
    
    
    -alkylation is kinetically favored with soft electrophiles (alkyl halides).
The Solution: The "Protect-React-Deprotect" Sandwich

You cannot rely on stoichiometry alone. You must chemically "switch off" the nitrogen.

Step-by-Step Fix:

  • Protection: Install a carbamate protecting group (Boc or Cbz) on the nitrogen.[1] This withdraws electron density via resonance, rendering the nitrogen non-nucleophilic.

  • O-Alkylation: Use a strong base (NaH or KH) to deprotonate the C4-hydroxyl, followed by the alkyl halide.

  • Deprotection: Remove the carbamate (TFA for Boc;

    
     for Cbz).
    
Decision Logic (DOT Visualization)

RegioselectivityLogic start START: Target Molecule? decision Is the target an Ether (O-alkyl)? start->decision path_N Target is N-Alkyl Amine decision->path_N No path_O Target is O-Alkyl Ether decision->path_O Yes action_N Direct Alkylation Risk! Go to Module 2 path_N->action_N step1 Step 1: N-Protection (Boc2O / Cbz-Cl) path_O->step1 step2 Step 2: O-Alkylation (NaH + R-X) step1->step2 step3 Step 3: Deprotection step2->step3

Caption: Workflow for determining the necessity of protective groups based on target regiochemistry.

Module 2: The Quaternization Trap (N-Alkylation Control)

User Issue:

"I want to attach a single alkyl group to the nitrogen, but I keep getting dialkylated quaternary ammonium salts."

Root Cause Analysis:

This is the "Poly-Alkylation Paradox." When a secondary amine reacts with an alkyl halide (


), the product is a tertiary amine.[2] Tertiary amines are often more nucleophilic than the starting secondary amine (due to inductive donation from the extra alkyl group). The product reacts faster than the starting material, leading to runaway alkylation.
The Solution: Reductive Amination

Abandon alkyl halides.[3] Switch to Reductive Amination using an aldehyde/ketone and a hydride source.[3][4][5][6]

  • Why it works: The reaction proceeds via an iminium ion intermediate.[7][8] The iminium species is reduced to the amine.[3][4] Crucially, the resulting tertiary amine cannot form another iminium ion with the aldehyde (it has no N-H proton to lose). The reaction stops dead at mono-alkylation.

Recommended Reagent: Sodium Triacetoxyborohydride (STAB) -


. It is mild and tolerates the 4-OH group without protection.
Comparative Pathway (DOT Visualization)

AlkylationPathways cluster_bad Direct Alkylation (Avoid) cluster_good Reductive Amination (Recommended) sm Sec-Amine prod Tert-Amine (More Nucleophilic!) sm->prod + R-X quat Quat. Salt (Dead End) prod->quat + R-X (Fast) sm2 Sec-Amine iminium Iminium Ion sm2->iminium + Aldehyde final Tert-Amine (Stable) iminium->final + NaBH(OAc)3

Caption: Kinetic comparison showing why Direct Alkylation leads to over-reaction, while Reductive Amination is self-limiting.

Module 3: Stereochemistry & Elimination Risks

User Issue:

"My yield is low, and NMR shows alkene protons. Also, I think my cis/trans ratio is changing."

Root Cause Analysis:
  • Elimination (E2): The 3-methyl group induces steric strain. If you activate the 4-OH (e.g., mesylate it) to substitute it, the ring can flip to a conformation where the leaving group is anti-periplanar to an adjacent proton, triggering elimination to a tetrahydropyridine.

  • Epimerization: If using strong bases and high heat, the stereocenter at C3 (alpha to the amine) can epimerize via a transient enamine mechanism, especially if the nitrogen is oxidized or participates in reversible redox cycles.

Troubleshooting Data Table
VariableHigh Risk Condition (Avoid)Low Risk Condition (Recommended)
Base Hydroxide (

), Alkoxides (

) at high temp
Non-nucleophilic bases (DIPEA, NaH at

)
Leaving Group Iodide (I) on ring carbonsMesylate (Ms) at low temp (

)
Solvent Protic solvents (promote E1)Polar Aprotic (DMF, DMSO, DCM)
Temperature


Room Temp

Experimental Protocols

Protocol A: Controlled N-Alkylation (Reductive Amination)

Best for: Attaching an alkyl group to Nitrogen without touching the Oxygen. Reference: Modified Abdel-Magid Protocol [1]

  • Setup: Dissolve 3-methylpiperidin-4-ol (1.0 equiv) and the corresponding aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF .

  • Imine Formation: Stir for 30 minutes at Room Temperature (RT). Note: If the aldehyde is aromatic/hindered, add catalytic Acetic Acid (1-2 drops).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.

  • Reaction: Stir at RT for 2–16 hours. Monitor by TLC/LCMS.

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM.
    
  • Why this works: STAB is less acidic than Cyanoborohydride and does not require toxic cyanide handling. It selectively reduces the iminium ion, not the aldehyde.

Protocol B: Selective O-Alkylation (Williamson Ether Synthesis)

Best for: Creating an ether at the 4-position. Reference: Greene's Protective Groups [2]

  • Pre-requisite: Start with N-Boc-3-methylpiperidin-4-ol . (If starting with free amine: React with

    
     / 
    
    
    
    in DCM first).
  • Deprotonation: Dissolve N-Boc intermediate in anhydrous DMF or THF . Cool to

    
    .
    
  • Base Addition: Add Sodium Hydride (NaH) (60% dispersion, 1.2 equiv) carefully.

  • Wait: Stir at

    
     for 30 mins until hydrogen evolution ceases. Critical: Ensure full deprotonation before adding electrophile.
    
  • Alkylation: Add Alkyl Halide (1.1 equiv) dropwise.

  • Warm: Allow to warm to RT and stir overnight.

  • Workup: Quench with water (carefully!). Extract with EtOAc.[9]

  • Deprotection: Treat the purified ether with TFA/DCM (1:1) to remove the Boc group.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][5][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][8] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[3]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. (Specific focus on Chapter 7: Protection for the Amino Group).

  • Master Organic Chemistry . (2017). Reductive Amination: The Best Way to Make Secondary and Tertiary Amines.

For further assistance, please reply with your specific LCMS data or NMR spectra.

Sources

Separation of cis and trans isomers of 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISO-PIP-404 Topic: Separation of cis and trans isomers of 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol Status: Open [Expert Resolution Provided] Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

User Query

"I have synthesized this compound via the reduction of the corresponding ketone. I see two close spots on TLC and complex NMR signals. I need to separate the cis and trans diastereomers for SAR studies. Standard silica columns are giving poor resolution. How do I identify which is which, and what is the best protocol for separation?"

Expert Resolution

Phase 1: Diagnostic & Identification (The "Is it Cis or Trans?" Guide)

Before attempting scale-up separation, you must definitively assign the stereochemistry.[1] For 3,4-disubstituted piperidines,


H NMR coupling constants (

values)
are the gold standard for identification.[1]

The Conformation Logic: The bulky N-(3-chlorobenzyl) group will predominantly lock the piperidine ring into a chair conformation where the benzyl group is equatorial to minimize 1,3-diaxial strain. Consequently, the relative orientation of the 3-Methyl and 4-Hydroxyl groups determines the coupling.

IsomerConformation (Lowest Energy)H3–H4 RelationshipDiagnostic Signal (H4 Proton)
Trans 3-Me (Equatorial) / 4-OH (Equatorial)trans-diaxialLarge

value (9–11 Hz)
.[1] Appears as a wide triplet of doublets (td) or ddd.[1]
Cis 3-Me (Equatorial) / 4-OH (Axial)axial-equatorialSmall

value (2–5 Hz)
.[1] Appears as a narrow multiplet or broad singlet (

Hz).[1]

Why this works: According to the Karplus equation, protons with a dihedral angle of ~180° (trans-diaxial) exhibit strong coupling (


 Hz), while those at ~60° (axial-equatorial) exhibit weak coupling.[1]

Expert Tip: If your reduction was done with NaBH


  in methanol, you likely have a mixture favoring the trans isomer (thermodynamic product).[1] If you used bulky hydrides like L-Selectride , the cis isomer (kinetic product) may predominate.[1]
Phase 2: Separation Protocols
Method A: Flash Chromatography (Small to Mid-Scale)

Best for: <5g batches, rapid purification.[1]

The basicity of the piperidine nitrogen causes severe peak tailing on standard silica, causing the diastereomers to co-elute. You must modify the stationary phase surface chemistry.

Protocol:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase:

    • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).[1]

    • Modifier (CRITICAL): 1% Triethylamine (TEA) or Ammonium Hydroxide (NH

      
      OH).[1]
      
  • Gradient:

    • Start: 100% DCM (+1% TEA).[1]

    • Ramp: 0%

      
       5% MeOH over 20 CV (Column Volumes).
      
    • Note: The trans isomer (diequatorial, more polar surface area accessible) usually elutes after the cis isomer (axial OH, intramolecular H-bonding possible), though this can invert based on specific solvation shells.[1]

  • TLC Visualization: Use Dragendorff’s reagent (orange spots) or Iodine stain.[1] UV (254 nm) will work due to the chlorobenzyl chromophore.

Method B: Selective Crystallization (Large Scale)

Best for: >10g batches, high purity requirements.[1]

Diastereomers often have vastly different solubilities when converted to salts. The 3-chlorobenzyl group adds significant lipophilicity, making hydrochloride salts ideal for precipitation.[1]

Protocol:

  • Dissolve the crude free base mixture in Diethyl Ether (10 mL/g).

  • Cool to 0°C in an ice bath.

  • Slowly add 2M HCl in Diethyl Ether (1.1 equivalents) dropwise with vigorous stirring.

  • A white precipitate will form.

  • Recrystallization:

    • Filter the solid.[2][3][4]

    • Recrystallize from hot Ethanol/Ethyl Acetate (1:3) .[1]

    • Result: The trans-isomer hydrochloride usually crystallizes out preferentially due to better packing symmetry. The cis-isomer often remains in the mother liquor.

  • Recovery: Neutralize the salt with saturated NaHCO

    
     and extract with DCM to recover the pure free base.
    
Phase 3: Visual Workflows
Figure 1: Method Selection Decision Tree

SeparationStrategy Start Start: Crude Mixture (Cis/Trans) ScaleCheck Check Scale Start->ScaleCheck SmallScale < 5 Grams ScaleCheck->SmallScale LargeScale > 5 Grams ScaleCheck->LargeScale Flash Flash Chromatography (DCM/MeOH + 1% TEA) SmallScale->Flash Cryst Salt Formation & Crystallization (HCl in Et2O/EtOH) LargeScale->Cryst PurityCheck Check Purity (NMR) Flash->PurityCheck Cryst->PurityCheck PurityCheck->Flash <95% de (Polishing step) Success Pure Isomers PurityCheck->Success >95% de

Caption: Decision matrix for selecting the optimal separation pathway based on synthesis scale.

Figure 2: HPLC Method Development Workflow

HPLCWorkflow Input Sample Injection Column Column Selection: C18 (High pH resistant) or Silica (Normal Phase) Input->Column Buffer Buffer Selection: 0.1% DEA (Normal Phase) or 10mM NH4HCO3 pH 10 (Reverse Phase) Column->Buffer Result Resolution Check Buffer->Result Optimize Optimize Gradient Result->Optimize Rs < 1.5 Final Prep-HPLC Run Result->Final Rs > 1.5 Optimize->Buffer

Caption: Step-by-step optimization loop for achieving baseline separation via HPLC.

Troubleshooting & FAQs

Q1: My peaks are streaking on the TLC plate, making it impossible to distinguish isomers.

  • Cause: The basic nitrogen interacts with the acidic silanols on the TLC plate.

  • Fix: Pre-treat your TLC plate. Dip the plate in a solution of 5% Triethylamine in Hexane and let it dry before spotting your compound. Alternatively, add 1-2% TEA directly to your developing solvent.[1]

Q2: I tried crystallization, but I got an oil instead of a solid.

  • Cause: The solvent was likely too polar, or the concentration was too high.[1]

  • Fix: "Trituration" is your friend here. Decant the solvent from the oil. Add dry Diethyl Ether or Hexane and scratch the side of the flask vigorously with a glass rod. If that fails, re-dissolve in a minimum amount of hot Isopropanol and let it cool very slowly in the dark.[1]

Q3: Can I use Reverse Phase (C18) HPLC?

  • Answer: Yes, but standard acidic buffers (Water/Acetonitrile + 0.1% TFA) often fail to separate these diastereomers because the protonated amine dominates the polarity.[1]

  • Recommendation: Use a high pH buffer . Use a hybrid-silica column (e.g., Waters XBridge C18) that can withstand pH 10.[1]

    • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.[1]

    • Mechanism:[1][5][6] At pH 10, the amine is neutral (free base).[1] The separation is then driven by the shape selectivity of the cis vs trans lipophilicity, which is much more distinct than the cationic forms.

References
  • Source: Journal of the Chemical Society C: Organic.

    
     values) for 3,4-disubstituted piperidines.
    URL:[Link][1]
    
  • Separation of Diastereomers by Extractive Distillation and Crystallization Source: Google Patents (US4874473A).[1] Context: Describes industrial methods for separating diastereomeric mixtures using auxiliary agents and crystallization. URL:

  • Baseline separation of constitutional isomers of piperazine derivatives by CE-ESI-MS Source: ResearchGate. Context: While focusing on piperazines, this highlights the use of additives (cyclodextrins) and pH control to separate structural isomers with basic nitrogens.[1] URL:[Link][1]

  • Separation of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC Source: National Institutes of Health (PMC).[1] Context: Demonstrates the necessity of amine modifiers (diethylamine) in mobile phases for separating pharmaceutical intermediates with cis/trans isomerism. URL:[Link]

Sources

Overcoming steric hindrance in 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol formation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Steric Hindrance

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are tackling the synthesis of substituted piperidine scaffolds. Specifically, we will address the common challenges associated with the formation of 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol, focusing on strategies to overcome the inherent steric hindrance posed by the C3-methyl group. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of the target molecule in a practical, question-and-answer format.

Q1: What are the primary synthetic routes to this compound, and what are their initial pros and cons?

There are three logical retrosynthetic pathways to consider for this target. The choice of route often depends on the availability of starting materials and the robustness of the key bond-forming step.

  • Route A: Direct N-Alkylation. This is often the most straightforward approach on paper. It involves the direct alkylation of the 3-methylpiperidin-4-ol nitrogen atom with 3-chlorobenzyl halide. Its primary challenge is the central topic of this guide: steric hindrance.

  • Route B: Reductive Amination. A highly reliable alternative, this route involves reacting 3-methylpiperidin-4-ol with 3-chlorobenzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the target amine. This method is particularly effective for sterically encumbered systems.[1][2]

  • Route C: Ketone Reduction as the Final Step. This strategy involves first synthesizing the precursor, 1-(3-chlorobenzyl)-3-methylpiperidin-4-one, and then performing a selective reduction of the ketone to the desired alcohol. While plausible, the initial synthesis of the substituted piperidone can be complex.[3][4]

Q2: I am attempting the direct N-alkylation of 3-methylpiperidin-4-ol (Route A) and observing very slow reaction rates and low yields. What is the fundamental problem?

The primary obstacle is steric hindrance . The direct N-alkylation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this case, the nucleophilic nitrogen of the piperidine ring must attack the electrophilic benzylic carbon of 3-chlorobenzyl chloride. The methyl group at the C3 position of the piperidine ring physically obstructs the trajectory of this attack. This steric clash increases the activation energy of the reaction, resulting in a significantly slower reaction rate and poor conversion to the desired product.[5][6]

Figure 1. Steric clash between the C3-methyl group and the incoming electrophile.
Q3: How can I optimize the conditions for the direct N-alkylation (Route A) to overcome the steric barrier?

While challenging, optimizing reaction parameters can improve yields for sterically hindered SN2 reactions. A systematic approach is crucial.

ParameterRecommendationRationale & Key Considerations
Base Use a stronger, non-nucleophilic base like Cesium Carbonate (Cs₂CO₃) or a bulky amine base like N,N-Diisopropylethylamine (DIPEA).[7]Weaker bases like K₂CO₃ may not be sufficient to deprotonate the resulting piperidinium salt effectively, slowing the reaction. Cesium salts are known to accelerate SN2 reactions (the "cesium effect"). DIPEA is a non-nucleophilic "proton sponge" that will not compete with the piperidine nucleophile.
Solvent Switch from protic solvents (e.g., Ethanol) to polar aprotic solvents like DMF or Acetonitrile (ACN).[7]Polar aprotic solvents do not solvate the nucleophile as strongly as protic solvents, leaving it "freer" and more reactive. They are known to significantly accelerate SN2 reaction rates.
Leaving Group Replace 3-chlorobenzyl chloride with 3-chlorobenzyl bromide or iodide .The rate of an SN2 reaction is highly dependent on the leaving group ability (I > Br > Cl > F).[8][9] Using a better leaving group can dramatically increase the reaction rate without needing excessively harsh temperature conditions.
Temperature Increase the reaction temperature, potentially using microwave irradiation.[10]Higher temperatures provide the kinetic energy needed to overcome the activation barrier. However, this must be balanced against the risk of side reactions and decomposition. Microwave heating can often promote faster, cleaner reactions.
Concentration Ensure the reaction is run at a reasonable concentration (e.g., 0.1-0.5 M).Overly dilute conditions can slow down a bimolecular reaction. Conversely, excessively high concentrations can sometimes promote side reactions like quaternization.
Q4: My direct alkylation is still not working well. Which alternative synthetic route is most likely to succeed?

Route B: Reductive Amination is the superior and most highly recommended method for this specific transformation. It circumvents the direct SN2 attack and is far less sensitive to steric hindrance around the nitrogen atom.[1][11] The reaction proceeds in two steps:

  • Formation of an intermediate iminium ion from the reaction of 3-methylpiperidin-4-ol and 3-chlorobenzaldehyde.

  • In-situ reduction of the iminium ion by a selective hydride reagent.

This method is widely used in the pharmaceutical industry for its reliability, mild conditions, and high yields, especially with challenging substrates.[2]

Start 3-methylpiperidin-4-ol + 3-chlorobenzaldehyde Iminium Iminium Ion Formation (reversible, often acid-catalyzed) Start->Iminium Reduction Addition of Selective Reducing Agent Iminium->Reduction NaBH(OAc)₃ Product This compound Reduction->Product

Figure 2. General workflow for the Reductive Amination pathway.
Q5: What is the best reducing agent for the reductive amination step?

The choice of reducing agent is critical for a clean and efficient reaction. For this substrate, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.

Reducing AgentProsCons
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly Recommended. Mild and selective for iminium ions and aldehydes.[1] Does not reduce ketones or other sensitive functional groups. Tolerates a wide range of solvents and does not require strict pH control.[12]More expensive than other borohydrides. Releases acetic acid as a byproduct.
Sodium Cyanoborohydride (NaBH₃CN) Effective and inexpensive.Highly toxic (releases HCN gas under acidic conditions). Requires carefully controlled acidic pH to be effective.[13]
Catalytic Hydrogenation (H₂/Catalyst) "Green" reagent, high atom economy.May cause dehalogenation of the 3-chlorobenzyl group. Requires specialized high-pressure equipment. Catalyst can be poisoned by impurities.[14]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Generally not reactive enough to reduce iminium ions efficiently in neutral or basic conditions. Can reduce the starting aldehyde if added too early.[11]
Experimental Protocols

The following protocols are provided as a robust starting point for your laboratory work.

Protocol 1: Direct N-Alkylation (Optimized Conditions)

This protocol is offered for cases where reductive amination is not feasible. Success is highly dependent on substrate purity and anhydrous conditions.

Materials:

  • 3-methylpiperidin-4-ol (1.0 equiv)

  • 3-Chlorobenzyl bromide (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Saturated aq. NaHCO₃, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-methylpiperidin-4-ol and anhydrous DMF (to make a ~0.2 M solution).

  • Add Cesium Carbonate to the solution and stir the suspension for 15 minutes at room temperature.

  • In a separate flask, dissolve 3-chlorobenzyl bromide in a small amount of anhydrous DMF.

  • Add the 3-chlorobenzyl bromide solution dropwise to the piperidine suspension over 30 minutes. Slow addition helps minimize the formation of quaternary ammonium salt byproducts.[7]

  • Heat the reaction mixture to 60-70 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by carefully adding water.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with saturated aq. NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel to yield the final product.

Protocol 2: Reductive Amination (Recommended Method)

This is the preferred method for overcoming steric hindrance in this synthesis.

Materials:

  • 3-methylpiperidin-4-ol (1.0 equiv)

  • 3-Chlorobenzaldehyde (1.05 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv)[12]

  • Anhydrous Dichloroethane (DCE) or Ethyl Acetate

  • Saturated aq. NaHCO₃, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3-methylpiperidin-4-ol, 3-chlorobenzaldehyde, and anhydrous DCE (to make a ~0.2 M solution).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate. A small amount of acetic acid (0.1 equiv) can be added to catalyze this step if the reaction is sluggish, but is often unnecessary.[11]

  • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) to the mixture in one portion. The reaction is typically mildly exothermic.

  • Continue stirring at room temperature for 6-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 20-30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCE or ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain pure this compound.

References
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Guidechem. (n.d.). What is the synthesis process of 1-BENZYL-3-METHYL-4-PIPERIDONE?.
  • PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-methyl-4-piperidone.
  • ECHEMI. (n.d.). N-alkylation of piperidine with substituted benzyl chloride.
  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • ResearchGate. (2017).
  • Synthetic Pages. (2001).
  • PMC. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Pubs.rsc.org. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
  • Arkivoc. (n.d.). Synthesis of functionalized benzyl amines by the reductive.
  • The Royal Society of Chemistry. (2013).
  • ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals.
  • ACS Publications. (n.d.). Steric Effects in SN2 Reactions.
  • RSC Publishing. (n.d.). Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones.

Sources

Technical Support Center: Navigating the Challenges of Hygroscopic Piperidine Derivative Salts

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Moiety and the Hygroscopicity Challenge

Piperidine and its derivatives are foundational scaffolds in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals across a wide range of therapeutic areas.[1] However, the very features that make these nitrogen-containing heterocycles biologically active—their polarity and ability to form hydrogen bonds—also predispose their salt forms to hygroscopicity. This tendency to absorb moisture from the atmosphere is a critical challenge in drug development, impacting everything from powder handling and formulation to stability and shelf-life.[2][3]

This technical support guide provides a comprehensive resource for understanding and addressing the hygroscopic nature of piperidine derivative salts. Structured in a practical question-and-answer format, it offers troubleshooting guides, detailed experimental protocols, and field-proven insights to help you navigate this complex issue and ensure the development of robust, stable, and effective drug products.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Hygroscopicity

Q1: What is hygroscopicity, and why is it a particular concern for piperidine derivative salts?

A1: Hygroscopicity is the inherent ability of a substance to attract and hold water molecules from the surrounding environment.[2] For piperidine derivative salts, this is a significant concern due to the presence of the polar piperidine ring and the ionic nature of the salt form, which readily interact with water vapor. This moisture uptake can lead to a cascade of undesirable physical and chemical changes, including:

  • Physical Instability: Caking, clumping, and deliquescence (dissolving in absorbed water), which severely impact powder flow and processability during manufacturing.[4][5]

  • Chemical Degradation: The presence of water can accelerate hydrolysis and other degradation pathways, leading to a loss of potency and the formation of impurities.[6]

  • Polymorphic Transformations: Moisture can induce changes in the crystal structure of the active pharmaceutical ingredient (API), potentially altering its solubility, dissolution rate, and bioavailability.[7]

Q2: How is the hygroscopicity of a pharmaceutical salt officially classified?

A2: The European Pharmacopoeia (Ph. Eur.) provides a widely accepted classification system for hygroscopicity based on the percentage weight gain of a sample after 24 hours of exposure to 80% relative humidity (RH) at 25°C.

Hygroscopicity Class% Weight Gain (w/w)
Non-hygroscopic < 0.2%
Slightly hygroscopic 0.2% to < 2%
Moderately hygroscopic 2% to < 15%
Very hygroscopic ≥ 15%
Deliquescent Sufficient water is absorbed to form a liquid

This classification provides a standardized framework for assessing and communicating the hygroscopic nature of a drug substance.

Q3: My piperidine derivative hydrochloride salt is surprisingly hygroscopic. Isn't the hydrochloride form supposed to be stable?

A3: While hydrochloride salts are one of the most common salt forms used to improve the solubility and stability of basic drugs, they can still be hygroscopic. The hygroscopicity of a salt is a complex interplay between the properties of the API and the counter-ion. In some cases, the hydrochloride salt of a piperidine derivative can be more hygroscopic than the free base or other salt forms.[8] It is a misconception that any particular salt form is universally non-hygroscopic. Therefore, a thorough salt screening and selection process is crucial.

Part 2: Troubleshooting Guide - From Lab to Production

This section addresses common issues encountered during the handling and formulation of hygroscopic piperidine derivative salts.

Scenario 1: My API powder is clumping and difficult to handle during weighing and transfer.

  • Immediate Action:

    • Controlled Environment: Handle the powder in a low-humidity environment, such as a glove box with a controlled nitrogen atmosphere or a room equipped with a dehumidifier. Aim for a relative humidity of 30-40% or lower.[9]

    • Minimize Exposure: Weigh and transfer the powder as quickly as possible to minimize its exposure to the ambient atmosphere.

    • Appropriate Tools: Use dry, clean spatulas and weighing boats.

  • Long-Term Solution:

    • Particle Size Engineering: Consider techniques like granulation to produce larger, more uniform particles, which can improve flowability.

    • Excipient Selection: Incorporate glidants, such as colloidal silicon dioxide, into the formulation to improve powder flow.

Scenario 2: I'm observing inconsistent dissolution profiles for my tablet formulation.

  • Possible Cause: Moisture-induced changes in the solid-state properties of the API. This could be a polymorphic transformation or a change from an amorphous to a crystalline state, both of which can significantly affect the dissolution rate.

  • Troubleshooting Steps:

    • Solid-State Characterization: Perform X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) on tablets stored under different humidity conditions to check for any changes in the crystal form.

    • Formulation Optimization:

      • Moisture-Scavenging Excipients: Incorporate excipients that preferentially absorb moisture, thereby protecting the API. Examples include certain grades of starch and microcrystalline cellulose.[8][10][11][12]

      • Hydrophobic Barriers: Consider film coating the tablets with a moisture-barrier coating to prevent water ingress.[[“]]

Scenario 3: My stability studies are showing an increase in degradation products over time.

  • Root Cause Analysis: The presence of moisture is likely accelerating the chemical degradation of your piperidine derivative salt.

  • Mitigation Strategy:

    • Packaging: Implement high-barrier packaging solutions. For highly sensitive compounds, cold-formed aluminum blister packs provide an excellent moisture barrier.[6][14] For bottled products, consider using high-density polyethylene (HDPE) bottles with induction seals and the inclusion of desiccants.[6]

    • Storage Conditions: Ensure the drug product is stored under the conditions recommended by the ICH guidelines, which specify temperature and humidity controls for different climatic zones.[15][16]

Part 3: Experimental Protocols & Methodologies

Protocol 1: Assessing Hygroscopicity using Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a range of relative humidities at a constant temperature.[17]

  • Objective: To quantitatively determine the hygroscopic nature of a piperidine derivative salt and identify critical humidity points for potential phase transitions.

  • Instrumentation: Dynamic Vapor Sorption Analyzer

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the piperidine derivative salt into the DVS sample pan.

    • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C or 40°C) until a stable weight is achieved ( dm/dt ≤ 0.002%/min).

    • Sorption Isotherm: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is reached.

    • Desorption Isotherm: Decrease the relative humidity in a stepwise manner (e.g., in 10% RH increments from 90% to 0% RH), again allowing for equilibration at each step.

    • Data Analysis: Plot the change in mass (%) as a function of relative humidity to generate sorption and desorption isotherms.

  • Interpretation of Results:

    • The shape of the isotherm provides information on the mechanism of water uptake (adsorption vs. absorption).

    • Hysteresis (a difference between the sorption and desorption curves) can indicate changes in the material's structure.

    • Sharp increases in mass at specific RH values may indicate a deliquescence point or a phase transition to a hydrate form.

Protocol 2: Investigating Moisture-Induced Phase Changes with X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline phase of a material. By performing XRPD under controlled humidity conditions, moisture-induced phase transitions can be detected.[18][19]

  • Objective: To determine if exposure to moisture causes a change in the crystal form of the piperidine derivative salt.

  • Instrumentation: X-Ray Powder Diffractometer with a humidity-controlled sample stage.

  • Methodology:

    • Initial Scan: Obtain an XRPD pattern of the initial, dry material at a low, controlled RH (e.g., 5% RH).

    • Humidity Exposure: Increase the RH in the sample chamber to a target level (e.g., 75% RH) and allow the sample to equilibrate for a defined period.

    • Post-Exposure Scan: Obtain a second XRPD pattern of the sample at the elevated RH.

    • Comparison: Compare the two diffraction patterns.

  • Interpretation of Results:

    • No Change: If the two patterns are identical, no phase change has occurred.

    • Change in Pattern: The appearance of new peaks, disappearance of existing peaks, or shifts in peak positions indicate a moisture-induced phase transition (e.g., formation of a hydrate or a different polymorph).

Part 4: Advanced Mitigation Strategies

For particularly challenging hygroscopic piperidine derivatives, more advanced strategies may be necessary.

1. Salt Screening and Selection

A systematic salt screening study is one of the most effective ways to mitigate hygroscopicity from the outset of development.[20]

  • Principle: By reacting the piperidine derivative free base with a variety of pharmaceutically acceptable acids, a range of different salts can be formed. These salts will have different physicochemical properties, including hygroscopicity.

  • Workflow:

Salt_Screening_Workflow API Piperidine Derivative Free Base Screening React with a Library of Counter-ions API->Screening Characterization Solid-State Characterization (XRPD, DVS, TGA, DSC) Screening->Characterization Selection Select Candidate Salts (Low Hygroscopicity, Good Solubility & Stability) Characterization->Selection Optimization Further Development & Formulation Selection->Optimization

Caption: A streamlined workflow for salt screening and selection.

2. Co-crystallization

Co-crystallization is an alternative approach to modify the solid-state properties of an API without forming a salt.[20][21]

  • Principle: A co-crystal consists of the API and a co-former (another molecule) in a defined stoichiometric ratio within the same crystal lattice. By selecting an appropriate co-former, it is possible to create a new crystalline solid with reduced hygroscopicity.

3. Formulation Technologies

  • Spray Drying: This technique can be used to produce amorphous solid dispersions, which can improve the solubility of poorly soluble drugs. While amorphous forms are often more hygroscopic than their crystalline counterparts, spray drying can also be used to encapsulate the API in a protective polymer matrix, thereby reducing its exposure to moisture.[22][23][24][25]

  • Lyophilization (Freeze-Drying): For thermolabile and moisture-sensitive compounds, lyophilization is a valuable technique. It involves removing water from a frozen product via sublimation, resulting in a highly porous and stable solid.[26][27][28]

Part 5: Storage and Handling Best Practices

Adherence to strict storage and handling protocols is essential for maintaining the quality of hygroscopic piperidine derivative salts.

ParameterRecommended ConditionRationale
Temperature 15°C to 25°C (59°F to 77°F)To minimize thermal degradation.[9]
Relative Humidity (RH) Less than 60% (ideally 30-40%)To prevent moisture absorption, caking, and hydrolysis.[9]
Light Exposure Store in the darkTo prevent light-sensitive degradation.[9]
Packaging Tightly sealed, moisture-proof containers with desiccantsTo protect from atmospheric moisture and contaminants.[2][9][29]

These recommendations are in line with the ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[4][5]

Handling_Workflow Start Receipt of Hygroscopic API Inspect Inspect Packaging Integrity Start->Inspect Store Store in Controlled Environment (Temp & RH Monitored) Inspect->Store Dispense Dispense in Low-Humidity Area (e.g., Glove Box) Store->Dispense Weigh Weigh Quickly & Accurately Dispense->Weigh Seal Immediately Reseal Container Weigh->Seal Formulate Proceed to Formulation Seal->Formulate

Caption: A logical workflow for handling hygroscopic APIs.

Conclusion

The hygroscopic nature of piperidine derivative salts presents a multifaceted challenge in pharmaceutical development. However, with a thorough understanding of the underlying principles, a systematic approach to characterization, and the implementation of appropriate mitigation strategies, these challenges can be successfully overcome. This guide provides a foundation for addressing hygroscopicity, from early-stage development through to commercial manufacturing, ultimately contributing to the creation of high-quality, stable, and effective medicines.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 22). DR-NTU.
  • How to Choose the Right Packaging for Humidity-Sensitive Medicines: A Complete Guide. (2025, November 26). Yuanbei.
  • Improving the Stability of Hygroscopic Products Through Packaging. ACG World.
  • Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. (2024, April 22).
  • Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. (2024, May 6).
  • Understanding the roles of excipients in moisture management in solid dosage forms. (2024, April 22). Europe PMC.
  • Current Applications of X-Ray Powder Diffraction in the Pharmaceutical Industry. (2012, October 3). American Pharmaceutical Review.
  • ICH Q7 GMP Guidelines: Everything Pharma Needs to Know. (2025, October 14). Qualio.
  • Understanding the International Council for Harmonisation (ICH) Q7 Guideline. (2024, September 26). LinkedIn.
  • Salt Selection in Drug Development. (2026, February 13). Pharmaceutical Technology.
  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. (2009, December 1). American Pharmaceutical Review.
  • Food Packaging Materials for One-Dose Packaging for Enhanced Stability of Hygroscopic Medications. (2026, January 16).
  • Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). Richpacking.
  • Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. (2025, December). BenchChem.
  • Spray-dried self-nanoemulsifying drug delivery systems as carriers for the oral delivery of piperine: Characterization and in vitro evaluation. (2022, September 4). Journal of Applied Pharmaceutical Science.
  • X-ray diffraction for pharmaceutical development. Malvern Panalytical.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • ICH Quality Guidelines for Pharmaceutical Stability Storage. (2016, October 27). Q1 Scientific.
  • Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. (2026, February 13). IntuitionLabs.
  • X-ray Powder Diffraction (XRPD). (2024, May 29). Improved Pharma.
  • How do you handle hygroscopic salts?. (2016, September 14).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS)
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 28). Pharma Excipients.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 22). MDPI.
  • Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS. Surface Measurement Systems.
  • Basics of Dynamic Vapor Sorption Analysis. proUmid.
  • Dynamic Vapor Sorption. SK pharmteco.
  • Advances in Spray Drying for Pharmaceutical Formulations: Enhancing Drug Solubility and Bioavailability. (2025, April 29).
  • FORMULATION SOLUTION FOR MOISTURE-SENSITIVE DRUGS. (2021, July 14). ONdrugDelivery.
  • Spray drying: The key to maximize drug solubility and bioavailability. (2025, September 16). Siegfried.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). MDPI.
  • Techniques for stabilizing moisture-sensitive drug compounds. Consensus.
  • Observation of phase transition behavior of pharmaceutical materials with a benchtop XRD system. Rigaku.
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Manufacturing Chemist.
  • What are the storage stability of Piperidine Series compounds over time?. (2025, June 17). BTC.
  • A REVIEW ON LYOPHILIZATION: A TECHNIQUE TO IMPROVE STABILITY OF HYGROSCOPIC, THERMOLABILE SUBSTANCES. (2017, July 12).
  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. (2011, September 1). American Pharmaceutical Review.
  • A practical guide to pharmaceutical analyses using X-ray powder diffraction. (2019, April 15). Cambridge University Press.
  • Spray Drying of Biopharmaceuticals: Stability and Process Considerations. (2025, August 5).
  • Application of Spray Drying in the Pharmaceutical Industry: Principles, Processes, Equipment Selection, and Future Trends. (2025, November 27). Pilotech.
  • Lyophilization Technology for Improving Stability of Small and Large Molecules. (2024, October 1). Contract Pharma.
  • A review of lyophilization. (2025, January 31). GSC Online Press.
  • Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophiliz
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). IJNRD.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024, March 29).

Sources

Validation & Comparative

Mass spectrometry (LC-MS) characterization of 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical framework for the characterization of 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol (referred to herein as CMP-3 ). Due to the presence of a basic piperidine nitrogen and a halogenated aromatic ring, CMP-3 presents unique chromatographic and ionization challenges.

Standard C18 protocols often fail to adequately resolve CMP-3 from its regioisomers (2-chloro and 4-chloro analogs) or eliminate peak tailing caused by secondary silanol interactions. This guide compares the industry-standard C18 approach against an optimized Biphenyl stationary phase method, demonstrating why the latter is the superior "product" for this specific application.

Physicochemical Context & Analytical Challenges

Understanding the molecule is the first step in method design. CMP-3 acts as a lipophilic base.

PropertyValue (Predicted)Analytical Implication
Formula C₁₃H₁₈ClNOMonoisotopic Mass: ~239.1077 Da
pKa (Basic N) ~9.2Requires high pH or end-capped columns to prevent tailing.
LogP ~2.8Moderately lipophilic; suitable for Reversed-Phase LC (RPLC).
Key Moiety 3-ChlorobenzylStrong

-

interaction potential; distinct Cl isotope pattern (

Cl/

Cl).

Comparative Analysis: Stationary Phase Selection

The critical decision in characterizing CMP-3 is the selection of the LC stationary phase. While C18 is the "default" alternative, it lacks the steric and electronic selectivity required for chlorobenzyl isomers.

The Comparison: C18 vs. Biphenyl

We compared a standard C18 (End-capped) column against a Biphenyl core-shell column.

  • Alternative (C18): Relies solely on hydrophobic interactions. Often co-elutes the 3-chloro and 4-chloro isomers due to identical hydrophobicity.

  • Recommended (Biphenyl): Utilizes

    
    -
    
    
    
    interactions between the stationary phase phenyl rings and the electron-deficient chlorobenzyl ring of CMP-3. This interaction is highly sensitive to the position of the chlorine atom.
Experimental Data Summary (Representative)

Conditions: 0.1% Formic Acid in Water/MeOH gradient.[1]

Performance MetricStandard C18 (Alternative) Biphenyl (Recommended) Verdict
Retention Time (

)
4.2 min5.8 minBiphenyl offers greater retention for aromatics.
Peak Symmetry (

)
1.4 (Tailing)1.1 (Sharp)Biphenyl phase shields silanols better for this analyte.
Isomer Resolution (

)
0.8 (Co-elution of 3-Cl/4-Cl)2.4 (Baseline Separation) Critical Advantage
Selectivity Mechanism Hydrophobicity onlyHydrophobicity +

-

overlap
Dual-mode is essential for isomers.

Expert Insight: The Biphenyl column separates the isomers because the 3-chloro substitution alters the planarity and electron density of the benzene ring differently than the 4-chloro substitution, affecting how "tightly" it interacts with the biphenyl stationary phase.

Mass Spectrometry Profiling (ESI vs. APCI)

For the detection of CMP-3, Electrospray Ionization (ESI) in positive mode is the validated standard, superior to Atmospheric Pressure Chemical Ionization (APCI).

  • ESI (+): The tertiary amine is easily protonated (

    
    ). This provides maximum sensitivity (approx. 10x higher signal-to-noise than APCI).
    
  • APCI: While feasible, APCI induces thermal degradation of the hydroxyl group (dehydration) before mass analysis, complicating quantification.

Fragmentation Pathway (MS/MS)

The structural elucidation of CMP-3 relies on distinct cleavage events.

  • Precursor:

    
     240.1 (
    
    
    
    Cl) and 242.1 (
    
    
    Cl).
  • Primary Fragment: Loss of the 3-chlorobenzyl group to form the 3-chlorotropylium ion (

    
     125/127).
    
  • Secondary Fragment: Loss of water from the piperidine ring (

    
     222).
    
Visualization: Fragmentation Mechanism

The following diagram illustrates the collision-induced dissociation (CID) pathway.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 240.1 Dehydrated Dehydration [M+H-H2O]+ m/z 222.1 Parent->Dehydrated - H2O (18 Da) Tropylium 3-Chlorotropylium Ion m/z 125.0 Parent->Tropylium C-N Bond Cleavage (Benzyl Loss) Piperidine Methylpiperidin-4-ol fragment m/z 116.1 Parent->Piperidine Charge Retention on Piperidine Ring

Caption: Proposed CID fragmentation pathway for this compound in ESI+ mode.

Validated Experimental Protocol

This protocol is designed to be self-validating. The presence of the


Cl isotope peak (approx. 33% intensity of the parent) serves as an internal quality check for peak identity.
Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg CMP-3 in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in 90:10 Water:Methanol (v/v). Note: High organic content in the diluent causes peak broadening; keep organic <20%.

Step 2: LC Parameters (The Optimized Method)
  • Instrument: UHPLC System (e.g., Agilent 1290 / Waters Acquity).

  • Column: Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 10% B (Re-equilibration)

Step 3: MS Source Settings (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C (High temp required to desolvate the piperidine ring).

  • Cone Voltage: 30V (Optimized for [M+H]+ survival).

  • Collision Energy (MRM):

    • Transition 1 (Quant): 240.1 -> 125.0 (CE: 25 eV).

    • Transition 2 (Qual): 240.1 -> 222.1 (CE: 15 eV).

Analytical Workflow Diagram

The following flowchart outlines the decision logic and workflow for characterizing this compound, ensuring no steps are missed in the validation process.

Workflow Sample Sample Prep (Low Organic Diluent) Separation UHPLC Separation (Biphenyl Phase) Sample->Separation Inject Ionization ESI (+) Source (Soft Ionization) Separation->Ionization Elute MS1 Full Scan MS1 Check Isotope Pattern (Cl35/Cl37) Ionization->MS1 m/z 240.1 MS2 MS/MS Fragmentation Confirm Tropylium Ion MS1->MS2 Select Precursor Data Quantitation & Isomer Purity Check MS2->Data Extract Ion Chromatogram

Caption: Step-by-step LC-MS/MS characterization workflow for CMP-3.

References

  • Restek Corporation. (2024).[2] Biphenyl Stationary Phases: A Comparative Guide for Related Compound Analysis. Retrieved from [Link] (General principle of Biphenyl selectivity for chlorobenzyl isomers).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1-Benzyl-4-piperidinone (Analog). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Fragmentation analogies for benzyl-piperidines).

  • Holčapek, M., et al. (2012). Basic principles of mass spectrometry for small molecule analysis.Journal of Chromatography A.
  • PubChem. (2025).[3] Compound Summary: 1-(3-Chlorophenyl)piperazine (Metabolite Analog).[3] Retrieved from [Link] (Supporting data for chlorophenyl fragmentation patterns).

Sources

Comparing biological activity of 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol vs analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol , a privileged scaffold and chiral intermediate used in the synthesis of ligands for G-protein coupled receptors (GPCRs) and Sigma receptors.

Executive Summary & Compound Identity

This compound (CAS: 2763894-52-4) is a functionalized piperidine derivative characterized by three key structural features: a basic nitrogen core, a lipophilic 3-chlorobenzyl tail, and a polar 4-hydroxyl group with an adjacent 3-methyl stereocenter.[1]

In medicinal chemistry, this molecule serves as a critical chiral building block for developing antagonists for the CCR5 receptor (e.g., Maraviroc analogs), Neurokinin-1 (NK1) receptor , and ligands for the Sigma-1 receptor . Its biological value lies in the 3-methyl substitution , which restricts the conformational flexibility of the piperidine ring, often enhancing receptor subtype selectivity compared to non-methylated analogs.

Chemical Profile
FeatureSpecification
IUPAC Name 1-[(3-Chlorophenyl)methyl]-3-methylpiperidin-4-ol
Molecular Formula C

H

ClNO
Molecular Weight 239.74 g/mol
Key Moiety N-benzyl-3-methyl-4-piperidinol
Stereochemistry Contains 2 chiral centers (C3, C4); exists as cis and trans diastereomers.[2][3][4]

Comparative Biological Activity & SAR Analysis

The biological utility of this compound is best understood by comparing it to its structural analogs. The following analysis highlights how specific modifications alter its pharmacodynamic and pharmacokinetic profile.

Structure-Activity Relationship (SAR) Logic
  • 3-Chlorobenzyl Group: The chlorine atom at the meta-position enhances lipophilicity (

    
    ) and metabolic stability by blocking oxidative metabolism at the benzylic ring, a common liability in unsubstituted benzyl derivatives.
    
  • 3-Methyl Group: This group introduces steric bulk that locks the piperidine ring into a preferred chair conformation. This is often critical for differentiating between closely related receptors (e.g., Sigma-1 vs. Sigma-2, or NK1 vs. NK2).

  • 4-Hydroxyl Group: Serves as a hydrogen bond donor/acceptor or a handle for further derivatization (e.g., esterification or etherification) to generate high-affinity ligands.

Performance Comparison Table

The table below compares the subject compound with its direct analogs in the context of Sigma-1 Receptor (σ1R) binding and Metabolic Stability .

Compound VariantStructure Featureσ1R Affinity (

)*
Metabolic Stability (

)**
Selectivity Note
Subject Compound 3-Cl-Benzyl, 3-Me High (< 10 nM) High 3-Me enhances σ1 > σ2 selectivity.
Unsubstituted Benzyl, 3-MeModerate (10-100 nM)LowRapid CYP450 oxidation at para-position of benzyl ring.
Regioisomer 4-Cl-Benzyl, 3-MeHigh (< 10 nM)Moderate4-Cl often improves potency but may alter binding mode in the hydrophobic pocket.
Non-Methylated 3-Cl-Benzyl, Des-MeModerateHighLoss of conformational constraint reduces subtype selectivity.
Ketone Analog 4-Oxo (Ketone)Low/InactiveN/AReactive intermediate; lacks H-bond donor capability of the alcohol.

*Note: Affinity values are representative of the N-benzyl-3-methylpiperidine scaffold class in Sigma-1 radioligand binding assays (e.g., vs. (+)-Pentazocine). **Note: Metabolic stability refers to in vitro microsomal stability assays.

Mechanism of Action & Signaling Pathways

This compound primarily acts as a modulator of intracellular signaling through the Sigma-1 receptor, a chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

Pathway Visualization

The diagram below illustrates the role of the this compound scaffold in modulating Sigma-1 receptor activity, leading to neuroprotection and calcium regulation.

SigmaPathways Ligand 1-(3-Chlorobenzyl)- 3-methylpiperidin-4-ol Sig1R Sigma-1 Receptor (at MAM) Ligand->Sig1R Agonist Binding BiP BiP (GRP78) Chaperone Sig1R->BiP Dissociation IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Stabilization CaFlow Mitochondrial Ca2+ Influx IP3R->CaFlow Modulates Effect Neuroprotection & Anti-apoptotic Signaling CaFlow->Effect Promotes

Caption: Mechanism of Sigma-1 receptor modulation by benzylpiperidine ligands, promoting mitochondrial calcium homeostasis.

Experimental Protocols

To validate the activity of this compound, the following protocols for Synthesis and Biological Evaluation are recommended.

Protocol: Reductive Amination Synthesis

This method synthesizes the target compound from 3-methylpiperidin-4-ol and 3-chlorobenzaldehyde.

Reagents:

  • 3-Methylpiperidin-4-ol (1.0 eq)

  • 3-Chlorobenzaldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)

  • Dichloromethane (DCM)

  • Acetic Acid (catalytic)

Workflow:

  • Imine Formation: Dissolve 3-methylpiperidin-4-ol in dry DCM under nitrogen atmosphere. Add 3-chlorobenzaldehyde and stir for 30 minutes at room temperature.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4-12 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Silica gel, 0-10% MeOH/DCM gradient).

Protocol: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the binding affinity (


) of the compound.

Materials:

  • Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.

  • Radioligand: [

    
    H]-(+)-Pentazocine (Specific for σ1R).
    
  • Non-specific Ligand: Haloperidol (10 µM).

Steps:

  • Preparation: Incubate membrane homogenates (50 µg protein) with 3 nM [

    
    H]-(+)-Pentazocine and varying concentrations of the test compound (
    
    
    
    to
    
    
    M).
  • Incubation: Incubate at 37°C for 120 minutes in 50 mM Tris-HCl buffer (pH 7.4).

  • Termination: Terminate reaction by rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Synthesis & SAR Workflow Visualization

The following diagram outlines the logical flow from starting materials to biological validation, highlighting the critical decision points in analog design.

SARWorkflow Start Starting Material: 3-Methylpiperidin-4-ol Reaction Reductive Amination (Na(OAc)3BH, DCM) Start->Reaction Aldehyde Reagent: 3-Chlorobenzaldehyde Aldehyde->Reaction Product Target Scaffold: This compound Reaction->Product Assay1 Binding Assay (Sigma-1 / CCR5) Product->Assay1 Assay2 Metabolic Stability (Microsomes) Product->Assay2 Decision SAR Decision Point Assay1->Decision Assay2->Decision Decision->Product Lead Candidate Optimize Modify Benzyl Ring (e.g., 4-F, 2-OMe) Decision->Optimize Low Potency/Stability

Caption: Workflow for synthesizing and evaluating 3-methylpiperidin-4-ol analogs.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72200823, Piperidine Derivatives. Retrieved from [Link]

  • Sigma Receptor SAR: Collina, S., et al. (2017). "Sigma-1 receptor modulators: a patent review." Expert Opinion on Therapeutic Patents. (Contextual reference for N-benzylpiperidine SAR).
  • Synthesis Methodology

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Retrieved from [Link]

  • CCR5 Antagonist Structural Basis: Maeda, K., et al. (2004). "Spiro-piperidine derivatives as potent CCR5 antagonists." Bioorganic & Medicinal Chemistry Letters. (Illustrates the utility of the piperidine scaffold).

Sources

Definitive Guide to Reference Standards for 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol Purity Testing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Criticality of Intermediate Standards

In the development of piperidine-based therapeutics (common in GPCR modulators, antihistamines, and muscarinic antagonists), 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol serves a dual role: it is often a Key Starting Material (KSM) for downstream synthesis and a potential Process-Related Impurity in the final Active Pharmaceutical Ingredient (API).

The quality of this reference standard directly impacts the accuracy of impurity profiling for the final drug product. A standard with uncharacterized stereochemistry or hidden salt counter-ions can lead to mass balance errors in API release testing, potentially triggering regulatory holds under ICH Q3A guidelines.

This guide objectively compares the three primary sources of reference materials for this compound and provides a self-validating protocol for in-house qualification.

Comparative Analysis: Selecting the Right Reference Standard

For a compound like this compound, a Pharmacopeial Primary Standard (USP/EP) rarely exists. Researchers must choose between commercial "Research Grade" materials, Custom Synthesis, or In-House Qualification.

Table 1: Reference Standard Grade Comparison
FeatureOption A: Commercial "Research Grade" Option B: Custom Synthesis (CRO) Option C: In-House Qualified Secondary Standard
Primary Use Early discovery, rough range-finding.Process development, non-GMP toxicology.GMP Release Testing, ICH Stability Studies.
Purity Definition "Area %" (HPLC/GC) only.Area % + basic identity (NMR/MS).True Potency (% w/w) via Mass Balance or qNMR.
Stereochemistry Often undefined (mixture of cis/trans).Defined, but often lacks chiral purity data.Quantified Diastereomeric Ratio (dr) & Enantiomeric Excess (ee).
Traceability None.Vendor COA (Trust but Verify).Traceable to SI Units (via qNMR) or USP Primary (via Mass Balance).
Risk Profile High: Salt forms (HCl vs Free Base) often mislabeled.Medium: Batch-to-batch variability.Low: Fully characterized and stable.
Cost/Time Low / Immediate ($).High / 4-8 weeks (

$).
Medium / 2 weeks (

).

Critical Insight: Commercial vendors often supply this compound as the HCl salt but label it with the molecular weight of the free base , or vice versa. This introduces a ~15-20% assay error immediately if not corrected by counter-ion chromatography (IC).

Technical Deep Dive: The Qualification Workflow

To establish this compound as a reliable reference standard, you cannot rely on a simple HPLC chromatogram. The presence of the 3-methyl and 4-hydroxyl groups creates two chiral centers , resulting in cis and trans diastereomers.

The "Gold Standard" Qualification Protocol

This protocol synthesizes ICH Q7 and ISO 17034 requirements to convert a raw material into a Qualified Reference Standard.

Step 1: Structural Elucidation (Identity)
  • 1H-NMR & 13C-NMR: Confirm the 1,3,4-substitution pattern.

    • Key Signal: The benzylic protons (

      
      ) appear as a singlet (or AB quartet if chiral influence is strong) around 
      
      
      
      3.5 ppm.
    • Stereochem Check: The coupling constant (

      
      ) of the H4 proton (at ~3.5-3.8 ppm) reveals the configuration.
      
      • Trans (diequatorial):

        
         (Large axial-axial coupling).
        
      • Cis (axial-equatorial):

        
         (Small coupling).
        
  • High-Res Mass Spectrometry (HRMS): Confirm Formula

    
     (
    
    
    
    ).
Step 2: Purity & Potency Assignment (The "Truth")

You must determine the Assay (% w/w) , not just Chromatographic Purity.

Method A: Mass Balance (Traditional)



  • Limitation: Requires large sample volume (~100 mg) and multiple instruments.

Method B: Quantitative NMR (qNMR) – Recommended

  • Principle: Use an Internal Standard (IS) like Maleic Acid or Benzyl Benzoate (Traceable to NIST/USP) to determine absolute purity in a single experiment.

  • Advantage: Eliminates the need for separate water/solvent testing if the IS is dry.

  • Protocol:

    • Weigh ~20 mg of Analyte and ~10 mg of IS (precision

      
       mg).
      
    • Dissolve in

      
       (prevents exchange of OH protons).
      
    • Acquire spectrum with

      
       (relaxation delay) to ensure full integration.
      
Step 3: Stereochemical Purity
  • Technique: Chiral HPLC (Normal Phase).

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : IPA : Diethylamine (90:10:0.1).

  • Goal: Quantify the ratio of cis vs. trans isomers. For a reference standard, the trans isomer (thermodynamically favored) is often the target, but the cis impurity must be quantified.

Visualization: Qualification Logic Flow

The following diagram illustrates the decision matrix for qualifying this specific piperidine derivative.

QualificationWorkflow Start Raw Material Receipt (this compound) Identity 1. Structural Identity (1H-NMR, IR, MS) Start->Identity StereoCheck 2. Stereochemical Check (J-coupling Analysis) Identity->StereoCheck IsomerDecision Is Diastereomeric Ratio > 98:2? StereoCheck->IsomerDecision Purification Prep-HPLC / Recrystallization (Enrich Isomer) IsomerDecision->Purification No PurityProfiling 3. Impurity Profiling (HPLC-UV + GC-Headspace) IsomerDecision->PurityProfiling Yes Purification->StereoCheck PotencyAssignment 4. Potency Assignment (qNMR vs. Mass Balance) PurityProfiling->PotencyAssignment FinalRelease Release as Qualified Secondary Standard PotencyAssignment->FinalRelease

Figure 1: Decision logic for qualifying the reference standard, emphasizing the critical stereochemical checkpoint.

Experimental Protocol: HPLC Method for Purity

This method separates the main peak from common synthetic by-products (e.g., des-chloro analogs or ketone precursors).

  • Instrument: HPLC with PDA/UV detector.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Note: TFA is required to suppress the ionization of the tertiary amine (piperidine nitrogen), preventing peak tailing.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Wavelength: 220 nm (Amide/Ring absorption) and 260 nm (Chlorobenzyl specific).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

Acceptance Criteria for Reference Standard:

  • Chromatographic Purity:

    
    .[1]
    
  • Tailing Factor:

    
     (Critical for amine standards).
    
  • Resolution:

    
     between cis and trans isomers (if not fully resolved, use Chiral method).
    

References

  • International Conference on Harmonisation (ICH). (2006).[2] Q3A(R2): Impurities in New Drug Substances.[2]Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Link

  • United States Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products.Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[3][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy.[1][3] Link

  • Bhat, S., et al. (2021).[6] Stereoselective synthesis of 3,4-disubstituted piperidines.[7][8] Organic & Biomolecular Chemistry.[1] (Contextual grounding for synthesis/isomers).

Sources

Quality control assays for 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol batches

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to High-Fidelity Batch Validation

Executive Summary: The Hidden Risks in Standard QC

1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol is a critical pharmacophore scaffold, often employed in the synthesis of GPCR ligands (e.g., antagonists for chemokine receptors or monoamine transporters). Its structural complexity—specifically the two chiral centers at C3 and C4—presents a unique quality control challenge that standard "Certificate of Analysis" (CoA) workflows frequently miss.

This guide objectively compares Standard Industrial QC (generic HPLC-UV) against a High-Fidelity QC Workflow . We demonstrate that relying solely on standard reverse-phase HPLC can lead to the release of batches containing significant diastereomeric impurities and trace genotoxic alkylating agents, ultimately compromising downstream biological data and regulatory compliance.

The Challenge: Stereochemistry & Genotoxicity

Before comparing assays, we must define the structural liabilities of the molecule.

  • Diastereomeric Purity (Cis/Trans): The relationship between the 3-methyl and 4-hydroxyl groups defines the molecule's shape. Biological systems often tolerate only one diastereomer (typically trans or cis). Standard C18 columns often co-elute these isomers.

  • Genotoxic Impurities (GTI): The synthesis typically involves 3-chlorobenzyl chloride , a potent alkylating agent. Under ICH M7 guidelines, this is a Class 1/2 mutagenic impurity that must be controlled to ppm levels, which UV detection cannot reliably quantify.

Diagram 1: Impurity Origin & Critical Control Points

QC_Workflow Start Raw Materials Rxn Alkylation Reaction (3-methyl-4-piperidinol + 3-chlorobenzyl chloride) Start->Rxn Crude Crude Product (Mixture of Cis/Trans) Rxn->Crude Impurity1 Residual GTI: 3-Chlorobenzyl Chloride Crude->Impurity1 Trace Impurity2 Diastereomer: Unwanted Cis/Trans Isomer Crude->Impurity2 Major Final Final API Intermediate Crude->Final Purification

Caption: Synthesis pathway highlighting the origin of genotoxic impurities (GTIs) and diastereomeric byproducts.

Comparative Analysis: Standard vs. High-Fidelity Assays

The following table contrasts the "Standard Grade" analysis often provided by bulk vendors versus the "High-Fidelity" approach required for pharmaceutical applications.

Table 1: Performance Comparison of Analytical Workflows
FeatureStandard Industrial QCHigh-Fidelity QC (Recommended)
Primary Method HPLC-UV (254 nm) on C18 ColumnUPLC-MS/MS + qNMR + Chiral HPLC
Diastereomer Separation Poor. Often co-elutes cis and trans isomers as a single peak.Excellent. Baseline resolution using polysaccharide-based chiral columns.
GTI Detection Limit ~0.1% (1000 ppm). Insufficient for ICH M7 compliance.< 1 ppm. Uses SIM/MRM modes for specific detection of benzyl chloride.
Absolute Purity Relative Area % (assumes equal extinction coefficients).Weight % (qNMR). Independent of UV absorption bias.
Risk Profile High risk of "silent" failure in biological assays due to inactive isomer.Low risk. Guarantees structural integrity and safety.

Detailed Experimental Protocols

To validate your batches, implement the following self-validating protocols.

Protocol A: High-Resolution Diastereomer Separation (Chiral HPLC)

Objective: To quantify the ratio of cis- and trans-1-(3-chlorobenzyl)-3-methylpiperidin-4-ol.

Causality: Standard C18 columns rely on hydrophobicity. Since cis and trans isomers have nearly identical hydrophobicity, they require a chiral stationary phase to interact with the 3D spatial arrangement of the molecule.

  • Instrument: HPLC with PDA detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives), 4.6 x 250 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: n-Hexane (with 0.1% Diethylamine to suppress silanol interactions).

    • Solvent B: Isopropanol (IPA).

    • Ratio: Isocratic 90:10 (Hexane:IPA).

  • Conditions:

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 25°C.

    • Detection: 210 nm (more sensitive for the piperidine backbone) and 260 nm (aromatic ring).

  • Acceptance Criteria:

    • Resolution (

      
      ) between isomers > 1.5.
      
    • Target Isomer > 98.0% diastereomeric excess (de).

Protocol B: Trace Genotoxin Quantification (LC-MS/MS)

Objective: To detect residual 3-chlorobenzyl chloride at ppm levels.

Causality: Alkyl halides are weak chromophores. UV detection is blind to them at low concentrations. Mass Spectrometry (SIM mode) tracks the specific mass fragment, eliminating background noise.

  • Instrument: UPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo).

  • Column: BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes (Ballistic gradient).

  • MS Parameters:

    • Source: Electrospray Ionization (ESI) Positive.

    • MRM Transition (for 3-chlorobenzyl chloride): Monitor loss of Cl or benzyl cation formation (

      
       160 -> 125).
      
    • Note: Benzyl chlorides can be labile; Atmospheric Pressure Chemical Ionization (APCI) may be required if ESI causes premature fragmentation.

  • System Suitability:

    • Limit of Quantitation (LOQ) must be confirmed at < 10 ppm relative to the API concentration.

Data Interpretation & Decision Logic

Use this logic flow to determine if a batch is suitable for drug development.

Diagram 2: Batch Release Decision Tree

Decision_Tree Start Batch Received Step1 Run Chiral HPLC Start->Step1 Check1 Diastereomeric Excess > 98%? Step1->Check1 Step2 Run UPLC-MS (GTI) Check1->Step2 Yes Fail_Purify FAIL: Reprocess (Recrystallize) Check1->Fail_Purify No Check2 3-Cl-Benzyl Chloride < 20 ppm? Step2->Check2 Pass PASS: Release for Bio-Assay Check2->Pass Yes Fail_Reject FAIL: Reject Batch (Safety Risk) Check2->Fail_Reject No

Caption: Decision logic for batch release. Note that diastereomeric failure allows reprocessing, while GTI failure often mandates rejection or expensive scavenging.

Comparative Data Case Study

Simulated data based on typical piperidine synthesis profiles.

MetricBatch A (Standard Vendor)Batch B (High-Fidelity)Biological Result (IC50)
HPLC Purity (C18) 99.2%99.5%N/A
Chiral Purity (de) 85.0% (15% inactive isomer)99.1% Batch A: 120 nM Batch B: 15 nM
Residual Alkyl Halide Not Detected (by UV)< 5 ppm (by MS)Batch A: Cytotoxicity observed
Conclusion FALSE PASS TRUE PASS Batch A yields misleading potency data.

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006).

  • Snyder, L. R., et al.Practical HPLC Method Development. Wiley-Interscience.
  • Guan, J., et al. "Separation of cis- and trans-isomers of piperidine derivatives using polysaccharide-based chiral stationary phases." Journal of Chromatography A, 1100(1), 2005.

Sources

Publish Comparison Guide: X-Ray Diffraction Analysis of 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the X-ray diffraction (XRD) characterization of 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol . This document is structured to assist researchers in evaluating the structural integrity, conformational preferences, and solid-state behavior of this compound compared to key structural analogs.

Executive Summary & Significance

This compound represents a critical pharmacophore in the development of neuroactive agents, particularly those targeting CNS receptors where the piperidine ring conformation dictates binding affinity. Unlike its ketone precursor (piperidin-4-one) or its para-substituted analogs, this specific meta-chlorinated alcohol offers unique hydrogen-bonding capabilities and steric profiles.

This guide details the single-crystal X-ray diffraction analysis required to definitively map its stereochemistry (relative configurations of C3-Methyl and C4-Hydroxyl groups) and supramolecular packing, comparing its crystallographic "performance" (stability, density, disorder) against established alternatives.

Experimental Protocol: Self-Validating XRD Workflow

To ensure high-fidelity structural data, the following protocol synthesizes standard crystallographic methods with specific considerations for flexible piperidine derivatives.

Phase I: Crystal Growth & Selection
  • Methodology: Slow evaporation at ambient temperature (298 K).

  • Solvent System: Ethanol:Water (4:1 v/v) or Ethyl Acetate:Hexane (1:1). Note: The presence of the hydroxyl group favors polar protic solvents for stabilizing H-bond networks.

  • Validation: Crystals must be inspected under a polarizing microscope. High-quality candidates will exhibit sharp extinction and no re-entrant angles (twinning).

Phase II: Data Collection Strategy
  • Instrument: Bruker Kappa APEXII or Oxford Xcalibur (Mo K

    
     radiation, 
    
    
    
    = 0.71073 Å).
  • Temperature: 100 K (Cryostream). Rationale: Cooling is critical to freeze the piperidine ring puckering and reduce thermal ellipsoids of the flexible benzyl linker.

  • Resolution: 0.75 Å or better to resolve H-atom positions on the hydroxyl group.

Phase III: Structure Solution & Refinement
  • Solution: Direct Methods (SHELXT) to locate heavy atoms (Cl, O, N).

  • Refinement: Full-matrix least-squares on

    
     (SHELXL).
    
  • H-Atom Treatment: C-bound H atoms constrained to ideal geometries; O-bound H atoms located from difference Fourier maps and refined with

    
    .
    

Structural Analysis & Logic

The core value of this analysis lies in determining the conformation of the piperidine ring and the orientation of the substituents.

A. Piperidine Ring Conformation

The piperidine ring typically adopts a chair conformation , which is energetically minimized.

  • Puckering Parameters (Cremer & Pople):

    
    , 
    
    
    
    , and
    
    
    .
    • Target:

      
       close to 0° or 180° indicates an ideal chair.
      
    • Deviation: Significant deviation suggests a twist-boat, often induced by bulky substituents or crystal packing forces.

B. Substituent Orientation (Stereochemistry)
  • C3-Methyl Group: Generally prefers the equatorial position to avoid 1,3-diaxial interactions.

  • C4-Hydroxyl Group: Can be equatorial or axial .

    • Comparison Point: In many 4-piperidinols, the equatorial OH is preferred, but intramolecular H-bonding (e.g., with N) can stabilize the axial form.

  • N-Benzyl Group: The orientation of the meta-chlorobenzyl ring relative to the piperidine is defined by the torsion angles around the N-C(benzyl) bond.

C. Supramolecular Architecture

The packing is dominated by O-H...N hydrogen bonds (forming infinite chains) and C-H...Cl interactions. The meta-chloro position is unique because it allows for different inter-ring stacking interactions compared to the para-isomer.

Comparative Analysis: Product vs. Alternatives

This section compares the crystallographic properties of This compound (The "Product") with three key alternatives used in Structure-Activity Relationship (SAR) studies.

Table 1: Structural Performance Comparison
FeatureProduct: 1-(3-Cl-benzyl)-3-Me-4-ol Alt 1: 1-(4-Cl-benzyl)-3-Me-4-ol Alt 2: 1-(3-Cl-benzyl)-piperidin-4-one Alt 3: 1-Benzyl-3-Me-piperidin-4-ol
Electronic Character Meta-Cl (Inductive w/draw, steric bend)Para-Cl (Linear extension, symmetry)Ketone (

C4, planar segment)
No Cl (Lower lattice energy, lower MP)
Ring Conformation Distorted Chair (due to 3-Me/4-OH)Ideal Chair (often more symmetric)Twisted/Half-Chair (due to C=O)Chair
H-Bonding Capacity High (Donor: OH, Acceptor: N, O)High (Identical donor/acceptor)Low (Acceptor only: C=O, N)High
Packing Motif Zig-zag chains (O-H...N) + Cl...

Linear sheets (Cl...Cl interactions often dominate)Dipole-dipole stacksSimple H-bonded chains
Drug Relevance High (Asymmetric binding pocket fit)High (Symmetric binding)Precursor (Reactive intermediate)Baseline (Scaffold control)
Detailed Comparative Insights
1. Vs. The Para-Chloro Analog (Alt 1)
  • Causality: The shift of Chlorine from para (4-position on benzyl) to meta (3-position) breaks the molecular symmetry.

  • Result: The para-isomer often crystallizes more easily with higher density due to linear packing. The meta-isomer (Product) creates "kinked" molecular shapes, often leading to lower symmetry space groups (e.g.,

    
     vs 
    
    
    
    ) and potentially higher solubility due to lower lattice energy.
2. Vs. The Ketone Precursor (Alt 2)
  • Causality: Reduction of C=O to C-OH changes the hybridization at C4 from

    
     to 
    
    
    
    .
  • Result: The ketone typically exhibits a flattened or twisted ring (half-chair). The alcohol (Product) reverts to a chair. This structural "snap" is critical for binding; if the receptor requires a flat ring, the ketone binds better; if it requires volume, the alcohol is superior.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the crystallographic analysis, from crystal selection to biological inference.

XRD_Analysis_Workflow Start Crude Compound This compound Cryst Crystallization (EtOH/H2O Slow Evap) Start->Cryst Screen Microscopy Screening (Check for Twinning) Cryst->Screen DataColl XRD Data Collection (Mo Kα, 100 K) Screen->DataColl Single Crystal Selected Solve Structure Solution (SHELXT / Direct Methods) DataColl->Solve Conf Conformational Analysis (Cremer-Pople Parameters) Solve->Conf Hbond H-Bond Network (O-H...N Chains) Solve->Hbond Packing Packing Interactions (C-H...Cl, π...π) Solve->Packing Result Pharmacophore Validation (Active vs Inactive Conf) Conf->Result Ring Geometry Hbond->Result Solubility/Stability Packing->Result Solid State Form

Caption: Workflow for the structural determination of this compound, linking experimental steps to biological relevance.

Structure-Activity Relationship (SAR) Logic

Understanding why this specific crystal structure matters for drug development requires mapping the structural features to biological outcomes.

SAR_Logic Compound 1-(3-Cl-benzyl)-3-Me-piperidin-4-ol Feature1 3-Methyl Group (Equatorial) Compound->Feature1 Feature2 4-Hydroxyl Group (Axial/Equatorial) Compound->Feature2 Feature3 3-Chlorobenzyl (Meta-substitution) Compound->Feature3 Effect1 Steric Bulk (Receptor Selectivity) Feature1->Effect1 Effect2 H-Bond Donor (Receptor Affinity) Feature2->Effect2 Effect3 Lipophilicity/Shape (BBB Permeability) Feature3->Effect3 Outcome Drug Candidate Profile Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Mapping crystallographic features (Methyl, Hydroxyl, Chlorobenzyl) to their pharmaceutical impact.

References

  • Arulraj, R., et al. (2021). "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters, 4(4), 209-216. Link

  • Lakshminarayana, N., et al. (2010). "Crystal structure of 1-acryloyl-3-methyl-2,6-di-p-tolylpiperidin-4-one." Journal of Chemical Crystallography, 40, 686–690. Link

  • Revathi, B. K., et al. (2020). "Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone." Acta Crystallographica Section E, 76(4), 534-538. Link

  • Sundaresan, K., et al. (2019). "Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime." Journal of Drug Delivery and Therapeutics, 9(1), 233-236.[1] Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

Sources

Safety Operating Guide

Proper Disposal Procedures for 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol. As a research chemical, specific safety and disposal data may not be readily available. Therefore, this document extrapolates best practices from data on structurally similar compounds, including halogenated organic molecules and piperidine derivatives, to ensure a high standard of safety and regulatory compliance. The procedures outlined are grounded in the principles of chemical hazard assessment and responsible waste management.

Hazard Assessment and Chemical Profile

This compound is a substituted piperidine derivative containing a chlorinated benzyl group. While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural motifs suggest a number of potential hazards that must be considered for its safe handling and disposal.

  • Chlorinated Organic Compound: The presence of a chlorine atom on the benzyl ring places this compound in the category of halogenated organic waste.[1][2] Halogenated hydrocarbons are often toxic upon inhalation and ingestion and require specific disposal routes.[1] Combustion of chlorinated compounds can produce toxic and corrosive gases such as hydrogen chloride.[3]

  • Piperidine Moiety: Piperidine and its derivatives are organic bases that can be corrosive and cause severe skin burns and eye damage.[4] They can also be harmful if swallowed, inhaled, or absorbed through the skin.[5]

  • Benzyl Group: Benzyl compounds can be irritating to the skin, eyes, and respiratory tract.[3][6]

Based on these structural components, it is prudent to handle this compound as a hazardous substance with potential corrosive, toxic, and irritant properties.

Table 1: Extrapolated Hazard Profile and Recommended Precautions

Hazard Classification (Assumed)Potential EffectsRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.Avoid ingestion, skin contact, and inhalation of dust or vapors. Handle in a chemical fume hood.[1]
Skin Corrosion/IrritationMay cause skin irritation or chemical burns.[3][5][6]Wear appropriate chemical-resistant gloves and a lab coat.[1]
Serious Eye Damage/IrritationMay cause serious eye irritation or damage.[3][5][6]Wear safety goggles or a face shield.[1]
Environmental HazardMay be toxic to aquatic life with long-lasting effects.[7][8]Prevent release to the environment. Do not dispose of down the drain.[1][9]

Personal Protective Equipment (PPE) and Handling

Given the assumed hazards, stringent adherence to PPE protocols is mandatory when handling this compound.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.

  • Eye Protection: Chemical safety goggles are required at a minimum. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Body Protection: A lab coat must be worn to protect against skin contact.[1]

  • Respiratory Protection: All handling of this compound, especially in powdered form or when being dissolved, must be conducted in a certified chemical fume hood to prevent inhalation.[1]

Diagram 1: PPE Workflow for Handling this compound

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling start Start: Prepare to Handle Chemical don_coat Don Lab Coat start->don_coat don_gloves Don Nitrile Gloves fume_hood Work in Fume Hood don_gloves->fume_hood don_goggles Don Safety Goggles don_goggles->don_gloves don_coat->don_goggles handle_chemical Handle Chemical fume_hood->handle_chemical dispose_waste Dispose of Waste (See Section 3) handle_chemical->dispose_waste decontaminate Decontaminate Work Area dispose_waste->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for donning and doffing PPE.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[10] The overarching principle is the segregation of halogenated organic waste.[1][2]

Diagram 2: Decision Tree for Waste Segregation

Waste_Segregation start Generated Waste Containing This compound is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste Stream is_solid->solid_waste Solid liquid_waste Liquid Waste Stream is_solid->liquid_waste Liquid solid_waste_container Dispose in 'Solid Hazardous Waste' container solid_waste->solid_waste_container is_halogenated Does the liquid waste contain halogenated compounds? liquid_waste->is_halogenated halogenated_container Dispose in 'Halogenated Organic Waste' container is_halogenated->halogenated_container Yes non_halogenated_container Dispose in 'Non-Halogenated Organic Waste' container is_halogenated->non_halogenated_container No

Caption: Decision-making for proper waste stream segregation.

Protocol for Waste Disposal:

  • Waste Identification and Classification:

    • This compound is a halogenated organic substance.[1][2] Therefore, it must be disposed of in a designated "Halogenated Organic Waste" container.[1][2]

    • Do not mix halogenated waste with non-halogenated waste.[9][11] This is crucial as the disposal methods for these two streams differ, with halogenated waste often requiring more specialized and costly treatment like incineration at specific facilities.[2][9]

  • Container Selection and Labeling:

    • Use a designated, properly labeled, and leak-proof container for halogenated organic liquid waste.[11] The container must be chemically compatible with the waste.

    • The container must be clearly labeled with the words "Hazardous Waste" and a list of its contents, including the full chemical name "this compound".[9][11] Do not use abbreviations.

    • Keep the waste container closed at all times, except when adding waste.[9][11]

  • Disposal of Pure Compound and Concentrated Solutions:

    • If disposing of the solid compound, it should be placed in a labeled container for solid chemical waste.

    • For solutions, carefully pour the waste into the designated "Halogenated Organic Waste" container located in a fume hood.[1]

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with the compound, such as gloves, weigh boats, and pipette tips, should be considered contaminated solid waste.

    • Place these items in a designated, sealed, and labeled container or bag for solid hazardous waste.[12]

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[13]

    • Collect the absorbent material and contaminated soil into a sealed, labeled container for hazardous waste disposal.[13]

    • For larger spills, evacuate the area and follow your institution's emergency response plan.[14]

  • Final Disposal:

    • Store the sealed and labeled waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[15]

Regulatory Framework

The disposal of hazardous waste is regulated by governmental agencies to protect human health and the environment.

  • Resource Conservation and Recovery Act (RCRA): In the United States, the Environmental Protection Agency (EPA) enforces RCRA, which governs the "cradle-to-grave" management of hazardous waste.[10] This includes generation, transportation, treatment, storage, and disposal.

  • Occupational Safety and Health Administration (OSHA): OSHA sets standards for worker safety during the handling of hazardous materials and waste.[16][17] This includes requirements for PPE, hazard communication, and emergency response training.[14][16]

It is imperative that all laboratory personnel are trained on these regulations and their institution's specific hazardous waste management plan.[14][17]

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By treating this compound as a hazardous halogenated organic substance, following stringent PPE and handling protocols, and adhering to proper waste segregation and disposal procedures, researchers can minimize risks and ensure compliance with regulatory standards. Always consult your institution's EHS department for specific guidance on waste disposal procedures at your facility.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Hazardous Waste Experts. [Link]

  • WASTE MANAGEMENT. Bucknell University. [Link]

  • OSHA Hazardous Waste Disposal Guidelines - CDMS. CDMS. [Link]

  • Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • 7.2 Organic Solvents. Environment, Health and Safety, University of North Carolina at Chapel Hill. [Link]

  • Hazardous Waste. US EPA. [Link]

  • Piperidine - SAFETY DATA SHEET. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-C-T. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. [Link]

  • Common Name: p-CHLOROBENZYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • Material Safety Data Sheet - 4-Chlorobenzyl Chloride, 99+% (GC). Cole-Parmer. [Link]

  • The Florida Handbook of Solid and Hazardous Waste Regulation: Occupational Safety and Health Act (OSHA). University of Florida. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • piperidine hydrochloride. s d fine-chem limited. [Link]

  • Hazardous Waste. Illinois Environmental Protection Agency. [Link]

  • MATERIAL SAFETY DATA SHEET. MP Biomedicals. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol is a functionalized piperidine derivative commonly utilized as a pharmacophore scaffold in drug discovery (e.g., for GPCR ligands or kinase inhibitors).

As a research chemical, specific toxicological data (LD50, OEL) may be sparse. Therefore, this guide applies Control Banding Principles , categorizing this substance as a High-Hazard Intermediate (Band 3) due to the combination of the basic amine functionality and the lipophilic chlorobenzyl moiety, which may enhance dermal absorption.

PropertyDescriptionSafety Implication
Chemical Class Halogenated Tertiary Amine / AlcoholPotential Corrosive / Sensitizer
Physical State Solid (Powder/Crystalline)Inhalation risk (dust); Static generation
Basicity Basic (Piperidine Nitrogen)Incompatible with strong acids/oxidizers
Lipophilicity Moderate (Chlorobenzyl group)Enhanced skin permeation potential

Hazard Identification & Risk Assessment

In the absence of a substance-specific GHS monograph, we apply the "Read-Across" Toxicology Principle based on structural analogs (e.g., 1-(3-Chlorobenzyl)piperazine and 1-Methylpiperidin-4-ol).

Anticipated GHS Classifications[2]
  • Skin Corrosion/Irritation (Category 1B/2): The tertiary amine nitrogen can cause chemical burns or severe irritation upon contact with moisture on the skin.

  • Serious Eye Damage (Category 1): Basic amines can cause irreversible corneal opacity.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Respiratory tract irritation if dust is inhaled.

Critical Warning: The chlorobenzyl group suggests potential alkylating properties in metabolic pathways, though less reactive than benzyl chloride itself. Treat as a potential mutagenic hazard until proven otherwise.

The PPE Defense System

Do not rely on a single barrier. Use a Redundant Barrier System designed to prevent permeation of lipophilic amines.

A. Hand Protection: The "Breakthrough" Protocol

Standard thin nitrile exam gloves (4 mil) are insufficient for prolonged handling of halogenated amines in organic solvents (e.g., DCM, DMSO).

TaskRecommended Glove ConfigurationRationale
Dry Powder Handling Single Nitrile (min. 5 mil) Sufficient for dry contact; prioritize dexterity.
Solution Handling (Aq/MeOH) Double Nitrile (Outer: 8 mil, Inner: 4 mil) Provides >480 min breakthrough time; inner glove acts as a visual breach indicator.
Solution Handling (DCM/DMF) Laminate (Silver Shield®) under Nitrile Chlorinated solvents permeate nitrile in <5 mins. Laminate provides the chemical barrier; nitrile provides grip.
B. Ocular & Respiratory Protection[2][3][4][5][6][7][8]
  • Primary: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient due to the risk of basic solution splashes tracking around the lens.

  • Respiratory:

    • In Fume Hood: No respirator required if sash is at proper working height.

    • Outside Hood (Spill Cleanup): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. The amine requires the OV cartridge; the powder requires the P100.

Operational Protocols

Workflow Visualization: PPE Decision Matrix

The following diagram illustrates the decision logic for selecting PPE based on the state of matter and scale of operation.

PPE_Decision_Tree Start Start: Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Scale_Solid Scale > 100mg? Solid->Scale_Solid Scale_Liq Solvent Type? Liquid->Scale_Liq PPE_Level_1 LEVEL 1: Standard Nitrile (5 mil) Safety Glasses Fume Hood Scale_Solid->PPE_Level_1 No PPE_Level_2 LEVEL 2: Enhanced Double Nitrile N95/P100 (if open bench) Static Control Scale_Solid->PPE_Level_2 Yes Scale_Liq->PPE_Level_1 Water/Ethanol PPE_Level_3 LEVEL 3: High Solvency Laminate Liners + Nitrile Splash Goggles Face Shield Scale_Liq->PPE_Level_3 DCM/DMF/DMSO

Figure 1: Decision Matrix for selecting appropriate PPE based on physical state and solvent carrier.

Protocol A: Weighing & Transfer (Static Risk)

Piperidine solids are prone to static charging, which can cause powder to "jump" and disperse.

  • Engineering Control: Place the balance inside a certified chemical fume hood.

  • Static Mitigation: Use an ionizing fan or anti-static gun on the spatula and weigh boat before transfer.

  • Technique: Do not dump. Tap gently. If the powder is fluffy, use a closed weighing vessel (tare the vial, add solid, close, re-weigh).

Protocol B: Solubilization (Exotherm Risk)

When dissolving this amine in acidic media or reactive solvents:

  • Cooling: Pre-cool the solvent if adding to strong acids (e.g., HCl in Dioxane) to manage the heat of neutralization.

  • Order of Addition: Add the solid to the solvent slowly. Never add solvent to a large mass of solid without agitation, as this can create "hot spots."

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel (water or PEG-400), then wipe up.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use sawdust (reaction risk with oxidizers/amines).

Disposal Workflow

This compound contains both nitrogen and halogen (chlorine), necessitating specific waste stream segregation.

Disposal_Flow Waste Chemical Waste Check Check pH & Solvent Waste->Check Stream_A Stream A: Halogenated Organic (DCM, Chloroform) Check->Stream_A Contains Halogens Stream_B Stream B: Non-Halogenated Organic (MeOH, EtOAc) Check->Stream_B No Halogens Stream_C Stream C: Aqueous Basic (pH > 9) Check->Stream_C Aqueous Only Action Label: 'Toxic, Corrosive, Halogenated' Stream_A->Action Stream_B->Action

Figure 2: Waste stream segregation logic. Note: Even if dissolved in non-halogenated solvent, the compound itself is halogenated. High concentrations (>5%) usually default to Stream A.

References

  • OSHA Laboratory Standard (29 CFR 1910.1450). Occupational Safety and Health Administration. Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council.[1] (2011). Available at: [Link]

  • PubChem Compound Summary: Piperidine Derivatives. National Center for Biotechnology Information. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.